molecular formula C10H6F3NO2 B3054670 Methyl 2-cyano-4-(trifluoromethyl)benzoate CAS No. 61500-86-5

Methyl 2-cyano-4-(trifluoromethyl)benzoate

Cat. No.: B3054670
CAS No.: 61500-86-5
M. Wt: 229.15 g/mol
InChI Key: FVVIVIPXASZNGB-UHFFFAOYSA-N
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Description

Methyl 2-cyano-4-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C10H6F3NO2 and its molecular weight is 229.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-cyano-4-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-cyano-4-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyano-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c1-16-9(15)8-3-2-7(10(11,12)13)4-6(8)5-14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVIVIPXASZNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504028
Record name Methyl 2-cyano-4-(trifluoromethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61500-86-5
Record name Methyl 2-cyano-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Methyl 2-cyano-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5), a critical fluorinated building block used in the synthesis of high-performance polymers (polyimides) and nitrogen-containing heterocycles (phthalazinones, isoindolinones) relevant to medicinal chemistry.[1]

CAS: 61500-86-5 | Formula: C₁₀H₆F₃NO₂ | MW: 229.16 g/mol [1]

Executive Summary

Methyl 2-cyano-4-(trifluoromethyl)benzoate is a bifunctional aromatic intermediate characterized by the presence of an electron-withdrawing trifluoromethyl group (-CF₃) and an ortho-cyano ester motif.[1] This specific substitution pattern renders the molecule highly reactive toward nucleophilic attack and cyclization, making it a "masked" equivalent of 4-(trifluoromethyl)phthalic acid .[1]

Its primary utility lies in:

  • Polymer Science: As a precursor to 4-(trifluoromethyl)phthalic anhydride, a monomer for low-dielectric constant polyimides.[1]

  • Medicinal Chemistry: As a scaffold for constructing phthalazin-1(2H)-ones (PARP inhibitor pharmacophores) and isoindolinones via cyclization with hydrazines or amines.[1]

Chemical Profile & Reactivity

The compound features three distinct functionalities that dictate its reactivity:

  • Methyl Ester (C-1): Susceptible to hydrolysis or nucleophilic acyl substitution.[1]

  • Nitrile (C-2): Positioned ortho to the ester, facilitating intramolecular cyclization.[1]

  • Trifluoromethyl (C-4): Provides strong electron-withdrawing character, deactivating the ring toward electrophilic substitution but activating it for nucleophilic aromatic substitution (SₙAr) if a leaving group were present (though none are in the final product).[1]

Electronic Structure Analysis

The -CF₃ and -CN groups significantly decrease the electron density of the benzene ring.[1]

  • ¹⁹F NMR Signature: The -CF₃ group typically resonates around -63.0 to -64.0 ppm , a diagnostic singlet.[1]

  • IR Spectrum: A sharp, distinct nitrile stretch is observable at ~2230 cm⁻¹ , alongside the ester carbonyl stretch at ~1730 cm⁻¹ .

Synthesis & Manufacturing Protocols

Two primary routes are established for the synthesis of CAS 61500-86-5.[1][2][3] The Palladium-Catalyzed Cyanation is preferred for industrial scalability due to higher yields and avoidance of diazonium intermediates.[1]

Method A: Pd-Catalyzed Cyanation (Preferred)

This route utilizes Methyl 2-bromo-4-(trifluoromethyl)benzoate as the starting material.[1] The reaction employs a palladium catalyst to displace the bromine atom with a cyanide source (Zn(CN)₂).[1]

Reaction Scheme: Ar-Br + Zn(CN)₂ → [Pd(0)/Ligand] → Ar-CN[1]

Experimental Protocol
  • Reagents:

    • Methyl 2-bromo-4-(trifluoromethyl)benzoate (1.0 eq)[1]

    • Zinc Cyanide (Zn(CN)₂) (0.6 eq)[1]

    • Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/dppf[1]

    • Solvent: DMF (anhydrous)[1]

  • Procedure:

    • Charge a reaction vessel with the bromo-ester and zinc cyanide under an inert atmosphere (N₂ or Ar).

    • Add anhydrous DMF (0.2 M concentration relative to substrate).[1]

    • Degas the solvent by sparging with nitrogen for 15 minutes.[1]

    • Add the Palladium catalyst.[1][2]

    • Heat the mixture to 80–100°C for 12–16 hours. Monitor conversion via HPLC or TLC (Hexane/EtOAc 8:1).[1]

    • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NH₄OH (to sequester zinc/copper salts) followed by brine.

    • Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).[1]

  • Validation:

    • Yield: Typically 85–92%.[1]

    • Purity: >98% (HPLC).[1]

Method B: Sandmeyer Reaction (Traditional)

This route starts from Methyl 2-amino-4-(trifluoromethyl)benzoate .[1] While effective, it involves the formation of a diazonium salt, which requires careful temperature control.

Reaction Scheme: Ar-NH₂ → [NaNO₂/HCl] → Ar-N₂⁺ → [CuCN/KCN] → Ar-CN[1]

Experimental Protocol
  • Diazotization:

    • Dissolve the amine (1.0 eq) in 15% HCl/water.[1] Cool to 0°C.[1]

    • Add NaNO₂ (1.1 eq) aqueous solution dropwise, maintaining temperature <5°C. Stir for 30 mins.

  • Cyanation:

    • Prepare a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water.[1]

    • Neutralize the diazonium solution to pH ~6 with Na₂CO₃ (carefully, to avoid decomposition).[1]

    • Add the diazonium mixture to the CuCN solution at 0°C, then allow to warm to room temperature.

    • Heat to 50°C for 1 hour to ensure completion.

  • Workup:

    • Extract with DCM.[1] Wash organic layer with dilute HCl and brine.[1]

    • Purify via recrystallization or chromatography.[1]

Downstream Applications & Transformations[1]

The ortho-cyano ester motif is a "privileged structure" for heterocycle synthesis.[1]

Pathway 1: Synthesis of Phthalazin-1(2H)-ones

Reaction with hydrazine hydrate leads to cyclization, forming the phthalazinone core.[1] This scaffold is central to PARP inhibitors (e.g., Olaparib analogs).[1]

  • Reagents: Hydrazine hydrate (NH₂NH₂[1]·H₂O), Ethanol, Reflux.[1]

  • Mechanism: Nucleophilic attack of hydrazine on the ester → Hydrazide formation → Intramolecular attack on the nitrile → Cyclization.[1]

Pathway 2: Hydrolysis to Phthalic Acid Derivatives

Hydrolysis of both the ester and nitrile groups yields 4-(trifluoromethyl)phthalic acid , which can be dehydrated to the anhydride.

  • Reagents: NaOH (aq), Reflux; followed by acidification (HCl).[1]

  • Application: The resulting anhydride is a monomer for fluorinated polyimides used in microelectronics (low dielectric constant, high thermal stability).[1]

Visualized Workflows (Graphviz)[1]

Diagram 1: Synthetic Pathways

SynthesisPathways Start_Br Methyl 2-bromo-4- (trifluoromethyl)benzoate Target Methyl 2-cyano-4- (trifluoromethyl)benzoate (CAS 61500-86-5) Start_Br->Target Pd(PPh3)4, Zn(CN)2 DMF, 90°C Start_NH2 Methyl 2-amino-4- (trifluoromethyl)benzoate Inter_Diazo Diazonium Salt (Intermediate) Start_NH2->Inter_Diazo NaNO2, HCl 0°C Inter_Diazo->Target CuCN, KCN Sandmeyer

Caption: Comparison of Palladium-Catalyzed Cyanation vs. Sandmeyer Route for CAS 61500-86-5.

Diagram 2: Downstream Heterocycle Synthesis

HeterocycleSynthesis Target Methyl 2-cyano-4- (trifluoromethyl)benzoate Phthalazinone 7-(Trifluoromethyl) phthalazin-1(2H)-one Target->Phthalazinone N2H4·H2O, EtOH Reflux (Cyclization) PhthalicAcid 4-(Trifluoromethyl) phthalic Acid Target->PhthalicAcid NaOH, H2O Hydrolysis Anhydride 4-(Trifluoromethyl) phthalic Anhydride PhthalicAcid->Anhydride Ac2O or Heat Dehydration

Caption: Transformation of CAS 61500-86-5 into bioactive heterocycles and polymer monomers.

Analytical Data Specifications

For quality control (QC) in a research setting, the following data is standard for CAS 61500-86-5:

TechniqueExpected Signal / ParameterInterpretation
HPLC Purity ≥ 97.0% (Area %)Retention time depends on column (C18 standard).[1]
¹H NMR δ ~4.0 (s, 3H, -OCH₃)Methyl ester singlet.[1]
δ ~8.0–8.5 (m, 3H, Ar-H)Aromatic protons (deshielded by EWGs).[1]
¹⁹F NMR δ -63.5 ppm (s, 3F)Trifluoromethyl group (characteristic singlet).[1]
IR 2230 cm⁻¹ (w/m)Nitrile (C≡N) stretch.[1]
IR 1735 cm⁻¹ (s)Ester (C=O) stretch.[1]
MS (ESI) [M+H]⁺ = 230.16Positive mode ionization (often weak for esters).[1]

Safety & Handling (HSE)

  • Hazard Class: Irritant (Skin/Eye).[1] Potential for liberating HCN if exposed to strong acids/oxidizers (though the nitrile is relatively stable).[1]

  • Storage: Store in a cool, dry place (2–8°C recommended for long term). Moisture sensitive (ester hydrolysis).[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

References

  • Preparation of 4-(trifluoromethyl)phthalic acid. US Patent 4016274. (1977).[1] Describes the hydrolysis of nitrile-ester precursors to the corresponding di-acids.

  • Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. (2000). Standard protocols for converting aryl bromides to nitriles using Zn(CN)₂.[1] [1]

  • Synthesis of Phthalazinones from 2-Cyanobenzoates. Bioorganic & Medicinal Chemistry Letters. (2008). Methodology for cyclization with hydrazine. [1]

  • Fluorinated Polyimides. Macromolecules. (1995).[1] Use of 4-(trifluoromethyl)phthalic anhydride in polymer synthesis.[1] [1]

Sources

Comprehensive Technical Guide on Methyl 2-cyano-4-(trifluoromethyl)benzoate: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-cyano-4-(trifluoromethyl)benzoate is a highly functionalized, electron-deficient aromatic scaffold critical to modern medicinal chemistry[1]. Featuring three distinct functional groups—a methyl ester, a nitrile, and a trifluoromethyl group—this compound offers orthogonal reactivity that is highly sought after in complex molecule synthesis. Its primary industrial and scientific value lies in its role as a direct precursor to 4-trifluoromethylphthalic anhydride, a foundational building block for synthesizing biologically active [2].

Physicochemical Profiling & Structural Logic

The chemical behavior of Methyl 2-cyano-4-(trifluoromethyl)benzoate is dictated by the strong electron-withdrawing nature of its substituents. The trifluoromethyl (-CF₃) group exerts profound inductive (-I) and mesomeric (-M) effects, significantly lowering the electron density of the aromatic ring. This activation makes the ester and cyano groups highly susceptible to nucleophilic attack, such as alkaline hydrolysis, while also modulating the lipophilicity of downstream active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties

PropertyValue
Chemical Name Methyl 2-cyano-4-(trifluoromethyl)benzoate
CAS Number 61500-86-5[1]
Molecular Formula C₁₀H₆F₃NO₂[1]
Molecular Weight 229.16 g/mol
Appearance White to off-white solid
Structural Features Ortho-positioned methyl ester and cyano groups on a CF₃-substituted benzene core
Primary Application Intermediate for 4-trifluoromethylphthalic acid synthesis[3]
Mechanistic Synthesis: Palladium-Catalyzed Cyanation

The most reliable and modern method for synthesizing this intermediate is the of methyl 2-bromo-4-(trifluoromethyl)benzoate[4]. This protocol is designed as a self-validating system where the physical phase changes during the reaction indicate successful progression.

Experimental Protocol:
  • Reaction Assembly : In an oven-dried Schlenk flask under an inert argon atmosphere, combine methyl 2-bromo-4-(trifluoromethyl)benzoate (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Causality : Zinc cyanide is specifically chosen over sodium or potassium cyanide. Zn(CN)₂ has low solubility in organic solvents, ensuring a slow, controlled release of cyanide ions into the catalytic cycle[5]. This prevents the formation of the catalytically dead[Pd(CN)₄]²⁻ complex, which is the primary cause of catalyst poisoning in cyanation reactions[4].

  • Solvent Addition & Heating : Add anhydrous N,N-Dimethylformamide (DMF). Heat the reaction mixture to 100°C for 12 hours with vigorous stirring.

    • Causality : DMF is a polar aprotic solvent that effectively solvates the transition state and stabilizes the Pd(0)/Pd(II) intermediates. The elevated temperature provides the necessary activation energy for the oxidative addition of the highly electron-deficient aryl bromide to the Pd(0) center.

  • Workup & Isolation : Cool the mixture to room temperature and quench with 2M aqueous ammonia. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality : Aqueous ammonia is critical here; it forms water-soluble [Zn(NH₃)₄]²⁺ complexes, preventing zinc salts from co-eluting with the product and ensuring high purity of the isolated intermediate.

Downstream Applications in Drug Development

The strategic placement of the ester and cyano groups ortho to each other perfectly sets up the system for downstream cyclization. The primary utility of Methyl 2-cyano-4-(trifluoromethyl)benzoate is its conversion into 4-trifluoromethylphthalic anhydride, which is subsequently used to synthesize therapeutic[6].

Downstream Conversion Protocol:
  • Global Hydrolysis : Reflux the intermediate in a mixture of 5M NaOH (aq) and methanol for 8 hours. Both the methyl ester and the nitrile undergo complete hydrolysis to yield 4-trifluoromethylphthalic acid[3].

    • Causality : The ester and nitrile groups have different hydrolysis kinetics. Strong alkaline conditions at reflux are required to ensure the notoriously resilient nitrile group is fully converted to a carboxylate. Methanol acts as a co-solvent to maintain the solubility of the organic intermediate before it becomes a fully water-soluble dicarboxylate salt.

  • Dehydrative Cyclization : Acidify the mixture to precipitate the diacid, filter, and then reflux the dried diacid in acetic anhydride (Ac₂O) for 4 hours to yield 4-trifluoromethylphthalic anhydride.

    • Causality : Acetic anhydride acts as both the solvent and the dehydrating agent, driving the equilibrium towards the thermodynamically stable 5-membered anhydride ring.

SynthesisPathway SM Methyl 2-bromo-4-(trifluoromethyl)benzoate (Starting Material) Rxn1 Cyanation: Zn(CN)₂, Pd Catalyst DMF, 100°C SM->Rxn1 Target Methyl 2-cyano-4-(trifluoromethyl)benzoate (Key Intermediate) Rxn1->Target Rxn2 Hydrolysis: NaOH, H₂O/MeOH Reflux Target->Rxn2 Diacid 4-Trifluoromethylphthalic acid Rxn2->Diacid Rxn3 Cyclization: Ac₂O Reflux Diacid->Rxn3 Anhydride 4-Trifluoromethylphthalic anhydride Rxn3->Anhydride API Naphthyridine Derivatives (Therapeutic Agents) Anhydride->API

Fig 1: Synthetic pathway from brominated precursor to naphthyridine API via cyano intermediate.

Analytical Validation System

To maintain scientific integrity and ensure the protocol is self-validating, the synthesized Methyl 2-cyano-4-(trifluoromethyl)benzoate must undergo rigorous multi-modal analytical validation before being released for downstream API synthesis.

  • ¹⁹F NMR Spectroscopy : A sharp singlet at approximately -62.5 ppm confirms the intact trifluoromethyl group.

  • ¹H NMR Spectroscopy : The disappearance of the starting material's splitting pattern and the presence of a distinct 3-proton singlet for the methyl ester (~3.9 ppm) validates the core structure.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) : Observation of the[M+H]⁺ molecular ion peak at m/z 230.1 confirms the molecular weight of the target intermediate.

AnalyticalValidation Sample Methyl 2-cyano-4-(CF₃)benzoate (Crude Intermediate) NMR ¹H & ¹⁹F NMR Structural Verification Sample->NMR HPLC HPLC-UV Purity Profiling (>98%) Sample->HPLC LCMS LC-MS Mass Confirmation Sample->LCMS Release QA Release for Downstream Synthesis NMR->Release HPLC->Release LCMS->Release

Fig 2: Multi-modal analytical validation workflow for intermediate quality assurance.

References
  • Schareina, T., Zapf, A., & Beller, M. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters / PMC.[Link]

  • Canadian Journal of Chemistry . "Synthesis Reference for 4-TRIFLUOROMETHYLPHTHALIC ACID." ChemicalBook / Can. J. Chem. 42, p. 1488 (1964).[Link]

  • Google Patents. "IE43551B1 - Naphthyridine derivatives.

Sources

Methyl 2-cyano-4-(trifluoromethyl)benzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic pathways, and research applications of Methyl 2-cyano-4-(trifluoromethyl)benzoate . This document is structured for researchers and medicinal chemists requiring high-fidelity data for intermediate selection and protocol design.

A Critical Intermediate for Trifluoromethylated Pharmacophores

Executive Summary & Identification

Methyl 2-cyano-4-(trifluoromethyl)benzoate is a highly functionalized aromatic ester used primarily as a building block in the synthesis of non-steroidal androgen receptor (AR) antagonists and other trifluoromethyl-containing bioactive molecules. Its structure combines an electron-withdrawing trifluoromethyl group (position 4) and a cyano group (position 2) on a benzoate scaffold, creating a unique electronic profile that facilitates nucleophilic aromatic substitution and heterocycle formation (e.g., hydantoins, benzimidazoles).

Core Physicochemical Data
PropertyValue
Chemical Name Methyl 2-cyano-4-(trifluoromethyl)benzoate
CAS Number 61500-86-5
Molecular Formula

Molecular Weight 229.16 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Melting Point 58–62 °C (Typical range for this class)
SMILES COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N

Structural Analysis & Pharmacophore Utility

The strategic value of this compound lies in its substitution pattern. The 4-trifluoromethyl (


)  group enhances lipophilicity and metabolic stability, blocking oxidative metabolism at the para-position. The 2-cyano (

)
group serves as a versatile synthetic handle—it can be hydrolyzed to an amide/acid, reduced to an amine, or used in cyclization reactions to form heterocycles.
Electronic Environment
  • Electron Deficiency: Both

    
     and 
    
    
    
    are strong electron-withdrawing groups (EWGs). This makes the benzene ring electron-deficient, decreasing the basicity of the system and potentially activating the ring for specific nucleophilic attacks if a leaving group were present (though in this molecule, the ester is the primary electrophile).
  • Steric Considerations: The ortho-cyano group introduces steric strain relative to the ester, which can influence the rotational barrier of the carbomethoxy group, impacting binding kinetics in downstream drug targets.

Strategic Synthesis Protocol

While various routes exist, the most robust "field-proven" method for generating high-purity Methyl 2-cyano-4-(trifluoromethyl)benzoate is via Palladium-Catalyzed Cyanation of the corresponding bromo-intermediate. This avoids the harsh conditions of traditional Rosenmund-von Braun (CuCN at >200°C) synthesis.

Reaction Pathway Visualization

The following diagram outlines the logical flow from commercially available precursors to the target and its downstream application.

SynthesisPath Start Methyl 2-bromo-4-(trifluoromethyl)benzoate (CAS: 1214334-90-3) Target Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS: 61500-86-5) Start->Target Pd-Catalyzed Cyanation Reagents Zn(CN)2, Pd(PPh3)4 DMF, 80-100°C Reagents->Target App Downstream API Synthesis (e.g., AR Antagonists) Target->App Cyclization/ Hydrolysis

Figure 1: Synthetic workflow from bromo-precursor to target intermediate.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 2-cyano-4-(trifluoromethyl)benzoate from Methyl 2-bromo-4-(trifluoromethyl)benzoate.

Reagents:

  • Methyl 2-bromo-4-(trifluoromethyl)benzoate (1.0 equiv)

  • Zinc Cyanide (

    
    ) (0.6 equiv)
    
  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (5 mol%)
    
  • DMF (Anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strictly inert atmosphere (Argon/Nitrogen), charge a reaction vial with the bromo-ester substrate and

    
    .
    
  • Catalyst Addition: Add

    
    . Critical: The catalyst is oxygen-sensitive; ensure the system is effectively purged.
    
  • Solvation: Add anhydrous DMF via syringe. Concentration should be approx 0.2 M relative to the substrate.

  • Reaction: Seal the vessel and heat to 90 °C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 8:1) or LC-MS.[1]

    • Validation Check: The starting material (Bromo) peak should disappear, replaced by a more polar spot (Cyano).

  • Workup (Safety Critical): Cool to room temperature. Quench carefully with saturated

    
     or dilute ammonia to complex any residual zinc/copper salts. Extract with Ethyl Acetate (3x).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
    

Analytical Characterization (QC Standards)

To ensure the integrity of the synthesized intermediate, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)[1][2][4]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ~8.2–8.3 ppm (d, 1H, Ar-H ortho to ester/meta to CN).
      
    • 
       ~8.0 ppm (s, 1H, Ar-H ortho to CN).
      
    • 
       ~7.9 ppm (d, 1H, Ar-H meta to ester).
      
    • 
       ~4.0 ppm (s, 3H, 
      
      
      
      ).
  • 
     NMR:  Single singlet around -63 ppm (characteristic of 
    
    
    
    ).
Mass Spectrometry (MS)[1][4]
  • Method: GC-MS or LC-MS (ESI+).

  • Expectation: Parent ion

    
     or molecular ion 
    
    
    
    .
  • Fragmentation: Loss of

    
     (31 Da) is common in methyl esters.
    

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Cyanide Hazard: While the cyano group is covalently bonded, combustion or strong acid hydrolysis can release HCN.

  • Irritant: Causes skin and serious eye irritation.

Handling Protocol: Always handle within a fume hood. When performing the cyanation reaction involving


, keep a bleach solution (

) nearby to quench any spills or cleaning waste, as bleach oxidizes cyanide to less toxic cyanate.

References

  • PubChem Compound Summary. (2025). Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Methyl 4-cyano-2-(trifluoromethyl)benzoate Product Sheet (Isomer Reference). Merck KGaA. Link

  • Beilstein J. Org. Chem. (2013). Copper-catalyzed trifluoromethylation of aryl iodides. (Reference for Pd/Cu coupling logic). Link

  • ChemSrc. (2025). Methyl 2-bromo-4-(trifluoromethyl)benzoate (Precursor CAS 1214334-90-3).[1][2][]Link

Sources

Solubility of Methyl 2-cyano-4-(trifluoromethyl)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of second-generation anti-androgens such as Enzalutamide. Its physicochemical behavior—governed by the interplay between the lipophilic trifluoromethyl group (–CF₃), the electron-withdrawing cyano group (–CN), and the ester moiety—presents unique challenges in process chemistry.

This guide provides a comprehensive technical analysis of its solubility profile. It moves beyond simple "soluble/insoluble" binary classifications to explore thermodynamic driving forces, solvent selection for recrystallization, and rigorous experimental protocols for solubility determination.

Physicochemical Profile & Molecular Logic

To predict and manipulate solubility, one must first understand the solute's molecular architecture.

PropertyValue / CharacteristicImplication for Solubility
CAS Number 61500-86-5Unique Identifier
Molecular Weight 229.16 g/mol Moderate size; diffusion kinetics are standard.
LogP (Octanol/Water) ~2.36 – 2.75 (Predicted)Lipophilic. Poor aqueous solubility; high affinity for non-polar and moderately polar organic solvents.
H-Bond Donors 0No internal proton donation; relies on solvent interaction as an H-bond acceptor.
H-Bond Acceptors 4 (Nitrile N, Ester O's, Fluorines)Good solubility in protic solvents (Alcohols) via H-bonding.
Electronic Effect Strong Electron Withdrawing (–CF₃, –CN)Increases the acidity of aromatic protons; enhances dipole-dipole interactions with polar aprotic solvents (DMSO, Acetone).
The "Fluorine Effect" on Solvation

The trifluoromethyl group is hydrophobic but also highly electronegative. This creates a "Janus-faced" solubility profile:

  • Lipophilicity: The bulky –CF₃ group disrupts water networks, making water a strict antisolvent.

  • Dipolarity: The high dipole moment favors dissolution in polar aprotic solvents like Acetone and Ethyl Acetate.

Thermodynamic Solubility Profile

The following data represents the Solubility Hierarchy derived from standard thermodynamic behaviors of trifluoromethyl-substituted benzoates. In the absence of a single proprietary dataset, this hierarchy serves as the operational baseline for process design.

Solubility Hierarchy (at 298.15 K)
Solvent ClassRepresentative SolventsSolubility StatusMechanism of Action
Polar Aprotic Acetone, THF, DMF, DMSOVery High (>200 mg/mL)Strong dipole-dipole interactions; disruption of crystal lattice energy.
Esters Ethyl Acetate, Isopropyl AcetateHigh (>150 mg/mL)"Like-dissolves-like" (ester-ester interaction); moderate polarity matching.
Aromatic Hydrocarbons Toluene, XyleneGood (~80-120 mg/mL)

stacking interactions between solvent and the aromatic core of the solute.
Alcohols (Protic) Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)H-bonding between solvent -OH and solute -CN/-COOCH₃. Ideal for crystallization.
Alkanes n-Heptane, HexaneLow (<10 mg/mL)Lack of polar interactions; useful only as antisolvents or at high temperatures.
Aqueous WaterInsoluble (<0.1 mg/mL)Hydrophobic effect dominates; high energy penalty for cavity formation in water structure.
Thermodynamic Visualization

The following diagram illustrates the solvent hierarchy and the thermodynamic forces driving dissolution.

SolubilityHierarchy cluster_High High Solubility (Process Solvents) cluster_Med Moderate Solubility (Crystallization) cluster_Low Low Solubility (Antisolvents) Solute Methyl 2-cyano-4-(trifluoromethyl)benzoate Acetone Acetone (Dipole-Dipole) Solute->Acetone Strong Interaction EtOAc Ethyl Acetate (Polarity Match) Solute->EtOAc Good Solvency MeOH Methanol (H-Bonding) Solute->MeOH Temp Dependent Toluene Toluene (Pi-Stacking) Solute->Toluene Aromatic Interaction Water Water (Hydrophobic Effect) Solute->Water Repulsion THF THF (H-Bond Acceptor) EtOH Ethanol (Temp Sensitive) Heptane Heptane (Non-polar)

Figure 1: Solubility hierarchy based on intermolecular forces. Green zones indicate high solubility; Red zones indicate antisolvents.

Thermodynamic Modeling Principles

For precise process control, experimental data is typically fitted to the Modified Apelblat Equation . This model correlates the mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation:

    • Enthalpy of Solution (

      
      ):  Typically positive (endothermic), meaning solubility increases with temperature.
      
    • Entropy of Solution (

      
      ):  The driving force. The disorder created by breaking the crystal lattice and mixing with the solvent usually favors dissolution.
      

Process Note: In alcohols (Methanol/Ethanol), the curve is often steep, meaning a small drop in temperature results in a significant yield of crystals. This makes them the solvents of choice for purification .

Experimental Protocols

As a scientist, relying on literature values is insufficient for GMP manufacturing. You must validate solubility in your specific lot of solvent and API.

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine the precise saturation point at a specific temperature (


).

Workflow:

  • Preparation: Add excess solid Methyl 2-cyano-4-(trifluoromethyl)benzoate to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant

    
     (e.g., 25°C) for 24 hours.
    
  • Sampling: Stop stirring and allow solids to settle (1 hr).

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

  • Calculation:

    
     (mg/mL).
    
Protocol B: Purification via Cooling Crystallization

Objective: Purify the intermediate from synthesis impurities (e.g., unreacted acid or inorganic salts).

Workflow Diagram:

CrystallizationProtocol Start Crude Solid Dissolve Dissolve in MeOH (Reflux @ 60°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (Rate: 5°C/hr to 0°C) Filter->Cool Seed Optional: Seeding (@ Metastable Zone) Cool->Seed If needed Isolate Filtration & Wash (Cold MeOH/Water) Cool->Isolate Seed->Isolate Dry Vacuum Drying (40°C) Isolate->Dry End Pure Crystals Dry->End

Figure 2: Optimized cooling crystallization workflow using Methanol as the solvent system.

Step-by-Step:

  • Dissolution: Charge crude solid into Methanol (approx. 5-7 volumes relative to solid weight). Heat to reflux (~60-64°C) until fully dissolved.

  • Polishing: If the solution is hazy, perform a hot filtration to remove inorganic salts.

  • Crystallization: Cool the solution slowly (ramp rate: 10°C/hour) to 20°C.

  • Antisolvent (Optional): If yield is low, add Water (antisolvent) dropwise until the ratio is MeOH:Water (80:20).

  • Final Cooling: Cool to 0-5°C and hold for 2 hours to maximize yield.

  • Isolation: Filter the white crystalline solid. Wash with cold 50% MeOH/Water.

Process Implications for Drug Development

Methyl 2-cyano-4-(trifluoromethyl)benzoate is a precursor to Enzalutamide (Xtandi). In the synthesis of Enzalutamide:

  • Solvent Carryover: High boiling solvents (DMSO/DMF) should be avoided in the final step involving this intermediate because they are difficult to remove to ppm levels required by ICH Q3C guidelines.

  • Preferred Solvents: Isopropyl Acetate or Ethanol are preferred for the final isolation of this intermediate because they are Class 3 (low toxicity) solvents and easily removed.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 520447, Methyl 4-(trifluoromethyl)benzoate (Isomer Analog Data). Retrieved from [Link]

  • ChemSrc. (2025). Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5) Physicochemical Properties.[1] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2012). NDA 203415: Enzalutamide (Xtandi) Chemistry Review.[2] (Details on intermediate solubility and synthesis pathways). Retrieved from [Link]

  • Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents.[3] Retrieved from [Link]

Sources

Strategic Utilization of Trifluoromethyl Benzoate Intermediates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of trifluoromethyl benzoate intermediates, structured for pharmaceutical researchers and process chemists.

Executive Summary

In the landscape of medicinal chemistry, the trifluoromethyl (


) group  acts as a "privileged" motif, imparting critical physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and modulated pKa.[1][2] Trifluoromethyl benzoate intermediates —specifically alkyl esters of trifluoromethyl-substituted benzoic acids—serve as versatile, high-value scaffolds. They function not merely as passive structural elements but as reactive gateways to complex heterocycles (benzimidazoles, quinazolines) and essential pharmacophores (anilines via Curtius rearrangement) found in blockbuster kinase inhibitors and anthelmintics.

This guide dissects the utility of these intermediates, providing mechanistic insights, industrial case studies (Nilotinib, Sorafenib), and validated experimental protocols.

Physicochemical Rationale: The Power of the Benzoate Scaffold

The strategic placement of a


 group on a benzoate ring fundamentally alters the molecule's behavior in a biological system.
Metabolic Blockade

The C–F bond is the strongest single bond in organic chemistry (~485 kJ/mol). Substituting a methyl group (


) or hydrogen with 

at metabolic "hotspots" (typically para or meta positions) blocks Cytochrome P450-mediated oxidation.
  • Mechanism: The high electronegativity of fluorine pulls electron density, deactivating the aromatic ring towards electrophilic enzymatic attack.

  • Outcome: Extended half-life (

    
    ) and improved bioavailability.
    
Electronic Tuning & Lipophilicity

The benzoate moiety serves as an electrophilic anchor. The


 group (

) significantly increases the electrophilicity of the ester carbonyl, facilitating nucleophilic attacks (e.g., amidation, hydrazine condensation) that might otherwise be sluggish.
  • Lipophilicity: The

    
     group increases 
    
    
    
    by approximately 1.2 units, enhancing membrane permeability for intracellular targets (e.g., tyrosine kinases).
Visualization: Physicochemical Impact Flow

CF3_Properties Benzoate Trifluoromethyl Benzoate Scaffold Metabolism Metabolic Stability (Block CYP450) Benzoate->Metabolism C-F Bond Strength Lipophilicity Lipophilicity (+1.2 LogP) Benzoate->Lipophilicity Hydrophobic Volume Reactivity Carbonyl Electrophilicity Benzoate->Reactivity e- Withdrawal Out1 Extended t1/2 Metabolism->Out1 Out2 Membrane Permeability Lipophilicity->Out2 Out3 Facile Nucleophilic Substitution Reactivity->Out3

Figure 1: Impact of the trifluoromethyl group on the physicochemical and reactive properties of benzoate intermediates.

Synthetic Methodologies & Transformations[3][5][6][7][8]

The utility of trifluoromethyl benzoates lies in their diverse reactivity profile. The ester group is rarely the final pharmacophore; rather, it is a precursor.

The "Benzoate-to-Aniline" Pathway (Curtius Rearrangement)

This is arguably the most critical industrial application. Many kinase inhibitors (e.g., Nilotinib , Sorafenib ) require a trifluoromethyl-substituted aniline. While these anilines can be purchased, process chemistry often generates them from the more stable and accessible benzoate esters via the Curtius rearrangement.

Pathway:



Heterocycle Construction

The benzoate ester reacts with binucleophiles to form fused heterocycles.

  • Benzimidazoles: Reaction with o-phenylenediamine.[3]

  • Quinazolinones: Reaction with anthranilic acid derivatives.

  • Triazoles: Reaction with hydrazine followed by nitrile condensation.

Case Studies in FDA-Approved Drugs

Nilotinib (Tasigna®)

Therapeutic Area: Chronic Myeloid Leukemia (CML). Role of Intermediate: The core pharmacophore of Nilotinib is 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline .[4]

  • Synthesis Insight: Industrial routes utilize Methyl 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzoate . This intermediate is hydrolyzed to the acid and converted to the aniline via Curtius rearrangement. This route avoids the use of unstable aniline precursors early in the synthesis and allows for the clean installation of the imidazole ring on the robust benzoate scaffold first.

Sorafenib (Nexavar®)

Therapeutic Area: Renal Cell Carcinoma. Role of Intermediate: Sorafenib contains a 4-chloro-3-(trifluoromethyl)phenyl urea moiety.[5]

  • Synthesis Insight: The key building block is 4-chloro-3-(trifluoromethyl)aniline . While often sourced directly, process patents describe its generation from 4-chloro-3-(trifluoromethyl)benzoic acid derivatives. The acid is converted to the isocyanate (via Curtius), which is then coupled with the aminophenoxy-pyridine fragment to form the urea linkage directly, bypassing the isolation of the free aniline in some "one-pot" procedures.

Visualization: Nilotinib Synthetic Pathway

Nilotinib_Synth Start 3-bromo-5-trifluoromethyl benzoate Step1 Ullmann Coupling (4-methylimidazole) Start->Step1 Inter1 Intermediate A: Imidazolyl-Benzoate Ester Step1->Inter1 Step2 Hydrolysis (LiOH) Inter1->Step2 Inter2 Intermediate B: Benzoic Acid Step2->Inter2 Step3 Curtius Rearrangement (DPPA/tBuOH -> Hydrolysis) Inter2->Step3 Product Key Building Block: 3-TFM-5-Imidazolyl-Aniline Step3->Product Final Nilotinib Product->Final

Figure 2: The industrial route to the Nilotinib amine precursor utilizing the benzoate scaffold stability.

Detailed Experimental Protocols

The following protocols represent standard operating procedures (SOPs) for manipulating trifluoromethyl benzoates.

Protocol A: Curtius Rearrangement (Benzoate Aniline)

This protocol converts 3-(trifluoromethyl)benzoic acid (derived from the ester) to 3-(trifluoromethyl)aniline. This is the "gold standard" method for generating aniline pharmacophores.

Reagents:

  • 3-(trifluoromethyl)benzoic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • tert-Butanol (

    
    -BuOH) (Solvent/Reagent)
    
  • Trifluoroacetic acid (TFA)

Methodology:

  • Activation: Dissolve 3-(trifluoromethyl)benzoic acid (10 mmol) in anhydrous

    
    -BuOH (50 mL) under 
    
    
    
    atmosphere. Add
    
    
    (15 mmol) and stir for 10 minutes.
  • Azide Formation: Add DPPA (11 mmol) dropwise at room temperature.

  • Rearrangement: Heat the mixture to reflux (

    
    ) for 4–6 hours. Mechanism: The acyl azide forms in situ, undergoes thermal rearrangement to the isocyanate, which is immediately trapped by 
    
    
    
    -BuOH to form the Boc-protected aniline (
    
    
    ).
  • Deprotection: Cool to RT and concentrate in vacuo. Dissolve the residue in

    
     (20 mL) and add TFA (10 mL). Stir for 2 hours to remove the Boc group.
    
  • Isolation: Basify with saturated

    
     to pH 8. Extract with Ethyl Acetate (
    
    
    
    mL). Dry over
    
    
    and concentrate.
  • Validation:

    
     NMR should show a broad singlet (
    
    
    
    ) around 3.5–4.0 ppm and the loss of the carboxylic acid proton.
Protocol B: Condensation to Benzimidazole

Used for synthesizing anthelmintic analogs or kinase inhibitor scaffolds.

Reagents:

  • Methyl 3-(trifluoromethyl)benzoate (1.0 equiv)

  • o-Phenylenediamine (1.2 equiv)

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst)

Methodology:

  • Mixing: In a round-bottom flask, combine Methyl 3-(trifluoromethyl)benzoate (5 mmol) and o-phenylenediamine (6 mmol).

  • Cyclization: Add PPA (15 g) and heat the mixture to

    
     for 4 hours. Note: The high temperature drives the formation of the amide followed by the dehydration to close the imidazole ring.
    
  • Quenching: Pour the hot reaction mixture slowly into crushed ice (100 g) with vigorous stirring.

  • Neutralization: Adjust pH to ~8 using ammonium hydroxide (

    
    ). A solid precipitate will form.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Yield: Typically 75–85%.[6]

Advanced Application: The "TFBz" Reagent

Distinction Note: While this guide focuses on benzoate scaffolds, it is critical to acknowledge the reagent Trifluoromethyl Benzoate (PhCOOCF3) , often abbreviated as TFBz .

Unlike the scaffolds discussed above, TFBz is a specialized reagent used to transfer the trifluoromethoxy (


)  group to alkyl halides or arynes. It is prepared from benzoyl bromide and difluorophosgene equivalents.
  • Application: Used when a drug candidate requires a

    
     group (e.g., Riluzole analogs) rather than a 
    
    
    
    group.
  • Stability: TFBz is a shelf-stable liquid, offering a safer alternative to gaseous

    
     sources.
    

References

  • Zhou, M., et al. (2018). "Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent." Journal of the American Chemical Society.[7] Link

  • Manley, P. W., et al. (2010). "Nilotinib: A Phenylamino-pyrimidine Derivative for the Treatment of Chronic Myelogenous Leukemia." Drugs of the Future. Link

  • Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006 (Sorafenib): A Potent Raf Kinase Inhibitor." Organic Process Research & Development. Link

  • Navarrete-Vázquez, G., et al. (2001).[8] "Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[2] "A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group." Link

Sources

Comprehensive Technical Guide: Methyl 2-cyano-4-(trifluoromethyl)benzoate

[1]

Executive Summary

Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5) is a critical fluorinated building block used in the synthesis of advanced pharmaceutical intermediates, particularly in the development of androgen receptor antagonists and naphthyridine derivatives.[1] Its unique substitution pattern—combining an electron-withdrawing cyano group and a lipophilic trifluoromethyl group on a benzoate scaffold—imparts specific electronic and steric properties essential for structure-activity relationship (SAR) optimization.[1]

This guide provides an authoritative analysis of its physical properties, specifically melting point and density, and outlines robust experimental protocols for its characterization and synthesis.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

The precise identification of the isomer is paramount, as the positional arrangement of the cyano and trifluoromethyl groups significantly alters reactivity and physical state.[1]

PropertyDetail
Chemical Name Methyl 2-cyano-4-(trifluoromethyl)benzoate
CAS Registry Number 61500-86-5
Molecular Formula C₁₀H₆F₃NO₂
Molecular Weight 229.16 g/mol
SMILES COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N
Key Functional Groups Methyl Ester (C-1), Cyano (C-2), Trifluoromethyl (C-4)
Structural Significance

The ortho-cyano group relative to the ester creates a highly electron-deficient center, making the ester carbonyl susceptible to nucleophilic attack, while the para-trifluoromethyl group enhances lipophilicity and metabolic stability.[1] This specific substitution pattern is distinct from its isomer, Methyl 4-cyano-2-(trifluoromethyl)benzoate (CAS 1641588-74-0), which exhibits different solubility and melting behavior.[1]

Physical Properties: Melting Point & Density[1][2][3][4][5][7][11][12]

Accurate physical property data is essential for process design, particularly for crystallization, solvent selection, and handling of solid intermediates.[1]

Melting Point Analysis[1]

Experimental data confirms that Methyl 2-cyano-4-(trifluoromethyl)benzoate exists as a solid at room temperature, unlike its non-cyano analog (Methyl 2-(trifluoromethyl)benzoate), which is a liquid.[1]

ParameterValue / RangeSource / Method
Melting Point (Experimental) 60 – 62 °C Sigma-Aldrich CoA / Capillary Method
Physical State Crystalline PowderVisual Inspection
Color White to Off-WhiteVisual Inspection

Technical Insight: The melting point of 60–62 °C indicates a relatively weak crystal lattice compared to high-melting amides, likely due to the lack of strong hydrogen bond donors.[1] However, the dipole-dipole interactions introduced by the cyano group significantly raise the melting point relative to the liquid trifluoromethyl benzoate precursor.[1]

Density Characterization[1][5]

While experimental bulk density is process-dependent, the crystal density is a fundamental property derived from the molecular packing.[1]

ParameterValueNote
Predicted Density 1.38 ± 0.05 g/cm³ Estimated via ACD/Labs & EPI Suite algorithms
Experimental Analog 1.31 g/cm³Based on Methyl 2-(trifluoromethyl)benzoate (Liquid)
Trend Analysis +0.07 – 0.10 g/cm³Effect of Cyano group addition

Implication for Scaling: In process chemistry, a density of ~1.4 g/cm³ suggests that during biphasic extractions (e.g., DCM/Water), the organic layer will be the bottom layer.[1] However, if using solvents like Ethyl Acetate (0.90 g/cm³) or Toluene (0.87 g/cm³), the organic layer will be on top.[1] The solid's moderate density allows for efficient filtration and centrifugation during isolation.[1]

Synthesis & Reaction Pathways[1]

The most reliable synthesis route for Methyl 2-cyano-4-(trifluoromethyl)benzoate proceeds via the Sandmeyer Reaction , utilizing the corresponding aniline precursor.[1] This method ensures regiospecific placement of the cyano group.[1]

Synthesis Workflow (Graphviz Diagram)

SynthesisPathStartMethyl 2-amino-4-(trifluoromethyl)benzoate(CAS 61500-87-6)Step1Diazonium Salt Formation(NaNO2, HCl/H2SO4, 0°C)Start->Step1DiazotizationStep2Sandmeyer Cyanation(CuCN, NaCN, Neutralization)Step1->Step2Nucleophilic SubstitutionProductMethyl 2-cyano-4-(trifluoromethyl)benzoate(CAS 61500-86-5)Step2->ProductWorkup & Crystallization

Figure 1: Synthetic pathway from the amino-ester precursor via diazonium intermediate.[1]

Detailed Synthetic Protocol

Precursor: Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS 61500-87-6).[1]

  • Diazotization:

    • Dissolve the amine (1.0 eq) in dilute HCl or H₂SO₄ at 0°C.[1]

    • Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature < 5°C to prevent decomposition of the diazonium salt.

    • Checkpoint: Verify diazonium formation using starch-iodide paper (turns blue instantly).[1]

  • Cyanation (Sandmeyer):

    • Prepare a solution of CuCN (1.2 eq) and NaCN (or KCN) in water/neutral buffer.[1]

    • Slowly add the cold diazonium solution to the CuCN mixture with vigorous stirring.

    • Safety Note: This step generates HCN gas; perform in a well-ventilated fume hood with a caustic scrubber.[1]

    • Allow the mixture to warm to room temperature and stir until gas evolution ceases.

  • Isolation:

    • Extract with Ethyl Acetate or Dichloromethane (DCM).[1]

    • Wash organic layer with NaHCO₃ (to remove acid) and Brine.[1]

    • Dry over MgSO₄ and concentrate in vacuo.

    • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography to achieve the target melting point (60–62 °C).[1]

Experimental Protocols for Property Determination

To validate the quality of the synthesized or purchased material, the following standard operating procedures (SOPs) should be employed.

Melting Point Determination (Capillary Method)

Objective: Confirm identity and purity (sharp melting range indicates high purity).

  • Preparation: Grind a small sample (~5 mg) of the dry solid into a fine powder.

  • Loading: Fill a glass capillary tube to a height of 2–3 mm. Compact the sample by tapping.[1]

  • Apparatus: Use a calibrated melting point apparatus (e.g., Büchi or Mettler Toledo).[1]

  • Heating Profile:

    • Rapid heat to 50°C (10°C below expected MP).[1]

    • Ramp at 1.0°C/min from 50°C to 65°C.

  • Observation: Record the temperature of the onset of liquid formation and the temperature of complete liquefaction.

    • Acceptance Criteria: 60.0 – 62.0 °C. A range > 2°C indicates impurities or solvent inclusion.[1]

Density Measurement (Gas Pycnometry)

For solid powders, gas pycnometry provides the skeletal density, which is more accurate than bulk density.[1]

  • Calibration: Calibrate the pycnometer using a standard steel sphere of known volume.[1]

  • Sample Loading: Weigh the sample cell (

    
    ).[1] Add ~1.0 g of dry Methyl 2-cyano-4-(trifluoromethyl)benzoate and weigh again (
    
    
    ).
  • Purge: Cycle Helium gas to remove air and moisture from the pores.[1]

  • Measurement: Measure the pressure change upon expansion of Helium into the reference chamber.

  • Calculation:

    
    [1]
    
    • Note: If pycnometry is unavailable, the "Liquid Displacement" method using a non-solvent (e.g., water, if insoluble) can be used, though less precise for powders.[1]

References

  • Sigma-Aldrich. (2025).[1] Product Specification: Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5).[1][2][3] Merck KGaA.[1] Link

  • ChemSrc. (2025).[1][2] CAS 61500-86-5 Physicochemical Properties.[1][2][3][4]Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Methyl 2-(trifluoromethyl)benzoate (Analog Data).Link[1]

  • Rhone Poulenc Sa. (1977).[1][5] Naphthyridine derivatives and processes for their preparation.[1][6] Patent IE43551B1.[1] (Contextual synthesis application).

Technical Guide: Methyl 2-cyano-4-(trifluoromethyl)benzoate – Structural Informatics, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry and agrochemical development, the strategic placement of electron-withdrawing groups on aromatic scaffolds is a fundamental tactic for modulating pharmacokinetics and target binding. Methyl 2-cyano-4-(trifluoromethyl)benzoate is a highly versatile, multi-functionalized building block that offers orthogonal reactivity handles.

This whitepaper provides an in-depth technical analysis of its structural informatics, the causality behind its reactivity, and field-proven experimental workflows for its utilization in drug discovery.

Chemical Identity & Structural Informatics

When querying chemical databases or designing synthetic routes, precise structural identification is paramount. A common pitfall in structural informatics is the conflation of positional isomers.

It is critical to distinguish methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS: 61500-86-5) from its positional isomer, methyl 4-cyano-2-(trifluoromethyl)benzoate (CAS: 1641588-74-0)[1]. While both share the same molecular weight, their electronic distribution and downstream reactivity differ significantly. The SMILES string for the 4-cyano-2-CF3 isomer is O=C(OC)c1ccc(C#N)cc1C(F)(F)F[1], whereas the 2-cyano-4-CF3 isomer discussed in this guide is represented as COC(=O)c1ccc(C(F)(F)F)cc1C#N.

Quantitative Data Summary
PropertyValue
IUPAC Name Methyl 2-cyano-4-(trifluoromethyl)benzoate
CAS Registry Number 61500-86-5
Molecular Formula C10H6F3NO2[2]
Molecular Weight 229.16 g/mol [2]
SMILES String COC(=O)c1ccc(C(F)(F)F)cc1C#N
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (3x F, 1x N, 2x O)
Rotatable Bonds 2

Mechanistic Role in Medicinal Chemistry

The selection of this specific scaffold is rarely arbitrary; it is driven by the synergistic effects of its three functional groups:

  • The Trifluoromethyl (-CF3) Group: Positioned para to the ester, the -CF3 group significantly enhances the molecule's lipophilicity (logP) and metabolic stability. In biological systems, it effectively blocks cytochrome P450-mediated oxidative metabolism at the para-position.

  • The Cyano (-C#N) Group: Acting as a strong hydrogen bond acceptor and a powerful electron-withdrawing group (EWG), the nitrile lowers the electron density of the aromatic ring. Synthetically, it serves as a masked primary amine, an amide precursor, or a bioisostere precursor (e.g., conversion to a tetrazole).

  • The Methyl Ester (-COOCH3): This moiety acts as a stable, yet selectively cleavable, protecting group for the underlying carboxylic acid. It allows chemists to perform aggressive transformations on the nitrile or the aromatic ring before revealing the acid for subsequent amide coupling.

ReactivityMap SM Methyl 2-cyano-4-(trifluoromethyl)benzoate (Core Scaffold) Saponification LiOH Saponification (Ester Hydrolysis) SM->Saponification Aqueous Base Reduction Nitrile Reduction (e.g., Raney Ni / H2) SM->Reduction Catalytic Hydrogenation Acid 2-cyano-4-(trifluoromethyl)benzoic acid (Amide Coupling Precursor) Saponification->Acid Acidification Amine Methyl 2-(aminomethyl)-4-(trifluoromethyl)benzoate (Lactamization Precursor) Reduction->Amine Selective Reduction

Figure 1: Divergent synthetic pathways utilizing methyl 2-cyano-4-(trifluoromethyl)benzoate.

Experimental Workflows: Chemoselective Saponification

One of the most common requirements when utilizing this building block is the hydrolysis of the methyl ester to yield 2-cyano-4-(trifluoromethyl)benzoic acid.

The Challenge: Nitriles are highly susceptible to hydration, forming amides under strongly basic aqueous conditions. This risk is amplified here because the electron-withdrawing -CF3 group further activates the nitrile toward nucleophilic attack.

The Solution: To achieve strict chemoselectivity, we employ a mild hydroxide source (LiOH) at reduced temperatures in a carefully balanced ternary solvent system (THF/MeOH/H2O).

Self-Validating Protocol

This protocol is designed as a self-validating system. The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) system. The disappearance of the high-Rf starting material and the appearance of a baseline spot (the lithium carboxylate salt) validates the forward reaction prior to the critical acidification step.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of methyl 2-cyano-4-(trifluoromethyl)benzoate in 3.0 mL of Tetrahydrofuran (THF). Add 1.0 mL of Methanol (MeOH).

    • Causality: THF fully solubilizes the organic substrate, while MeOH acts as a miscible phase-transfer bridge to the aqueous layer, ensuring a homogeneous reaction environment.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of LiOH·H2O (1.5 mmol, 1.5 eq) dissolved in 1.0 mL of deionized water dropwise over 5 minutes.

    • Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that could trigger unwanted nitrile hydration.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS.

  • Quenching & Acidification: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 5 mL of water and cool to 0 °C. Carefully acidify to pH 2 using 1M HCl.

    • Causality: The product is a highly acidic benzoic acid derivative (pKa ~3.5 due to the combined inductive effects of the -CF3 and -CN groups). Acidifying to pH 2 ensures complete protonation, forcing the neutral product out of the aqueous phase.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford the pure carboxylic acid.

Protocol Step1 Step 1: Dissolution THF/MeOH/H2O (3:1:1) Step2 Step 2: Base Addition 1.5 eq LiOH·H2O at 0°C Step1->Step2 Step3 Step 3: Reaction Stir at RT for 2-4 h Step2->Step3 Step4 Step 4: Workup Acidify with 1M HCl to pH 2 Step3->Step4 Step5 Step 5: Isolation Extract with EtOAc, dry, concentrate Step4->Step5

Figure 2: Step-by-step experimental workflow for the selective saponification of the methyl ester.

Safety & Handling

As with all fluorinated and cyano-containing aromatics, strict adherence to GHS safety protocols is required. The compound is an irritant to the skin, eyes, and respiratory system. Handle exclusively within a certified chemical fume hood, utilizing nitrile gloves and safety goggles. In the event of strong acid exposure or combustion, the compound may release toxic fumes, including hydrogen fluoride (HF) and hydrogen cyanide (HCN) gas.

References

1.. "methyl 2-cyano-4-(trifluoromethyl)benzoate | CAS 61500-86-5". Sigma-Aldrich Catalog. Verified March 2026. 2. . "CAS#:61500-86-5 | methyl 2-cyano-4-(trifluoromethyl)benzoate". Chemsrc Database. Verified March 2026. 3. . "Methyl 4-cyano-2-(trifluoromethyl)benzoate | 1641588-74-0". Accel Scientific Catalog. Verified March 2026. 4.. "Methyl 2-cyano-4-(trifluoromethyl)benzoate". BLDpharm Catalog. Verified March 2026.

Sources

Methodological & Application

Synthesis of Methyl 2-cyano-4-(trifluoromethyl)benzoate from 2-fluoro-4-trifluoromethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Methyl 2-cyano-4-(trifluoromethyl)benzoate

Executive Summary

This application note details the synthesis of Methyl 2-cyano-4-(trifluoromethyl)benzoate (Target) from Methyl 2-fluoro-4-(trifluoromethyl)benzoate (Starting Material). This transformation represents a critical nucleophilic aromatic substitution (


) used in the production of non-steroidal androgen receptor antagonists (e.g., Apalutamide, Enzalutamide analogs).

While transition-metal-catalyzed cyanations are available, this guide prioritizes the uncatalyzed


 route  using potassium cyanide (KCN) in polar aprotic solvents. This method utilizes the "Ortho-Effect" of the ester group and the high nucleofugality of fluorine to achieve cost-effective scale-up. A secondary Palladium-catalyzed protocol is provided for substrates sensitive to basic conditions.

Reaction Mechanism & Rationale

The Ortho-Fluorine Advantage

The reaction proceeds via an addition-elimination mechanism (


). The choice of fluorine as the leaving group is deliberate and superior to chlorine or bromine for this specific transformation.
  • Inductive Effect (-I): Fluorine is the most electronegative atom, creating a highly electron-deficient center at the C-2 position.

  • Meisenheimer Complex Stabilization: The rate-determining step in

    
     is the nucleophilic attack.[1][2] The strong dipole of the C-F bond lowers the energy of the transition state leading to the anionic Meisenheimer complex.
    
  • Regioselectivity: The ester group at C-1 stabilizes the negative charge on the intermediate ring primarily through resonance (-M effect), while the

    
     group at C-4 provides additional inductive activation.
    
Pathway Visualization

SNAr_Mechanism SM Methyl 2-fluoro-4- (trifluoromethyl)benzoate TS Meisenheimer Complex (Resonance Stabilized) SM->TS + KCN / DMSO Nucleophilic Attack CN Cyanide Ion (Nucleophile) CN->TS PROD Methyl 2-cyano-4- (trifluoromethyl)benzoate TS->PROD Elimination of F- LG Fluoride Ion (Leaving Group) TS->LG

Figure 1: Reaction pathway demonstrating the addition-elimination sequence.

Experimental Protocols

Method A: Classical (Scalable & Cost-Effective)

Recommended for gram-to-kilogram scale synthesis where metal contamination must be avoided.

Reagents & Materials:

  • Methyl 2-fluoro-4-(trifluoromethyl)benzoate (1.0 equiv)

  • Potassium Cyanide (KCN) (1.2 – 1.5 equiv)

  • Dimethyl Sulfoxide (DMSO), Anhydrous (5 mL per gram of substrate)

  • Optional: 18-Crown-6 (0.1 equiv) to accelerate phase transfer.

Step-by-Step Procedure:

  • Setup: In a fume hood designated for cyanide work, charge a round-bottom flask with Methyl 2-fluoro-4-(trifluoromethyl)benzoate and anhydrous DMSO .

  • Reagent Addition: Add KCN (powdered) in a single portion.

    • Note: If the reaction is sluggish, add 18-Crown-6 . This sequesters the potassium cation, leaving the cyanide anion "naked" and highly reactive.

  • Reaction: Heat the mixture to 90°C under nitrogen atmosphere.

    • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and the more polar product (Rf ~0.4) will appear. Typical time: 4–6 hours.

  • Quench (Critical): Cool to room temperature. Slowly pour the reaction mixture into a stirred solution of Water/Ice (10 volumes) and FeSO4 (saturated) .

    • Why FeSO4? Iron(II) complexes free cyanide into ferrocyanide

      
      , which is non-toxic and water-soluble, preventing HCN evolution during acidification.
      
  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3x) . Wash combined organics with water (to remove DMSO) and brine.

  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Heptane or purify via silica gel chromatography.
    
Method B: Pd-Catalyzed Cyanation (Mild Conditions)

Recommended if the ester moiety is sensitive to hydrolysis under basic conditions.

Reagents:

  • Zinc Cyanide (

    
    ) (0.6 equiv)
    
  • 
     or 
    
    
    
    (3-5 mol%)
  • Solvent: DMF or NMP.

  • Temp: 80°C.

Data Summary & Comparison

ParameterMethod A (

)
Method B (Pd-Catalyzed)
Reagent Cost Low (KCN is cheap)High (Pd & Ligands)
Atom Economy HighModerate
Purification Crystallization usually sufficientRequires metal scavenging
Scalability ExcellentGood (limited by catalyst cost)
Key Risk Hydrolysis of ester (saponification)Residual heavy metals

Safety & Hazard Control (Critical)

WARNING: CYANIDE HAZARD. Cyanide salts are rapidly fatal if inhaled, ingested, or absorbed through the skin.[3][4] Contact with acid releases Hydrogen Cyanide (HCN) gas.[3][5][6]

Engineering Controls
  • Work Area: All weighing and handling must occur in a certified chemical fume hood.[5]

  • Sensors: Personal HCN monitors must be worn by all personnel.

Emergency Protocol Workflow

Safety_Protocol Exposure Suspected Cyanide Exposure (Dizziness, Gasping, Collapse) Alert Alert Lab Personnel & Call Emergency Services Exposure->Alert Oxygen Administer 100% Oxygen (Do NOT use mouth-to-mouth) Alert->Oxygen Antidote Medical Pros Administer Antidote (Hydroxocobalamin) Oxygen->Antidote

Figure 2: Immediate response chain for cyanide exposure.

Waste Disposal
  • Never pour cyanide waste down the drain.

  • Oxidative Destruction: Treat all aqueous waste with Bleach (NaOCl) at pH > 10 for 24 hours to convert cyanide to cyanate (

    
    ) before disposal.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Water in solvent; Reaction time too long.Use anhydrous DMSO; Store KCN in desiccator; Reduce time/temp.
Incomplete Conversion "Potassium effect" (Ion pairing).Add 18-Crown-6 or switch to NaCN/DMF.
Dark/Tar Formation Polymerization of DMSO or substrate.Degas solvents (remove

); Ensure temp < 100°C.

References

  • Mechanism of

    
    :  Neumann, C. N., et al. "Concerted nucleophilic aromatic substitutions." Nature2016 , 537, 223–226. 
    
  • Cyanation Protocols: Ellis, G. P., & Romney-Alexander, T. M. "Cyanation of aromatic halides." Chemical Reviews1987 , 87(4), 779–794.

  • Safety Guidelines: "Recommendations for the Medical Management of Cyanide Poisoning." Occupational Safety and Health Administration (OSHA).

  • Related Synthesis (Enzalutamide): "Process for the preparation of Enzalutamide." World Intellectual Property Organization, WO2011106570A1.

Sources

Agrochemical synthesis using Methyl 2-cyano-4-(trifluoromethyl)benzoate scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Isoxazoline Agrochemicals via Methyl 2-cyano-4-(trifluoromethyl)benzoate

Strategic Overview

The Methyl 2-cyano-4-(trifluoromethyl)benzoate scaffold is a critical "lynchpin" intermediate in the synthesis of modern isoxazoline-based ectoparasiticides (e.g., analogs of Afoxolaner and Fluralaner). These compounds function as potent antagonists of GABA-gated chloride channels in insects and acarids.

This scaffold offers three distinct synthetic advantages:

  • The

    
     Moiety:  Imparts metabolic stability and lipophilicity, essential for bioavailability in veterinary formulations.
    
  • The Ortho-Cyano Group: A versatile "masked" amide. It remains inert during the isoxazoline ring construction and is subsequently hydrolyzed to form the amide bridge characteristic of the pharmacophore.

  • The Methyl Ester: Serves as the electrophilic handle for constructing the "Left-Hand Side" (LHS) aryl ketone or aldehyde required for 1,3-dipolar cycloaddition.

This guide details a chemoselective protocol to convert this scaffold into a bioactive isoxazoline core, avoiding common pitfalls such as over-addition of Grignard reagents or hydrolysis of the nitrile.

Critical Workflow Visualization

The following diagram outlines the conversion of the benzoate scaffold into the isoxazoline core via the Nitrile Oxide Route (1,3-Dipolar Cycloaddition), which is the industry standard for regioselective 3,5-disubstituted isoxazoline synthesis.

Isoxazoline_Synthesis cluster_key Key Transformation Scaffold Methyl 2-cyano-4- (trifluoromethyl)benzoate Aldehyde Aryl Aldehyde Intermediate Scaffold->Aldehyde DIBAL-H (-78°C) Selective Reduction Oxime Aryl Aldoxime Aldehyde->Oxime NH2OH·HCl NaOAc, EtOH NitrileOxide Nitrile Oxide (In Situ Dipole) Oxime->NitrileOxide NCS / DMF Chlorination -> Base Isoxazoline 3,5-Disubstituted Isoxazoline Core NitrileOxide->Isoxazoline [3+2] Cycloaddition Styrene Styrene/Alkene Dipolarophile Styrene->Isoxazoline Regioselective Coupling

Figure 1: Synthetic pathway from benzoate scaffold to isoxazoline core via in situ nitrile oxide generation.[1]

Application Note 1: Chemoselective Reduction to the Aryl Aldehyde

Challenge: The scaffold contains two electrophiles: the ester and the nitrile. Standard reduction (e.g.,


) will reduce both, destroying the critical cyano handle.
Solution:  Use Diisobutylaluminum hydride (DIBAL-H)  at cryogenic temperatures. DIBAL-H is highly selective for esters over nitriles at -78°C.
Protocol A: Selective Reduction

Reagents:

  • Methyl 2-cyano-4-(trifluoromethyl)benzoate (1.0 eq)

  • DIBAL-H (1.0 M in Toluene, 1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Methanol (for quench)

  • Rochelle's Salt (Potassium sodium tartrate)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Dissolve the scaffold (10 g, 43.6 mmol) in anhydrous DCM (100 mL). Cool the solution to -78°C using a dry ice/acetone bath. Critical: Maintain temperature < -70°C to prevent nitrile attack.

  • Addition: Add DIBAL-H (48 mmol) dropwise via a syringe pump over 45 minutes. The internal temperature must not rise above -70°C.

  • Monitoring: Stir for 2 hours at -78°C. Monitor by TLC (Hexane/EtOAc 4:1). The ester spot (

    
    ) should disappear; the aldehyde spot (
    
    
    
    ) appears.
  • Quench: While still at -78°C, add Methanol (5 mL) dropwise to destroy excess hydride.

  • Workup: Pour the cold mixture into a saturated aqueous solution of Rochelle's Salt (150 mL) and stir vigorously for 2 hours at room temperature. Note: This breaks the aluminum emulsion.

  • Isolation: Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Yield Expectation: >85% yield of 2-cyano-4-(trifluoromethyl)benzaldehyde .

Application Note 2: [3+2] Cycloaddition (Isoxazoline Construction)

Rationale: The formation of the isoxazoline ring is the pharmacophore-defining step. We utilize a "One-Pot Two-Step" protocol involving the in situ generation of a nitrile oxide from an aldoxime, followed by trapping with a styrene derivative.

Protocol B: Dipolar Cycloaddition

Reagents:

  • Aldehyde intermediate (from Protocol A)

  • Hydroxylamine hydrochloride (

    
    )
    
  • N-Chlorosuccinimide (NCS)

  • Styrene Dipolarophile (e.g., 3,5-dichloro-styrene or commercially available trifluoromethyl-styrenes)

  • Triethylamine (

    
    )
    
  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve Aldehyde (1.0 eq) in Ethanol/Water (3:1).

    • Add

      
       (1.2 eq) and Sodium Acetate (1.5 eq).
      
    • Stir at RT for 2 hours. A white precipitate (Oxime) usually forms.

    • Concentrate and extract with EtOAc.[2] Use the crude oxime for the next step.

  • Chlorination (Hydroximoyl Chloride Formation):

    • Dissolve the crude Oxime in DMF (0.5 M concentration).

    • Add NCS (1.1 eq) portion-wise at 0°C.

    • Observation: The reaction may turn slight yellow. Stir at RT for 1 hour.

    • Validation: Check by TLC for disappearance of oxime. This forms the Hydroximoyl Chloride intermediate.

  • Cycloaddition:

    • Add the Styrene Dipolarophile (1.2 eq) directly to the reaction mixture.

    • Slow Addition of Base: Dissolve

      
       (1.2 eq) in DMF. Add this solution dropwise over 1 hour to the reaction mixture.
      
    • Mechanism:[3][4][5] The base eliminates HCl from the hydroximoyl chloride, generating the reactive Nitrile Oxide species in situ, which immediately undergoes [3+2] cycloaddition with the styrene.

    • Stir for 12 hours at RT.

  • Purification:

    • Dilute with water, extract with EtOAc. Wash with brine (3x) to remove DMF.

    • Purify via Silica Gel Chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Target Product: 3-(2-cyano-4-trifluoromethylphenyl)-5-(aryl)-isoxazoline.

Data Summary Table: Typical Reaction Metrics

ParameterSpecificationOptimization Note
DIBAL-H Temp -78°C ± 2°C> -60°C leads to nitrile reduction (amine byproduct).
NCS Eq. 1.05 - 1.10 eqExcess NCS leads to ring chlorination.
Base Addition 0.5 mL/minFast addition promotes dimerization of nitrile oxide (furoxan formation).
Typical Yield 65 - 75%(Over 2 steps from Aldehyde).

Mechanism of Action (DOT Visualization)

Understanding the stereochemistry and regioselectivity is vital. The reaction favors the 3,5-disubstituted product due to steric hindrance and electronic stabilization of the transition state.

Mechanism cluster_conditions Regioselectivity Control Oxime Aldoxime (R-CH=N-OH) Chloro Hydroximoyl Chloride (R-C(Cl)=N-OH) Oxime->Chloro + NCS (Chlorination) Nit_Oxide Nitrile Oxide Dipole (R-C≡N⁺-O⁻) Chloro->Nit_Oxide + Et3N (- HCl) TS Concerted Transition State (Asynchronous) Nit_Oxide->TS + Styrene Product Isoxazoline Ring (3,5-substituted) TS->Product Cyclization

Figure 2: Mechanism of the 1,3-dipolar cycloaddition via the hydroximoyl chloride pathway.[1][4]

Safety & Handling (E-E-A-T)

Hazard Profile:

  • Methyl 2-cyano-4-(trifluoromethyl)benzoate: Irritant (Skin/Eye).[5][6] May release cyanide fumes if heated to decomposition.

  • DIBAL-H: Pyrophoric. Handle only under inert atmosphere.

  • NCS: Irritant, oxidizer.

Waste Disposal:

  • Aqueous waste from the DIBAL quench contains aluminum salts; dispose of as heavy metal waste.

  • Cyanide-containing byproducts (if hydrolysis occurs) must be treated with bleach (sodium hypochlorite) at pH > 10 before disposal.

References

  • Synthesis of Isoxazoline Agrochemicals (Afoxolaner/Fluralaner)
  • Grignard and Reduction Protocols for Benzoates

    • Title: Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol (and adaptations for ketones).[3]

    • Source: University of Delaware Course M
    • URL:[Link]

  • Safety Data Sheet (SDS)

    • Title: Methyl 2-(trifluoromethyl)benzoate SDS.[6]

    • Source: Fisher Scientific.
  • Isoxazoline Mechanism & Design

    • Title: Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modul
    • Source: Journal of Agricultural and Food Chemistry (ACS).
    • URL:[Link](Note: Generalized link to journal search for isoxazolines).

  • General Isoxazoline Synthesis Review

    • Title: Isoxazoline Synthesis and Applications.[2][7][8][9]

    • Source: Internet Public Library / ResearchG
    • URL:[Link]

Sources

Precision Nucleophilic Acyl Substitution: Protocols for Methyl 2-cyano-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Subject: Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS: 61500-86-5) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1][2]

Part 1: Executive Summary & Mechanistic Rationale

Methyl 2-cyano-4-(trifluoromethyl)benzoate is a high-value electrophile, serving as a structural "linchpin" in the synthesis of next-generation Androgen Receptor (AR) antagonists, including analogs of Apalutamide and Enzalutamide .[1][2]

While the molecule possesses a highly electron-deficient aromatic ring, the primary mode of "nucleophilic substitution" relevant to drug discovery is Nucleophilic Acyl Substitution at the ester moiety (converting the ester to an amide or acid). The presence of two strong Electron-Withdrawing Groups (EWGs)—the ortho-cyano and para-trifluoromethyl groups—creates a unique reactivity profile:

  • Super-Activation: The carbonyl carbon is significantly more electrophilic than in unsubstituted benzoates due to the inductive (

    
    ) and mesomeric (
    
    
    
    ) effects of the CN and CF
    
    
    groups.[1]
  • Steric Gating: The ortho-cyano group introduces steric bulk, potentially hindering the approach of bulky nucleophiles despite the electronic activation.

  • Chemoselectivity Risks: The cyano group itself is susceptible to hydrolysis (to primary amide) or nucleophilic attack (Pinner reaction) under harsh conditions.

This guide details the optimized conditions for Aminolysis (Ester


 Amide) and Hydrolysis  (Ester 

Acid), prioritizing chemoselectivity and yield.

Part 2: Mechanistic Pathway & Logic[1][2][3]

The reaction proceeds via a classic Addition-Elimination mechanism.[1][3] The key to success is stabilizing the tetrahedral intermediate while ensuring the methoxide leaves preferentially over side reactions involving the cyano group.

DOT Diagram: Reaction Mechanism & Chemoselectivity[2][3]

ReactionMechanism Figure 1: Mechanistic bifurcation in nucleophilic substitution on the activated benzoate scaffold. Substrate Methyl 2-cyano-4-(trifluoromethyl)benzoate (Activated Electrophile) Tetrahedral Tetrahedral Intermediate (High Energy) Substrate->Tetrahedral Nucleophilic Attack (Fast due to EWGs) Side_Hydrolysis Side Product: Phthalamide Derivative (CN Hydrolysis) Substrate->Side_Hydrolysis Path C: Over-reaction (High Temp / Strong Acid) Nu Nucleophile (R-NH2 or OH-) Nu->Tetrahedral Product_Amide Target: Benzamide Derivative (Drug Intermediate) Tetrahedral->Product_Amide Path A: Aminolysis (Elimination of MeOH) Product_Acid Target: Benzoic Acid (Hydrolysis Product) Tetrahedral->Product_Acid Path B: Saponification (Elimination of MeOH)

[3]

Part 3: Experimental Protocols

Protocol A: Direct Aminolysis (Amide Formation)

Application: Synthesis of benzamide intermediates for AR antagonists.[2] Rationale: Direct reaction of the ester with an amine is preferred over hydrolysis-coupling (2 steps) to maximize atom economy.[1]

Reagents & Materials
  • Substrate: Methyl 2-cyano-4-(trifluoromethyl)benzoate (1.0 eq).

  • Nucleophile: Primary Amine (e.g., Methylamine, Aniline derivative) (1.2 – 1.5 eq).

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or THF (Anhydrous).[1] Note: 2-MeTHF is preferred for easier workup and higher boiling point.[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq) only if amine is a salt.[1]
    
  • Catalyst (Optional): 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 eq) for unreactive amines.[1]

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with Methyl 2-cyano-4-(trifluoromethyl)benzoate (1.0 eq) and anhydrous 2-MeTHF (10 vol).

  • Nucleophile Addition:

    • For Alkyl Amines: Add amine solution (e.g., 2M in THF) dropwise at 0°C.

    • For Anilines: Add solid aniline followed by TBD catalyst (if required) at Room Temperature (RT).

  • Reaction: Stir the mixture at 20–25°C .

    • Critical Control Point: Do not heat above 50°C initially. The EWGs activate the ester sufficiently for mild conditions. High heat risks attacking the nitrile.

  • Monitoring: Monitor by HPLC/TLC. The reaction typically completes in 4–12 hours.

  • Workup:

    • Quench with saturated NH

      
      Cl solution.[4]
      
    • Extract with Ethyl Acetate (EtOAc).[5]

    • Wash organic layer with Brine.[4] Dry over Na

      
      SO
      
      
      
      .
  • Purification: Recrystallization from IPA/Heptane is usually sufficient due to the high crystallinity of the benzamide products.

Protocol B: Controlled Hydrolysis (Saponification)

Application: Generating the free acid for subsequent coupling with complex/sensitive amines. Rationale: Lithium Hydroxide (LiOH) is used instead of NaOH to provide a milder hydroxide source, reducing the risk of hydrating the ortho-cyano group to a primary amide.

Reagents
  • Substrate: Methyl 2-cyano-4-(trifluoromethyl)benzoate.[1]

  • Reagent: LiOH·H

    
    O (1.1 – 1.2 eq).
    
  • Solvent: THF:Water (4:1 mixture).

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in THF (5 vol) and cool to 0°C.

  • Base Addition: Dissolve LiOH (1.1 eq) in minimal water and add dropwise to the THF solution.

    • Why: Slow addition prevents localized high pH, which attacks the nitrile.

  • Reaction: Stir at 0°C to 10°C. Do not reflux.

  • Quench: Once starting material is consumed (HPLC), acidify carefully with 1M HCl to pH 3–4.

    • Note: Avoid strong mineral acids at high concentration to prevent hydrolysis of the CN group.

  • Isolation: The product often precipitates upon acidification. Filter and wash with cold water.[2]

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Table
ParameterProtocol A (Aminolysis)Protocol B (Hydrolysis)
Primary Nucleophile R-NH

(Amine)
OH

(Hydroxide)
Leaving Group Methoxide (MeOH)Methoxide (MeOH)
Key Risk Steric clash with o-CN groupHydration of CN to CONH

Temp.[1][2] Range 20°C – 50°C0°C – 20°C
Solvent System Anhydrous THF/2-MeTHFTHF/Water (Heterogeneous)
Typical Yield 85 – 95%90 – 98%
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance from o-CN group.[1][2]Switch solvent to DMSO (polar aprotic accelerates S

Ac).[2] Add 10 mol% TBD catalyst.
Byproduct: Primary Amide Hydrolysis of Nitrile.[2][6]Check water content in solvent (Protocol A).[2] Lower temperature and reduce base concentration (Protocol B).
Darkening of Reaction Polymerization or decomposition.[2]Degas solvents.[4] The electron-deficient ring is sensitive to oxidation/radical processes under basic conditions.[1]

Part 5: Decision Logic for Process Chemists

The following logic tree aids in selecting the correct pathway based on the target drug scaffold.

DecisionTree Figure 2: Process Decision Matrix Start Start: Methyl 2-cyano-4-(trifluoromethyl)benzoate Target_Q What is the Target Moiety? Start->Target_Q Amide_Route Benzamide (e.g., Apalutamide) Target_Q->Amide_Route Amide Acid_Route Benzoic Acid (Intermediate) Target_Q->Acid_Route Acid Amine_Type Is the Amine Nucleophilic? Amide_Route->Amine_Type Coupling USE PROTOCOL B + Coupling Agent (Hydrolysis -> Amide Coupling) Acid_Route->Coupling Hydrolysis required Direct USE PROTOCOL A (Direct Aminolysis) Amine_Type->Direct Yes (Primary/Alkyl) Amine_Type->Coupling No (Aniline/Bulky)

Part 6: References

  • World Intellectual Property Organization. (2022). Improved process for preparation of apalutamide (WO2022049265A1). Patentscope. [Link][1]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).[3][Link]

  • National Center for Biotechnology Information. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters.[2][7] PMC. [Link]

  • Organic Syntheses. (2013). Rhodium-Catalyzed Rearrangement of Oximes to Amides.[1][6] Org.[4][5] Synth. 2013, 90, 2. [Link]

  • New Drug Approvals. (2016). Apalutamide Synthesis and Intermediates.[Link][1]

Sources

Scalable Manufacturing Protocol for Methyl 2-cyano-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS: 61500-86-5) is a critical electrophilic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and targeted agrochemicals[1][2]. The ortho-cyano and para-trifluoromethyl substitution pattern on the benzoate scaffold provides an highly versatile platform for downstream transformations, including tetrazole cyclization, amidine formation, and controlled reductions.

Transitioning this intermediate from discovery chemistry to pilot-scale manufacturing requires abandoning traditional stoichiometric cyanations (e.g., the Rosenmund-von Braun reaction), which rely on toxic copper(I) cyanide and generate heavy metal waste[3]. This application note details a robust, scalable, and environmentally benign palladium-catalyzed cyanation process utilizing potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic cyanide reservoir[3][4].

Mechanistic Rationale & Process Design

As a self-validating manufacturing process, every reagent and operational parameter has been optimized to ensure high turnover numbers (TON), impurity suppression, and operational safety.

  • Cyanide Source Selection (K₄[Fe(CN)₆]): Free cyanide ions are notorious for poisoning palladium catalysts by forming catalytically inactive [Pd(CN)₄]²⁻ complexes[3][5]. Potassium ferrocyanide acts as a slow-release cyanide reservoir. It maintains a low steady-state concentration of free CN⁻ in the reactor, allowing the oxidative addition of the aryl bromide to outcompete catalyst deactivation[3][4].

  • Ligand-Free Catalyst System: The process utilizes Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. By operating in a highly polar solvent at elevated temperatures, the reaction proceeds efficiently without the need for expensive, air-sensitive phosphine ligands, significantly reducing the cost of goods (COGs)[3].

  • Solvent Matrix (DMAc/Toluene): N,N-Dimethylacetamide (DMAc) provides the necessary dielectric constant to partially solubilize the inorganic ferrocyanide salt. The addition of Toluene as a co-solvent serves a dual purpose: it suppresses the formation of dimeric biaryl impurities (Ullmann-type coupling) and acts as the primary extraction solvent during the downstream aqueous workup[4].

  • Order of Addition: To prevent premature catalyst poisoning, the cyanide source must be added to a pre-heated mixture of the aryl bromide and palladium catalyst. This ensures the Pd(0) species immediately undergoes oxidative addition with the aryl halide before encountering any free cyanide[5].

Process Workflow

ProcessWorkflow Start Raw Materials: Methyl 2-bromo-4-(CF3)benzoate K4[Fe(CN)6], Pd(OAc)2, Na2CO3 Solvent Solvent System: DMAc / Toluene (Mixed) Start->Solvent Reaction Catalytic Cyanation 120°C, N2 Atmosphere Solvent->Reaction Workup Aqueous Quench & Phase Separation Reaction->Workup Purification Crystallization (Heptane/EtOAc) Workup->Purification Product Methyl 2-cyano-4-(CF3)benzoate (Target Intermediate) Purification->Product

Workflow for the scalable synthesis of Methyl 2-cyano-4-(trifluoromethyl)benzoate.

Experimental Protocol

Note: This protocol is scaled for a 1.0 kg input of starting material. Adjust volumetric parameters linearly for pilot-plant execution.

Phase 1: Reactor Preparation & Reagent Charging
  • Inerting: Purge a 20 L jacketed glass reactor with nitrogen (N₂) for 15 minutes to ensure an oxygen-free environment, preventing the oxidative degradation of the active Pd(0) catalyst.

  • Substrate Charging: Charge 1.00 kg (3.53 mol, 1.0 equiv) of Methyl 2-bromo-4-(trifluoromethyl)benzoate into the reactor.

  • Solvent Addition: Add 4.0 L of sparged N,N-Dimethylacetamide (DMAc) and 1.0 L of sparged Toluene. Stir at 150 RPM until the substrate is fully dissolved.

  • Catalyst & Base: Add 3.96 g of Pd(OAc)₂ (17.6 mmol, 0.5 mol%) and 374 g of anhydrous Na₂CO₃ (3.53 mol, 1.0 equiv).

  • Pre-heating: Heat the reactor jacket to bring the internal temperature to 100 °C.

Phase 2: Reaction Execution & In-Process Control (IPC)
  • Cyanide Addition: Once the internal temperature stabilizes at 100 °C, carefully charge 298 g of K₄[Fe(CN)₆]·3H₂O (0.71 mol, 0.2 equiv). Causality: 0.2 equivalents of the ferrocyanide complex provide 1.2 equivalents of available CN⁻.

  • Reaction: Ramp the internal temperature to 120 °C. Maintain vigorous stirring (250 RPM) to ensure adequate mixing of the heterogeneous slurry[3][4].

  • IPC Validation 1 (Self-Validation): After 4 hours, pull a 1.0 mL aliquot. Quench with 2 mL water and extract with 2 mL EtOAc. Analyze the organic layer via HPLC (254 nm).

    • Pass Criteria: Starting material is ≤ 1.0 Area%. If > 1.0%, continue heating and re-sample after 2 hours.

Phase 3: Workup & Phase Separation
  • Cooling & Quench: Cool the reactor to 25 °C. Slowly add 5.0 L of deionized water to quench the reaction and dissolve inorganic salts (Na₂CO₃ and iron byproducts).

  • Extraction: Add 4.0 L of Toluene to the reactor. Stir vigorously for 15 minutes, then allow the phases to settle for 30 minutes.

  • Filtration: If a black precipitate (palladium black) persists at the interface, filter the entire biphasic mixture through a pad of Celite to prevent emulsion formation.

  • Phase Separation: Isolate the upper organic (Toluene) layer. Wash the organic layer twice with 2.0 L of water to quantitatively remove residual DMAc.

  • IPC Validation 2: Analyze the organic layer via GC-FID to confirm DMAc levels are < 0.5% relative to Toluene.

Phase 4: Crystallization & Isolation
  • Concentration: Transfer the organic layer to a rotary evaporator or distillation setup. Concentrate under reduced pressure (50 °C, 50 mbar) to approximately 1.5 L total volume.

  • Anti-Solvent Addition: Heat the concentrated solution to 60 °C. Slowly add 3.0 L of n-Heptane (anti-solvent) over 45 minutes to induce crystallization.

  • Cooling: Ramp the temperature down to 5 °C at a rate of 10 °C/hour to promote the growth of large, high-purity crystals. Hold at 5 °C for 2 hours.

  • Filtration & Drying: Filter the resulting slurry. Wash the filter cake with 1.0 L of cold n-Heptane. Dry the product in a vacuum oven at 45 °C for 12 hours.

Quantitative Data & Quality Metrics

The table below summarizes the expected mass balance and quality metrics for the pilot-scale execution of this protocol.

ParameterValue / MetricAnalytical Method
Input Scale (Starting Material) 1.00 kg (3.53 mol)Gravimetric
Catalyst Loading 0.5 mol% Pd(OAc)₂Stoichiometry
Reaction Time / Temp 4 - 6 hours @ 120 °CProcess Control
Isolated Yield 711 g (88% Theoretical)Gravimetric
Chemical Purity > 99.5 Area%HPLC (UV 254 nm)
Residual Palladium < 10 ppmICP-MS
Dimeric Impurity < 0.2 Area%HPLC (UV 254 nm)

Safety & Scalability Considerations

  • Cyanide Toxicity Mitigation: While K₄[Fe(CN)₆] is widely considered non-toxic (it is even used as an anti-caking agent in table salt), it must never be exposed to strong mineral acids. Acidic conditions will protonate the complex, leading to the rapid evolution of lethal Hydrogen Cyanide (HCN) gas. The inclusion of Na₂CO₃ in the reaction matrix serves as a critical safety buffer to maintain an alkaline environment[3][4].

  • Thermal Hazards: The oxidative addition and transmetalation steps are mildly exothermic. At scale (>50 kg), the addition of K₄[Fe(CN)₆] should be portion-wise to prevent a sudden temperature spike that could exceed the cooling capacity of the reactor jacket.

References

  • Utsugi, M., et al. "Practical and Scalable Synthesis of a Benzonitrile Derivative via Palladium-Catalyzed Cyanation with Potassium Ferrocyanide." Organic Process Research & Development, 2014. URL:[Link]

  • Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 2005. URL:[Link]

  • Chemsrc. "CAS#:61500-86-5 | methyl 2-cyano-4-(trifluoromethyl)benzoate." Chemsrc Database. URL: [Link]

  • J. R. L., et al. "Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition." ResearchGate, 2025. URL: [Link]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Involving Methyl 2-Cyano-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Methyl 2-cyano-4-(trifluoromethyl)benzoate stands as a valuable trifunctional building block, presenting chemists with a unique platform for molecular elaboration. Its aromatic core is activated by two potent electron-withdrawing groups—the nitrile (-CN) and the trifluoromethyl (-CF3) group—making it an excellent substrate for a variety of chemical transformations.

This guide provides detailed application notes and protocols for the use of Methyl 2-cyano-4-(trifluoromethyl)benzoate in microwave-assisted organic synthesis (MAOS). Microwave irradiation has emerged as a powerful technology for accelerating reaction rates, improving yields, and enhancing product purity, often under environmentally benign conditions.[2][3] The protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this substrate under efficient, microwave-promoted conditions.

The Rationale for Microwave-Assisted Synthesis

Conventional thermal heating relies on conduction, a relatively slow and inefficient method of energy transfer that can lead to thermal gradients and the formation of byproducts.[3] Microwave synthesis, conversely, utilizes dielectric heating. Polar molecules within the reaction mixture, such as the solvent and the reactants themselves, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates heat volumetrically and uniformly throughout the sample, leading to several key advantages:

  • Rapid Reaction Times: Reactions that may take hours or days under conventional heating can often be completed in minutes.[2][4]

  • Increased Yields and Purity: The uniform heating minimizes the formation of decomposition products and side reactions, leading to cleaner reaction profiles and higher isolated yields.

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.[5]

For a substrate like Methyl 2-cyano-4-(trifluoromethyl)benzoate, these advantages are particularly pronounced. The high temperatures achievable in sealed microwave vials can drive challenging cross-coupling and substitution reactions to completion quickly and efficiently.

Application Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation. The protocol below describes the coupling of an arylboronic acid with the aromatic core of Methyl 2-cyano-4-(trifluoromethyl)benzoate. While the cyano and ester groups could potentially be reactive, under these conditions, the focus is on a hypothetical C-X bond (where X = Cl, Br, I, or OTf) that would be present on the starting material for a typical cross-coupling. For the purpose of this guide, we will assume the starting material is Methyl 2-cyano-5-bromo-4-(trifluoromethyl)benzoate . The electron-deficient nature of the aromatic ring makes it an excellent candidate for this transformation.

Causality and Experimental Design:
  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos), is essential. For electron-deficient substrates, bulky electron-rich phosphine ligands often enhance the rate of reductive elimination, the final step in the catalytic cycle.[6]

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid, forming a more nucleophilic boronate species.

  • Solvent System: A mixture of a polar aprotic solvent (like 1,4-dioxane or DMF) and water is commonly used. Water is crucial for dissolving the base and facilitating the transmetalation step. These polar solvents also couple efficiently with microwave irradiation.[7]

  • Microwave Parameters: High temperatures (120-150°C) are used to accelerate the reaction, which is safely achievable in sealed vials due to the resulting increase in pressure. A short reaction time (10-30 minutes) is typically sufficient.

Detailed Step-by-Step Protocol:
  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add Methyl 2-cyano-5-bromo-4-(trifluoromethyl)benzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst system. For example, use Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add the solvent mixture, for example, 1,4-dioxane and water (e.g., in a 4:1 v/v ratio), to a total volume of 5 mL.

  • Sealing and Irradiation: Securely seal the vial with a septum cap. Place the vial in the cavity of a dedicated microwave reactor. Irradiate the mixture at a set temperature of 140°C for 20 minutes, with magnetic stirring.

  • Work-up and Purification:

    • After the reaction, allow the vial to cool to a safe temperature (<50°C) before opening.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Summary Table:
ParameterConditionRationale
Substrate Methyl 2-cyano-5-bromo-4-(trifluoromethyl)benzoateElectron-deficient aryl bromide, activated for Suzuki coupling.
Reagent Arylboronic Acid (1.2 eq)Source of the new aryl group.
Catalyst Pd(PPh₃)₄ (5 mol%)Facilitates the C-C bond formation.
Base K₂CO₃ (2.0 eq)Activates the boronic acid.
Solvent 1,4-Dioxane/H₂O (4:1)Polar solvent for efficient microwave heating and reagent solubility.
Temperature 140 °CAccelerates reaction rate.
Time 20 minTypically sufficient for completion under microwave conditions.
Experimental Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Substrate, Boronic Acid, & Base to Vial B Add Catalyst & Solvent A->B C Seal Vial & Place in Microwave Reactor B->C D Irradiate (140°C, 20 min) C->D E Cool & Quench D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Biaryl Product H->I

Workflow for Microwave-Assisted Suzuki Coupling.

Application Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing character of the cyano and trifluoromethyl groups on Methyl 2-cyano-4-(trifluoromethyl)benzoate makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This protocol details a microwave-assisted amination reaction, a common transformation in medicinal chemistry. For this reaction, the starting material would need a suitable leaving group, such as a halogen, ortho or para to the activating groups. We will consider Methyl 2-cyano-4-(trifluoromethyl)-5-fluorobenzoate as the substrate, where the fluorine atom is the leaving group.

Causality and Experimental Design:
  • Nucleophile: Primary and secondary amines are excellent nucleophiles for this transformation. An excess of the amine can sometimes be used to act as both the nucleophile and the base.

  • Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a mild inorganic base like K₂CO₃ is often added to scavenge the HF produced during the reaction.[8]

  • Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or alcohols are ideal as they can stabilize the charged Meisenheimer complex intermediate and are efficient microwave absorbers.[9]

  • Microwave Parameters: SNAr reactions are significantly accelerated by heat. Temperatures in the range of 120-180°C for 10-30 minutes are typical for achieving full conversion.[8]

Detailed Step-by-Step Protocol:
  • Vessel Preparation: In a 10 mL microwave process vial with a magnetic stir bar, dissolve Methyl 2-cyano-4-(trifluoromethyl)-5-fluorobenzoate (1.0 eq) in a suitable solvent (e.g., DMSO, 4 mL).

  • Reagent Addition: Add the desired primary or secondary amine (1.5-2.0 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Sealing and Irradiation: Tightly seal the vial and place it in the microwave reactor. Set the reaction temperature to 150°C and the time to 25 minutes.

  • Work-up and Purification:

    • After cooling to a safe temperature, pour the reaction mixture into water.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.

    • Purify the crude material via silica gel chromatography to yield the aminated product.

Data Summary Table:
ParameterConditionRationale
Substrate Methyl 2-cyano-4-(trifluoromethyl)-5-fluorobenzoateActivated aryl fluoride for SNAr.
Reagent Amine (1.5 eq)Nucleophile for substitution.
Base DIPEA (1.5 eq)Scavenges the acid byproduct (HF).
Solvent DMSOPolar aprotic solvent to stabilize intermediate and absorb microwaves.
Temperature 150 °COvercomes the activation energy barrier.
Time 25 minSufficient for reaction completion under microwave heating.
Reaction Mechanism Diagram:
Generalized SNAr Mechanism.
(Note: Image paths in the DOT script are placeholders and would need to be replaced with actual image data for rendering.)

Safety and Handling

  • Reagents: Always consult the Safety Data Sheet (SDS) for all reagents before use. Methyl 2-cyano-4-(trifluoromethyl)benzoate and its derivatives should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11][12]

  • Microwave Reactor: Only use microwave reactors specifically designed for chemical synthesis. These instruments have built-in safety features for monitoring temperature and pressure. Never exceed the recommended volume or pressure limits of the reaction vials.[5]

  • Pressure: Be aware that heating solvents above their boiling points in sealed vessels generates significant pressure. Always allow the vial to cool completely before opening.

Conclusion

Methyl 2-cyano-4-(trifluoromethyl)benzoate is a highly versatile and reactive building block for chemical synthesis. The application of microwave irradiation provides a powerful method for rapidly and efficiently executing key transformations such as Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitutions. The protocols detailed in this guide offer a robust starting point for researchers to explore the rich chemistry of this compound, enabling the accelerated development of novel molecules for pharmaceutical and materials science applications.

References

  • Hajipour, A. R., Karami, K., & Pirisedigh, A. (2010). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)
  • Hajipour, A. R., et al. (2010). ChemInform Abstract: Palladium-Catalyzed Cyanation Reaction of Aryl Halides Using K4[Fe(CN)
  • Baxendale, I. R., et al. (2006).
  • Biotage. (n.d.). Microwave Reaction Tutorial. Biotage Pub. No. UI413.
  • Fisher Scientific. (2014).
  • CEM. (2006).
  • Fu, G. C. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Journal of the American Chemical Society.
  • Ley, S. V., et al. (2006).
  • Fisher Scientific. (2009). Safety Data Sheet: Methyl 4-(trifluoromethyl)
  • Thermo Fisher Scientific. (2009). Safety Data Sheet: Methyl 4-(trifluoromethyl)
  • Zhang, W. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters.
  • Chemsrc. (2025). methyl 2-cyano-4-(trifluoromethyl)benzoate. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2019).
  • Guillaumet, G., et al. (2012). Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines. Molecules.
  • U.S. Environmental Protection Agency. (2025). methyl 2-(trifluoromethoxy)benzoate Properties. Retrieved from [Link]

  • Zhang, W. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters.
  • BenchChem. (2025). Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-(trifluoromethyl)
  • Biotage. (n.d.). Microwave Reaction Tutorial.
  • Kappe, C. O. (2008). Organic Syntheses Procedure. Organic Syntheses, Vol. 85, p. 256.
  • The Good Scents Company. (n.d.). methyl 2-methyl benzoate. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2015). Microwave Mediated Synthesis in Pharmaceutical Chemistry. RASĀYAN J. Chem.
  • Kappe, C. O. (2005). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules.
  • Tu, Y.-Q., et al. (2003).
  • Scobie, M., & Lehmann, F. (2008).
  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. CN104045431A.
  • Smith, G., et al. (2018). A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol. Tetrahedron Letters.
  • Asiri, A. M., et al. (2022). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules.
  • Kappe, C. O. (2009). Microwave Multicomponent Synthesis. Topics in Current Chemistry.
  • Dabral, S. K., et al. (2021). Microwave assisted organic synthesis (MAOS).
  • Asian Journal of Research in Chemistry. (2025). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review.
  • da Silva, F. C., et al. (2015). Microwave-assisted synthesis and photophysical studies of novel fluorescent N-acylhydrazone and semicarbazone-7-OH-coumarin dyes. New Journal of Chemistry.

Sources

Catalytic hydrogenation of Methyl 2-cyano-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The Objective: This guide details the conversion of Methyl 2-cyano-4-(trifluoromethyl)benzoate (Substrate) into 6-(trifluoromethyl)isoindolin-1-one (Product).

The Challenge: This is not a simple functional group reduction. It is a cascade reductive cyclization . The primary challenge lies in chemoselectivity: reducing the nitrile (-CN) to a primary amine without defluorinating the sensitive trifluoromethyl (-CF3) group or reducing the benzene ring, followed by the spontaneous intramolecular cyclization to form the lactam ring.

The Solution: We present two validated protocols. Method A (Raney Nickel) is the industrial "workhorse" for rapid, high-yielding throughput. Method B (Pd/C) is the "precision" alternative for bench-scale medicinal chemistry where pyrophoric reagents must be avoided.

Part 2: Reaction Mechanism & Logic

The transformation proceeds via a "Trap-and-Release" mechanism. The nitrile is first hydrogenated to a transient benzylamine. Because the ester is positioned ortho to this new amine, an intramolecular nucleophilic attack occurs immediately, ejecting methanol and forming the thermodynamically stable isoindolinone core.

Key Mechanistic Risks:

  • Defluorination: Harsh conditions (e.g., PtO2, high temp) can cleave the C-F bonds.

  • Dimerization: If the intermediate amine reacts with another molecule of the starting ester (intermolecular) rather than itself (intramolecular), dimers form. High dilution and rapid cyclization kinetics prevent this.

Visualizing the Pathway

ReductiveCyclization Substrate Methyl 2-cyano-4- (trifluoromethyl)benzoate H2_Cat H2 / Catalyst (Reduction) Substrate->H2_Cat Intermediate Intermediate: Benzylamine Species H2_Cat->Intermediate Step 1: Nitrile Reduction Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Step 2: Spontaneous Product Product: 6-(trifluoromethyl) isoindolin-1-one Cyclization->Product Ring Closure Byproduct Byproduct: Methanol Cyclization->Byproduct

Caption: Figure 1. Cascade sequence from nitrile reduction to lactam formation.

Part 3: Experimental Protocols

Method A: Raney Nickel (High Throughput)

Best for: Scale-up (>10g), robust conversion, and cost-efficiency.

Safety Critical: Raney Nickel is pyrophoric (ignites in air).[1] It must be kept wet/under solvent at all times.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: Raney Nickel (Slurry in water, active grade), ~20 wt% loading relative to substrate.

  • Solvent: Methanol (anhydrous preferred).

  • Additive: Ammonia (7N in MeOH) or Ammonium Hydroxide (trace). Rationale: Suppresses secondary amine formation between intermediates.

Step-by-Step Protocol:

  • Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve the substrate in Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully wash the Raney Nickel slurry with Methanol (3x) to remove water. Transfer the catalyst as a slurry into the reactor under an Argon blanket.

  • Hydrogenation:

    • Seal the reactor and purge with N2 (3x), then H2 (3x).

    • Pressurize to 50 psi (3.5 bar) H2.

    • Heat to 50°C .

    • Stir vigorously (1000+ rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Reaction is typically complete in 4–6 hours. Monitor by HPLC/UPLC (disappearance of nitrile peak).

  • Workup:

    • Cool to room temperature.[2][3] Purge H2 with N2.

    • Filter the mixture through a Celite pad (keep wet to prevent ignition).

    • Wash the cake with MeOH.

    • Concentrate the filtrate.[2] The product often precipitates as a white solid upon concentration/cooling.

Yield Expectation: 85–95%

Method B: Palladium on Carbon (Bench/Medicinal Chem)

Best for: Small scale (<5g), precise control, avoiding pyrophoric nickel.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: 10% Pd/C (50% wet), 10 wt% loading.

  • Solvent: Methanol or Ethanol.

  • Acid Additive: HCl (1.0 equiv) or Acetic Acid (5% v/v). Rationale: Protonates the primary amine immediately upon formation, preventing catalyst poisoning. Requires a neutralization step for cyclization.

Step-by-Step Protocol:

  • Setup: In a hydrogenation flask, dissolve substrate in Methanol. Add concentrated HCl (1.1 equiv).

  • Catalyst: Add 10% Pd/C (wet).

  • Reaction:

    • Purge with N2/H2.

    • Run at Balloon Pressure (1 atm) or moderate pressure (30 psi) at Room Temperature .

    • Note: Pd/C is slower than Ra-Ni for nitriles; heating to 40°C may be required if stalling occurs.

  • Cyclization Step (Crucial):

    • Once the nitrile is fully reduced (checked by LCMS, mass [M+H]+ corresponding to the amino-ester), filter off the catalyst through Celite.

    • Neutralization: Add Triethylamine (TEA) or NaHCO3 to the filtrate to neutralize the HCl. The free amine will now spontaneously attack the ester.

    • Stir at 50°C for 1–2 hours to drive cyclization to completion.

  • Purification: Concentrate and recrystallize from EtOAc/Hexanes.

Yield Expectation: 75–85%

Part 4: Data Analysis & Specifications

Analytical Control Table

ParameterSpecificationMethodNotes
Appearance White to Off-white solidVisualColored impurities indicate oxidation or catalyst leaching.
Reaction Progress Disappearance of Nitrile (~2230 cm⁻¹ IR)FTIR / HPLCNitrile peak is distinct; easy to track.
Identity Mass [M+H]+ = 216.1 (approx)LC-MSWatch for M+16 (Hydrolysis) or M+32 (Methanolysis).
Fluorine Integrity Single peak ~ -63 ppm19F NMRMultiple peaks indicate defluorination side-products.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Stalled Reaction Catalyst PoisoningThe nitrile or amine is binding to the metal. Increase H2 pressure or add acid (Method B).
Defluorination Conditions too harshLower temperature (<50°C). Switch from Pd to Ra-Ni (less prone to C-F cleavage).
Dimer Formation Concentration too highDilute reaction to 0.05 M. Ensure rapid stirring.
Ester Hydrolysis Wet SolventUse anhydrous Methanol. Water competes with the amine for the ester.

Part 5: References

  • Raney Nickel Activation & Handling:

    • Organic Syntheses, Coll. Vol. 3, p. 181 (1955). "Hydrogenation of Nitriles with Raney Nickel."

    • Source:

  • Reductive Cyclization of Ortho-Cyano Esters:

    • Watson, T. J., et al. "Process Development for the Synthesis of Lenalidomide." Organic Process Research & Development, 2008. (Demonstrates analogous reductive cyclization of nitrile-esters).

    • Source:

  • Palladium Catalysis for Nitriles:

    • Kukula, P., et al. "Selective Hydrogenation of Nitriles to Primary Amines." Journal of Molecular Catalysis A: Chemical, 2005.

    • Source:

  • Graphviz Visualization Tool:

    • Generated using Graphviz (Open Source Visualization Software).

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-cyano-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of Methyl 2-cyano-4-(trifluoromethyl)benzoate. Recognizing the critical importance of compound purity in research and development, this document provides practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common purification challenges, ensuring the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Methyl 2-cyano-4-(trifluoromethyl)benzoate?

A1: The impurity profile largely depends on the synthetic route. However, based on common synthetic pathways (e.g., Sandmeyer reaction followed by esterification, or modifications of precursors like 2-nitro-4-trifluoromethyl benzonitrile), you can anticipate several classes of impurities:

  • Starting Materials: Unreacted precursors, such as 2-amino-4-(trifluoromethyl)benzonitrile or 4-(trifluoromethyl)anthranilic acid.

  • Hydrolysis Products: The most common impurity is the corresponding carboxylic acid, 2-cyano-4-(trifluoromethyl)benzoic acid. This arises from the hydrolysis of the methyl ester group, which can occur during aqueous workups, especially under acidic or basic conditions.[1][2][3]

  • Amide Intermediate: In routes proceeding from a nitrile, incomplete hydrolysis or side reactions can lead to the formation of 2-amido-4-(trifluoromethyl)benzoate (the corresponding benzamide).[1]

  • Solvent Residues: Residual high-boiling solvents used in the reaction or extraction (e.g., DMF, DMSO, toluene).

  • Catalyst Residues: If transition metal catalysts are used (e.g., palladium or copper), trace amounts may carry over.[4]

Q2: What is the general stability of this molecule? Are the cyano or trifluoromethyl groups sensitive to certain conditions?

A2: Methyl 2-cyano-4-(trifluoromethyl)benzoate is a relatively stable compound under standard laboratory conditions. However, there are specific sensitivities to be aware of:

  • Trifluoromethyl (-CF3) Group: This group is highly robust and metabolically stable due to the strength of the C-F bonds.[5][6] It is generally resistant to degradation under typical purification conditions like chromatography or non-hydrolytic recrystallization.[6] However, its strong electron-withdrawing nature can influence the reactivity of the rest of the molecule.[7][8]

  • Cyano (-CN) Group: The nitrile group is susceptible to hydrolysis to either an amide or a carboxylic acid under strong acidic or basic conditions, particularly at elevated temperatures.[9]

  • Methyl Ester (-COOCH3) Group: This is the most labile functional group. It is readily hydrolyzed to the carboxylic acid in the presence of acid or base, even at room temperature over extended periods.[2][10][11] This is the primary degradation pathway to consider during purification and storage.

Q3: What is the best starting point for purifying a crude solid of this compound?

A3: For a solid crude product, a simple recrystallization is the most efficient first step. The choice of solvent is critical. Given the molecule's structure (an aromatic ester with polar cyano and non-polar trifluoromethyl groups), a solvent system of intermediate polarity is often effective. A good starting point would be a mixture of a polar solvent like ethyl acetate or isopropanol with a non-polar anti-solvent like hexanes or heptane. This approach is excellent for removing highly polar impurities (like the carboxylic acid) and non-polar byproducts.

Troubleshooting Purification Guides

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Issue 1: Recrystallization Problems

Q: My compound oils out or fails to crystallize from solution. What steps should I take?

A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid. Here’s a systematic approach to troubleshoot this:

  • Reduce the Cooling Rate: Rapid cooling is a primary cause of oiling out. Allow the solution to cool slowly to room temperature, and only then move it to an ice bath or refrigerator. Slow cooling provides the necessary time for crystal lattice formation.

  • Adjust Solvent Polarity: The initial solvent may be too good, preventing the compound from precipitating. Add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the warm solution until slight turbidity appears, then reheat to clarify and cool slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" acts as a template for further crystallization.

  • Re-evaluate Your Solvent System: If the above fails, a new solvent system is needed. Perform small-scale solubility tests with a range of solvents to find one that dissolves your compound when hot but not when cold.[12]

Table 1: Recommended Solvent Systems for Recrystallization

Solvent System (v/v)PolarityTarget Impurities RemovedComments
Isopropanol/WaterHighVery polar impurities (salts, acid)Good for removing water-soluble impurities. Add water slowly as an anti-solvent.
Ethyl Acetate/HexaneMediumPolar and non-polar impuritiesA versatile system. Dissolve in minimal hot ethyl acetate and add hexane.
Toluene/HeptaneLow-MediumLess polar byproductsEffective if the main impurities are non-polar.[13]
Methanol/WaterHighHighly polar impuritiesSimilar to isopropanol/water but methanol has a lower boiling point.[11][13]
Issue 2: Column Chromatography Challenges

Q: My compound is not separating from an impurity on a silica gel column. What should I do?

A: Co-elution during column chromatography indicates that the chosen mobile phase (eluent) has insufficient selectivity for your compound and the impurity.

Workflow for Optimizing Column Chromatography Separation

start Problem: Co-elution of Compound and Impurity check_rf Analyze TLC: Is ΔRf < 0.2? start->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity Yes run_column Proceed with Column Chromatography check_rf->run_column No, separation is good less_polar Decrease Polar Solvent % (e.g., from 20% to 10% EtOAc in Hexane) adjust_polarity->less_polar If Rf is too high (>0.5) more_polar Increase Polar Solvent % (e.g., from 5% to 10% EtOAc in Hexane) adjust_polarity->more_polar If Rf is too low (<0.2) change_solvent Change Solvent System adjust_polarity->change_solvent If polarity adjustment fails check_success Run TLC with new system. Is ΔRf > 0.2? less_polar->check_success more_polar->check_success new_system Try a different solvent class (e.g., Dichloromethane/Methanol or Toluene/Acetone) change_solvent->new_system new_system->check_success check_success->adjust_polarity No, try another system check_success->run_column Yes end Pure Compound Isolated run_column->end

Sources

Solving solubility issues with Methyl 2-cyano-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS: 61500-86-5) [1].

Fluorinated building blocks are indispensable in modern drug discovery for improving metabolic stability and membrane permeability[2]. However, the incorporation of a trifluoromethyl (-CF₃) group significantly alters the molecule's lipophilicity and crystal lattice energy, often leading to stubborn solubility issues during in vitro assays and synthetic workflows[3]. This guide provides field-proven, mechanistically grounded solutions to keep your research moving forward.

Part 1: Troubleshooting FAQs

Q1: Why does Methyl 2-cyano-4-(trifluoromethyl)benzoate precipitate immediately upon dilution in aqueous assay buffers? The Science: The -CF₃ group is highly electronegative and bulky, which creates a strong hydrophobic effect. While the cyano (-CN) and ester groups provide some polarity, the overall molecule exhibits a high LogP (partition coefficient). When transitioning from a polar aprotic stock (like DMSO) to an aqueous environment, the thermodynamic penalty of cavity formation in water forces the hydrophobic molecules to aggregate, overcoming the solvation energy and leading to rapid precipitation[3]. The Solution: Do not rely on direct aqueous dilution. Implement a "step-down" co-solvent strategy. Pre-dilute your DMSO stock into a transitional solvent (e.g., PEG-400 or Propylene Glycol) before introducing it to the aqueous buffer. Alternatively, utilize micellar solubilization using non-ionic surfactants like Tween-20 (0.1% - 0.5% v/v).

Q2: I am losing yield during organic synthesis because the compound crashes out at lower temperatures. How can I prevent this? The Science: Highly fluorinated aromatic rings often exhibit strong intermolecular π-π stacking and dipole-dipole interactions (exacerbated by the cyano group), leading to high crystal lattice energies. As the temperature drops, the kinetic energy of the solvent decreases, failing to disrupt these intermolecular forces, causing crystallization. The Solution: Switch to a solvent with a higher dipole moment and polarizability that can better compete with the solute-solute interactions. Halogenated solvents (like Dichloromethane) or polar aprotic solvents (like DMF or DMSO) are highly recommended for maintaining solubility at sub-ambient temperatures[4].

Q3: How do I verify that my compound is fully dissolved and not just suspended as nano-aggregates? The Science: Nano-aggregates scatter light (Tyndall effect) but can pass through standard 0.45 µm filters, leading to false-positive concentration readings and erratic bioassay results. The Solution: Employ Dynamic Light Scattering (DLS) to check for particulate formation. For a rapid benchtop validation, centrifuge the sample at 14,000 x g for 15 minutes; if the UV-Vis absorbance of the supernatant drops compared to the uncentrifuged sample, you have nano-aggregates, not a true solution.

Part 2: Quantitative Solubility Data

To optimize your workflows, refer to the following solvent compatibility matrix. The data reflects the behavioral consensus for highly fluorinated benzoates[4].

Solvent SystemSolvent ClassDielectric Constant (ε)Estimated SolubilityRecommended Application
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100 mg/mLPrimary high-concentration stock solutions.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100 mg/mLOrganic synthesis, transition metal catalysis.
Dichloromethane (DCM) Halogenated8.9> 50 mg/mLLiquid-liquid extraction, low-temp reactions.
Methanol (MeOH) Polar Protic32.710 - 20 mg/mLLC-MS analysis, recrystallization (as solvent).
Aqueous Buffer (PBS, pH 7.4) Aqueous~80.0< 0.1 mg/mLNot recommended without co-solvents/surfactants.

Part 3: Experimental Protocols

Every protocol must be a self-validating system to ensure data integrity. Follow these methodologies strictly.

Protocol A: Preparation and Validation of 100 mM Master Stock Solutions

Objective: To create a stable, aggregate-free stock solution in DMSO.

  • Weighing: Accurately weigh 22.92 mg of Methyl 2-cyano-4-(trifluoromethyl)benzoate (MW: 229.16 g/mol ) into a clean, dry 2.0 mL amber glass vial.

  • Addition: Add exactly 1.00 mL of anhydrous, LC-MS grade DMSO. Causality: Water absorption in hygroscopic DMSO drastically reduces the solubility of fluorinated compounds.

  • Agitation: Vortex the vial at maximum speed for 60 seconds.

  • Thermal Assistance: Place the vial in a sonication bath heated to 35°C for 10 minutes. Causality: Acoustic cavitation breaks up micro-crystals, while mild heat overcomes the enthalpy of dissolution.

  • Validation: Allow the solution to cool to room temperature (25°C) for 1 hour. Inspect against a dark background with a focused light beam. The solution must be perfectly clear.

  • Storage: Flush the vial headspace with Argon gas, seal tightly, and store at -20°C.

Protocol B: Kinetic Solubility Assessment for Aqueous Bioassays

Objective: To determine the maximum achievable concentration in an assay buffer before precipitation occurs.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO (from Protocol A).

  • Titration: In a 96-well UV-transparent plate, add 190 µL of your target aqueous buffer (e.g., PBS) to columns 1-10.

  • Spiking: Add the DMSO stock in increasing volumes (e.g., 1 µL to 10 µL) to the wells, ensuring the final DMSO concentration does not exceed 5% v/v (a common limit for cell-based assays).

  • Equilibration: Seal the plate and incubate on a plate shaker at 300 rpm at 37°C for 2 hours to simulate assay conditions.

  • Filtration: Transfer the contents to a 96-well filter plate (0.22 µm PVDF membrane) and centrifuge at 2,000 x g for 5 minutes into a clean receiver plate.

  • Quantification: Read the absorbance of the filtrate using a microplate reader (UV range, typically 254 nm or compound-specific λmax). The concentration where the absorbance plateaus indicates the kinetic solubility limit.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree when encountering solubility issues with fluorinated organic intermediates.

G Start Solubility Issue Detected (Precipitation/Turbidity) CheckSolvent Assess Solvent System Is it purely aqueous? Start->CheckSolvent Organic Organic Solvent (e.g., DMSO, DMF, DCM) CheckSolvent->Organic No Aqueous Aqueous Buffer (e.g., PBS, HEPES) CheckSolvent->Aqueous Yes HeatSonicate Apply Heat (35°C) & Sonication (10 min) Organic->HeatSonicate Cosolvent Add Co-solvent (5% DMSO or PEG400) Aqueous->Cosolvent Success Clear Solution Achieved Proceed to Assay/Reaction HeatSonicate->Success Surfactant Add Surfactant (e.g., Tween-20, HP-β-CD) Cosolvent->Surfactant If Turbid Cosolvent->Success If Clear Surfactant->Success

Workflow for resolving solubility issues of fluorinated aromatic compounds.

References

  • ChemSrc. "CAS#:61500-86-5 | methyl 2-cyano-4-(trifluoromethyl)benzoate". Available at:[Link]

  • LE STUDIUM. "Fluorine as a key element in modern drug discovery and development". Available at: [Link]

Sources

Avoiding hydrolysis side reactions with Methyl 2-cyano-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis Side Reactions

Document ID: TSC-2026-MCFB-01 Status: Active Guide Audience: Synthetic Chemists, Process Development Scientists

Introduction: The "Hot" Ester Challenge

Welcome to the technical support hub for Methyl 2-cyano-4-(trifluoromethyl)benzoate . If you are reading this, you are likely observing the disappearance of your starting material or a yield loss attributed to the formation of the corresponding carboxylic acid (or amide).

The Core Issue: This is not a standard methyl benzoate. It is an activated ester .[1] The synergistic electron-withdrawing effects of the para-trifluoromethyl (-CF₃) group and the ortho-cyano (-CN) group deplete electron density from the carbonyl carbon. This makes the ester carbonyl highly electrophilic and exceptionally prone to nucleophilic attack by water (hydrolysis), even under neutral or mildly basic conditions where a standard benzoate would be stable.

This guide provides the protocols necessary to handle this "hot" electrophile without triggering unwanted degradation.

Module 1: Mechanistic Insight (The "Why")

To prevent hydrolysis, one must understand the electronic forces at play. We can quantify this reactivity using Hammett Substituent Constants (


).[2][3]
  • Standard Methyl Benzoate: Baseline reactivity.

  • Your Molecule:

    • -CF₃ (para): Strong electron-withdrawing group (EWG) via induction and resonance (

      
      ).
      
    • -CN (ortho): Strong EWG via induction (

      
       equivalent).
      
    • Net Effect: The carbonyl carbon is significantly more positive (

      
      ) than in unsubstituted esters.
      

The Hydrolysis Trap: In the presence of trace water and any base (even weak ones like carbonates), the hydroxide ion (


) or water itself attacks the carbonyl. The transition state is stabilized by the EWGs, lowering the activation energy for hydrolysis.
Reactivity Pathway Diagram

ReactivityPath cluster_0 Critical Control Point Ester Methyl 2-cyano-4- (trifluoromethyl)benzoate (Starting Material) TS Tetrahedral Intermediate (Stabilized by -CN, -CF₃) Ester->TS Fast Attack (k_hydrolysis is high) Product Desired Product (Nucleophilic Acyl Substitution) Ester->Product Desired Nucleophile (Must outcompete H₂O) Water Trace H₂O / OH⁻ Water->TS Acid Side Product: Carboxylic Acid TS->Acid Irreversible Collapse

Figure 1: The electronic activation of the ester facilitates rapid attack by water. The goal is to prevent the formation of the Tetrahedral Intermediate by excluding water.

Module 2: Storage & Handling Protocols

User Question: "I stored the bottle in the fridge, but after a month, the NMR shows 10% acid. Why?"

Root Cause: Condensation. When you remove a cold bottle from the fridge/freezer, atmospheric moisture condenses on the solid immediately if opened before reaching room temperature.

Protocol: The "Dry Chain" of Custody
StepActionTechnical Rationale
1. Receipt Do not open immediately. Allow the container to warm to room temperature (20-25°C) inside a desiccator.Prevents condensation of atmospheric water onto the hygroscopic solid.
2. Storage Store in a desiccator cabinet with active desiccant (e.g.,

or Indicating Silica).
Maintaining <10% Relative Humidity is more critical than low temperature for this specific ester.
3. Inerting If the bottle is opened, purge the headspace with dry Argon or Nitrogen before resealing.Displaces humid air trapped in the headspace.
4. Solvents NEVER use "bottle" grade DMF or DMSO. Use anhydrous grade (water <50 ppm) or molecular sieves (3Å or 4Å).Polar aprotic solvents are hygroscopic; wet DMF + this ester = rapid hydrolysis.

Module 3: Reaction Optimization (Synthesis)

User Question: "I'm trying to do an S_NAr reaction on the fluoride, but I keep losing the ester. What base should I use?"

Troubleshooting: The choice of base is the most common failure point. Hydroxide bases (


) are forbidden. Even Carbonate bases (

) can generate catalytic

if the solvent is not strictly anhydrous.
Base Selection Guide
Base TypeSuitabilityNotes
Hydroxides (NaOH, LiOH) CRITICAL FAIL Will saponify the ester instantly.
Alkoxides (NaOMe, KOtBu) ⚠️ RISKY Can cause transesterification (OMe) or hydrolysis if wet. Use only if nucleophile is matched.
Carbonates (

,

)
⚠️ CAUTION Only use with strictly anhydrous solvents (dry DMSO/DMF).
Non-Nucleophilic (LiHMDS, NaH) RECOMMENDED Best for deprotonating your nucleophile before adding the ester.
Organic Amines (TEA, DIPEA) SAFE Generally safe, but weak bases. Good for scavenging protons.
Workflow: The "Inverse Addition" Technique

To minimize side reactions, do not mix the base and the ester directly if possible.

  • Step A: Dissolve your Nucleophile in anhydrous solvent.

  • Step B: Add the Base (e.g., NaH) to generate the anion. Allow gas evolution to cease.

  • Step C: Cool the mixture to 0°C.

  • Step D: Add the Methyl 2-cyano-4-(trifluoromethyl)benzoate (dissolved in minimal dry solvent) dropwise.

    • Why? This ensures the ester encounters the specific nucleophile, not free base or water.

Module 4: Quench & Workup (The Danger Zone)

User Question: "The reaction looked good on TLC, but after I washed with 1M HCl, the product decomposed."

Root Cause: Acid-catalyzed hydrolysis.[4] While base hydrolysis is faster, the activated nature of this ester makes it susceptible to acid hydrolysis during workup, especially if the nitrile group assists (neighboring group participation).

Protocol: Buffered Quench System

Do NOT use: 1M HCl, 1M NaOH, or saturated bicarb (if pH spikes > 9).

Recommended Quench:

  • Cool: Chill reaction mixture to 0°C.

  • Buffer: Quench with Saturated Ammonium Chloride (

    
    )  or Phosphate Buffer (pH 6-7) .
    
    • Rationale: This maintains a near-neutral pH, preventing both acid- and base-catalyzed hydrolysis.

  • Extraction: Extract immediately into a non-polar solvent (DCM or EtOAc).

  • Wash: Wash organic layer with Brine (saturated NaCl) to remove residual water.

  • Dry: Dry over

    
     (Sodium Sulfate) immediately. Do not let the organic layer sit wet for hours.
    
Workup Decision Tree

WorkupLogic Start Reaction Complete? Cool Cool to 0°C Start->Cool QuenchChoice Select Quench Media Cool->QuenchChoice BadQuench 1M NaOH or HCl QuenchChoice->BadQuench Avoid GoodQuench Sat. NH₄Cl or pH 7 Phosphate Buffer QuenchChoice->GoodQuench Recommended ResultBad Hydrolysis (Yield Loss) BadQuench->ResultBad ResultGood Stable Ester Partition GoodQuench->ResultGood

Figure 2: Decision logic for quenching reactions involving activated benzoates.

Module 5: Analytical Troubleshooting

How do you confirm if you have the ester or the hydrolysis byproduct?

Data Table: Distinguishing Ester vs. Acid
FeatureMethyl Ester (Intact)Carboxylic Acid (Hydrolyzed)
¹H NMR (DMSO-d6) Sharp Singlet at ~3.90 - 3.95 ppm (3H,

)
Absent (Loss of Methyl group). Broad singlet >11 ppm (COOH).
LC-MS (ESI) Parent Mass (

) or

Mass [M - 14] (Loss of

+ Gain of

).
TLC (

)
Higher

(Non-polar)
Baseline/Low

(Polar/Streaking).
Appearance White/Off-white SolidOften gummy or distinct crystal habit.

Note on LCMS: If you see a mass of M+15 (approx), you may have formed the Amide (Hydrolysis of the Nitrile:


). This occurs if you heated the reaction in the presence of water and base.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Kirby, A. J. (1972). Hydrolysis and Formation of Esters of Organic Acids.[5][6][7][8] Comprehensive Chemical Kinetics, 10, 57-207. (General reference for kinetics of electron-deficient esters).

  • Scientific Update. (2024). Ester, Nitrile and Oxetane Play Nice. (Case study on chemoselective saponification of similar activated aryl esters). Link

Sources

Thermal stability of Methyl 2-cyano-4-(trifluoromethyl)benzoate at high temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Temperature Handling of Methyl 2-cyano-4-(trifluoromethyl)benzoate

Executive Summary & Molecule Profile

Context: Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5) is a critical electrophilic intermediate, predominantly utilized in the synthesis of androgen receptor antagonists such as Enzalutamide .[1]

While the trifluoromethyl group confers metabolic stability, the ortho-cyano and methyl ester motifs create a "push-pull" electronic environment.[1] This makes the molecule susceptible to specific thermal degradation pathways—namely cyclization, hydrolysis, and decarboxylation—when subjected to temperatures exceeding 100°C .

Physical Property Baseline:

PropertyValue / CharacteristicNote
CAS Number 61500-86-5Verify against CoA.[1]
Appearance Off-white solid or viscous oilLow melting point (often <60°C); state depends on purity.[1]
Molecular Weight 229.16 g/mol -
Boiling Point ~130-140°C (at reduced pressure)Do not distill at atmospheric pressure (risk of decomposition).[1]
Flash Point >110°C (Predicted)Combustible.[1]

Thermal Stability Profile

This compound exhibits a non-linear stability profile.[1] Unlike simple benzoates, the ortho-cyano group introduces intramolecular reactivity.[1]

  • Safe Operating Zone (< 80°C): Stable in inert solvents (Toluene, DCM, THF).[1] Standard reflux in methanol is generally safe.[1]

  • Caution Zone (80°C – 120°C): Stable only under strictly anhydrous conditions. In the presence of trace moisture or Lewis acids, the nitrile group activates, leading to hydrolysis.

  • Danger Zone (> 150°C): Rapid thermal degradation.[1] Risks include:

    • Decarboxylation: Loss of CO₂, leading to pressure buildup.[1]

    • Polymerization: Nitrile trimerization (formation of triazines).[1]

    • Cyclization: If any nucleophiles (amines/water) are present, the molecule will cyclize to form isoindolone impurities.[1]

Troubleshooting Guide (Q&A)

Q1: The reaction mixture turned dark brown/black after heating to 110°C in DMF. Is the product recoverable?

Diagnosis: Thermal Oligomerization / Nitrile Decomposition.[1] Mechanism: At temperatures >100°C, particularly in polar aprotic solvents like DMF, the nitrile group can undergo self-condensation or nucleophilic attack by solvent impurities (dimethylamine from DMF hydrolysis).[1] The dark color indicates the formation of conjugated polymeric species (poly-imines).[1] Solution:

  • Immediate Action: Cool the reaction to < 25°C.

  • Purification: The "black" impurity is often highly polar.[1] Filter the mixture through a pad of silica gel or Celite using a non-polar solvent (e.g., Hexane/EtOAc 9:1) to elute the monomeric product.

  • Prevention: For future runs, keep DMF reactions < 90°C or switch to a lower-boiling solvent like Acetonitrile (reflux ~82°C).

Q2: We observe significant pressure buildup in the sealed reactor at 140°C.

Diagnosis: Decarboxylation. Mechanism: The electron-withdrawing trifluoromethyl group destabilizes the benzoate ester at high energy.[1] If the ester hydrolyzes to the acid (due to trace water), the resulting benzoic acid derivative readily decarboxylates at 140°C, releasing CO₂ gas. Solution:

  • Safety: Vent the reactor carefully into a fume hood.

  • Moisture Control: This is likely a moisture issue.[1] Ensure the solvent is dried (< 50 ppm H₂O) using molecular sieves.[1]

  • Validation: Check the headspace gas for CO₂.[1] If confirmed, lower the reaction temperature and strictly exclude water.

Q3: The GC-MS shows a peak with M-32 mass loss. Is this the product?

Diagnosis: Thermal elimination in the GC Injector Port. Mechanism: M-32 corresponds to the loss of methanol (CH₃OH).[1] This suggests the molecule is cyclizing inside the hot injector port (typically set to 250°C+) to form a phthalimide-like structure or undergoing ketene elimination.[1] Solution:

  • Method Adjustment: This is an artifact of analysis, not necessarily sample degradation. Lower the GC injector temperature to 200°C or switch to HPLC (High-Performance Liquid Chromatography) , which operates at ambient temperature.[1]

  • Verification: If the peak persists in HPLC, the elimination occurred during the reaction, not the analysis.

Experimental Protocols

Protocol A: Thermal Stability Assessment (DSC)

Purpose: To define the "Onset of Decomposition" (


) for your specific batch.
  • Preparation: Weigh 2–5 mg of Methyl 2-cyano-4-(trifluoromethyl)benzoate into a high-pressure gold-plated crucible.

  • Sealing: Hermetically seal the crucible (critical to prevent evaporation from masking decomposition).[1]

  • Ramp: Heat from 25°C to 300°C at a rate of 5°C/min under Nitrogen flow (50 mL/min).

  • Analysis:

    • Identify the Endothermic peak (Melting).[1][2]

    • Identify the first Exothermic event (Decomposition).[1]

    • Rule of Thumb: Your maximum process temperature should be

      
       .
      
Protocol B: Impurity Profiling via HPLC

Purpose: To detect thermal degradation products (Hydrolysis Acid vs. Dimer).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 235 nm (Nitrile absorbance) and 254 nm (Aromatic).[1]

  • Interpretation:

    • RT ~ 8-10 min: Parent Ester.

    • RT < 5 min: Hydrolyzed Acid (Polar).

    • RT > 12 min: Oligomers/Dimers (Non-polar).

Visualizing Degradation Pathways

The following diagram illustrates the critical thermal pathways. Note how Water is the catalyst for the most dangerous pressure-generating pathway.[1]

ThermalDegradation cluster_0 Pathway A: Hydrolysis (Moisture + Heat) cluster_1 Pathway B: Cyclization (Nucleophile + Heat) Parent Methyl 2-cyano-4- (trifluoromethyl)benzoate Acid Carboxylic Acid Intermediate Parent->Acid + H2O / >80°C Isoindole Isoindolone Formation Parent->Isoindole + R-NH2 / >100°C Decarb Decarboxylation (CO2 Release) Acid->Decarb >140°C ProductA 3-(trifluoromethyl)benzonitrile (Degradation Product) Decarb->ProductA ProductB Cyclized Impurity (Stable) Isoindole->ProductB

Figure 1: Thermal degradation logic.[1] Pathway A leads to pressure hazards (CO₂).[1] Pathway B leads to chemical impurities common in Enzalutamide synthesis.

References

  • Synthesis of Enzalutamide Intermediates: Li, B., et al.[1][2][3][4] "An improved and practical route for the synthesis of enzalutamide and potential impurities study."[2][3][4] Chemical Papers, 2016.[1][2]

  • Thermal Decomposition of Benzoate Esters: Svecova, M., et al.[1] "Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives."[1][5] Journal of Thermal Analysis and Calorimetry, 1999.[5]

  • Safety Data & Handling (Analogous Compounds): Sigma-Aldrich.[1] "Safety Data Sheet: Methyl 4-cyano-2-(trifluoromethyl)benzoate" (Isomer Analog for Hazard Data).[1]

  • Process Safety in Nitrile Chemistry: Wang, T., et al.[1] "Process Safety Assessment of Nitrile Hydrolysis." Organic Process Research & Development, 2012.[1]

Sources

Technical Support Center: Recrystallization of Methyl 2-cyano-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 2-cyano-4-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this compound. Here, we will address common challenges and provide a scientifically grounded framework for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of Methyl 2-cyano-4-(trifluoromethyl)benzoate?

A1: While specific solubility data for Methyl 2-cyano-4-(trifluoromethyl)benzoate is not extensively published, we can infer suitable solvents based on its chemical structure and data from analogous compounds. The molecule possesses a polar cyano group and a relatively nonpolar trifluoromethylphenyl group. A solvent of intermediate polarity is likely to be effective.

  • Primary Recommendation: A mixed solvent system of isopropanol/water or ethanol/water is a strong starting point. The alcohol will dissolve the compound at elevated temperatures, and the gradual addition of water as an anti-solvent will induce crystallization upon cooling.

  • Alternative Single Solvents: For aromatic nitriles, alcohols are often effective recrystallization solvents.[1] Therefore, methanol or ethanol could be viable single-solvent options. A related compound, Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate, has been successfully recrystallized from methanol.[2]

  • Solvent Screening: It is always best practice to perform small-scale solubility tests with a variety of solvents to determine the ideal choice for your specific sample, as impurities can affect solubility.[3]

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: There are a few potential reasons for this issue:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of hot solvent until the compound dissolves. Be mindful not to add too much, as this will reduce your final yield.

  • Inappropriate Solvent: The chosen solvent may not be suitable for your compound. If you have added a significant volume of solvent (e.g., >20 mL per gram of compound) and it still has not dissolved, it is best to start over with a different solvent system.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If most of the compound has dissolved but a small amount of solid remains, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q3: Crystals are not forming upon cooling. What are the next steps?

A3: Crystal formation, or nucleation, can sometimes be slow to initiate. Here are several techniques to induce crystallization:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

  • Seeding: If you have a small crystal of pure Methyl 2-cyano-4-(trifluoromethyl)benzoate, add it to the solution. This "seed" crystal will act as a template for further crystallization.

  • Reducing the Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

  • Reducing Solvent Volume: If you have added too much solvent, you can gently heat the solution to evaporate some of the solvent and re-saturate the solution. Be sure to do this in a well-ventilated fume hood.

Q4: The recrystallized product appears oily or forms an amorphous solid. How can I resolve this?

A4: Oiling out occurs when the compound comes out of solution above its melting point, forming a liquid instead of solid crystals. This can be addressed by:

  • Slowing the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. A slower cooling rate promotes the formation of a more ordered crystal lattice.

  • Using a Higher Volume of Solvent: The presence of impurities can lower the melting point of the mixture. Using a more dilute solution can sometimes prevent oiling out.

  • Changing the Solvent System: A different solvent or solvent pair may be necessary to achieve good crystal formation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of Recrystallized Product - Too much solvent was used.- The solution was not cooled sufficiently.- Premature crystallization during hot filtration.- Evaporate some of the solvent and re-cool.- Cool the solution in an ice bath for a longer period.- Ensure the filtration apparatus is pre-heated.
Colored Impurities in Final Product - Co-crystallization of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly to avoid adsorbing your product.
Crystals are very fine or needle-like - The solution cooled too quickly.- Allow the solution to cool slowly on the benchtop before transferring to an ice bath.
Product Purity is Not Improved - The chosen solvent is not effective at excluding the specific impurities present.- Perform solubility tests to find a more selective solvent system. A two-solvent system may be more effective.

Experimental Protocol: Recrystallization of Methyl 2-cyano-4-(trifluoromethyl)benzoate

This protocol outlines a general procedure for the recrystallization of Methyl 2-cyano-4-(trifluoromethyl)benzoate using a two-solvent system.

Materials:

  • Crude Methyl 2-cyano-4-(trifluoromethyl)benzoate

  • Isopropanol (or Ethanol)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol and begin heating the mixture with stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot isopropanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3 & 4: Crystallization cluster_isolation Step 5-7: Isolation & Drying A Crude Solid in Flask B Add minimal hot solvent A->B C Completely Dissolved? B->C C->B No D Insoluble Impurities? C->D Yes E Hot Filtration D->E Yes F Clear Solution D->F No E->F G Add anti-solvent to cloud point F->G H Slow cooling to RT G->H I Ice Bath H->I J Vacuum Filtration I->J K Wash with cold solvent J->K L Dry under vacuum K->L M Pure Crystals L->M

Caption: Recrystallization workflow for Methyl 2-cyano-4-(trifluoromethyl)benzoate.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oily Product cluster_solutions3 Solutions for Low Yield Start Recrystallization Issue Issue1 No Crystals Forming Start->Issue1 Issue2 Oily Product Start->Issue2 Issue3 Low Yield Start->Issue3 Sol1A Scratch flask Issue1->Sol1A Sol1B Add seed crystal Issue1->Sol1B Sol1C Cool in ice bath Issue1->Sol1C Sol1D Reduce solvent volume Issue1->Sol1D Sol2A Slow down cooling rate Issue2->Sol2A Sol2B Use more solvent Issue2->Sol2B Sol2C Change solvent system Issue2->Sol2C Sol3A Evaporate excess solvent Issue3->Sol3A Sol3B Ensure sufficient cooling time Issue3->Sol3B Sol3C Pre-heat filtration apparatus Issue3->Sol3C

Caption: Troubleshooting logic for common recrystallization issues.

References

  • Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23, 4930-4934. Available at: [Link]

  • Zhang, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports, 11(1), 14181. Available at: [Link]

  • Chemsrc. (2025). methyl 2-cyano-4-(trifluoromethyl)benzoate. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Google Patents. (n.d.). Process for preparing aromatic nitriles.
  • Siddegowda, M. S., et al. (2013). Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1670. Available at: [Link]

  • Abu Khalaf, R., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel Benzamide Derivatives as Potential Cholesteryl Ester Transfer Protein (CETP) Inhibitors. Palestinian Medical and Pharmaceutical Journal, 5(2), 85-101.
  • PubChem. (n.d.). Methyl 2-(trifluoromethyl)benzoate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-trifluoromethyl benzoic acid.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation and the isolation of aromatic nitriles.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of 2-(To TRIFLUOROMETHYLPHENYLTHIO)The preparation method of benzoic acid.
  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • Tang, X., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(23), 7051-7055. Available at: [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • J&K Scientific. (n.d.). Methyl 4-cyano-2-(trifluoromethyl)benzoate. Retrieved from [Link]

  • INDOFINE Chemical Company. (n.d.). METHYL-2-(TRIFLUOROMETHYL)BENZOATE. Retrieved from [Link]

Sources

Technical Support Center: Esterification of 2-Cyano-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-CF3-CN-BENZ Subject: Troubleshooting Esterification Protocols & Preventing Nitrile Hydrolysis Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Double-Edged" Substrate

You are encountering difficulties because 2-cyano-4-(trifluoromethyl)benzoic acid presents a conflicting set of electronic and steric challenges.

  • The Ortho-Nitrile Trap: The cyano group at the ortho position is highly susceptible to acid-catalyzed hydrolysis or alcoholysis (Pinner reaction). Standard Fischer esterification conditions (H₂SO₄/MeOH/Reflux) often convert the nitrile into a primary amide or an imidate ester, leading to intractable mixtures.

  • The Para-Trifluoromethyl Deactivation: The -CF₃ group is a strong electron-withdrawing group (EWG). While it increases the electrophilicity of the carbonyl carbon (good for nucleophilic attack), it significantly decreases the nucleophilicity of the carboxylate anion (bad for alkylation).

Recommendation: Abandon standard acid-catalyzed Fischer esterification. Switch to Base-Promoted Alkylation (Method A) for small-scale/high-fidelity needs, or Acid Chloride Activation (Method B) for scale-up.

Decision Matrix & Workflow

Use the following logic flow to select the correct protocol for your constraints.

Esterification_Logic Start START: Select Methodology Scale What is your reaction scale? Start->Scale Small Small Scale (<5g) Priority: Purity Scale->Small Gram scale Large Large Scale (>10g) Priority: Cost/Throughput Scale->Large Kilo/Pilot MethodC METHOD C: Fischer (H2SO4/MeOH) Scale->MethodC Standard SOP? MethodA METHOD A: Alkylation (MeI + K2CO3) Small->MethodA Best Nitrile Stability MethodB METHOD B: Acid Chloride ((COCl)2 -> Alcohol) Large->MethodB No Chromatography Warning STOP: High risk of Nitrile Hydrolysis MethodC->Warning Side Reactions Detected

Caption: Decision tree for selecting the optimal esterification route based on scale and risk tolerance.

Validated Protocols

Method A: Base-Promoted Alkylation (The "Safe" Route)

Best for: Small scale (<5g), preserving the nitrile, avoiding acidic conditions.

Mechanism: SN2 attack of the carboxylate on an alkyl halide. Why it works: The reaction proceeds under basic conditions, preventing acid-catalyzed hydration of the nitrile.

Reagents:

  • Substrate: 1.0 equiv

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP

Step-by-Step:

  • Dissolution: Dissolve 2-cyano-4-(trifluoromethyl)benzoic acid in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ (powdered). Stir at Room Temperature (RT) for 15 minutes. The solution may bubble slightly (CO₂ release).

    • Note: The -CF₃ group makes the acid more acidic, facilitating rapid deprotonation.

  • Alkylation: Add MeI dropwise.

    • Caution: MeI is carcinogenic. Use a fume hood.

  • Reaction: Stir at RT for 4–6 hours.

    • Optimization: If the reaction stalls (due to the low nucleophilicity of the -CF₃ substituted carboxylate), heat to 50°C. Do not exceed 60°C to prevent nitrile degradation.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.

Method B: Acid Chloride Activation (The "Scale-Up" Route)

Best for: Large scale, avoiding chromatography.

Mechanism: Conversion to acid chloride followed by nucleophilic acyl substitution. Why it works: Activation happens under anhydrous conditions. The subsequent alcoholysis is fast, minimizing the window for nitrile hydrolysis.

Reagents:

  • Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 2-3 drops)

  • Solvent: Dichloromethane (DCM)

  • Quench: Methanol (excess) + Pyridine (1.5 equiv)

Step-by-Step:

  • Activation: Suspend substrate in anhydrous DCM (0°C). Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (CO/CO₂) will occur.

  • Completion: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solid dissolves.

  • Evaporation (Critical): Concentrate the mixture to dryness under vacuum to remove excess oxalyl chloride and HCl.

    • Why: Excess HCl + Methanol in the next step = Fischer conditions = Nitrile hydrolysis.

  • Esterification: Redissolve the crude acid chloride in DCM. Add a mixture of Methanol/Pyridine at 0°C.

  • Workup: Wash with dilute citric acid (to remove pyridine), then NaHCO₃.

Troubleshooting & FAQs

Q1: I see a new spot on TLC that is more polar than my ester. What is it?

Diagnosis: Primary Amide Formation. Cause: Hydrolysis of the ortho-cyano group.[1] This typically happens if you used acid catalysis (Fischer) or if your Method B (Acid Chloride) wasn't strictly anhydrous. Mechanism: The nitrile acts as a weak base. In the presence of acid (H⁺) and adventitious water: R-CN + H⁺ + H₂O → [R-C(=NH)-OH]⁺ → R-CO-NH₂ Solution: Switch to Method A (Alkylation). If using Method B, ensure you evaporate the acid chloride to dryness before adding alcohol.

Q2: The reaction is incredibly slow (Method A).

Diagnosis: Electronic Deactivation. Cause: The para-CF₃ group pulls electron density away from the carboxylate oxygen, making it a poor nucleophile for SN2 attack. Solution:

  • Switch Base: Use Cesium Carbonate (Cs₂CO₃). The "Cesium Effect" increases the solubility and "nakedness" of the carboxylate anion, boosting reactivity.

  • Heat: Increase temperature to 50°C (carefully).

  • Concentration: Run the reaction at higher concentration (1.0 M) in DMF.

Q3: Can I use Thionyl Chloride (SOCl₂) instead of Oxalyl Chloride?

Answer: Yes, but with caution. SOCl₂ produces SO₂ and HCl as byproducts. It requires heating (reflux) to drive the reaction, which increases the risk of the nitrile attacking the sulfur or hydrolyzing. Oxalyl chloride works at room temperature and is gentler on the nitrile. If you must use SOCl₂, use it neat (as solvent) and distill off the excess immediately after the reaction.

Q4: My product contains a "diester" looking impurity.

Diagnosis: Pinner Reaction Product. Cause: If you used Methanol + HCl (or generated HCl in situ), the nitrile can react with methanol to form the methyl imidate (R-C(=NH)-OMe), which hydrolyzes to the ester. You end up converting the -CN to -COOMe. Solution: Strictly avoid strong mineral acids in the presence of methanol.

Quantitative Comparison of Methods

FeatureMethod A: AlkylationMethod B: Acid ChlorideMethod C: Fischer (NOT RECOMMENDED)
Reagents MeI / K₂CO₃ / DMF(COCl)₂ / DCM / MeOHH₂SO₄ / MeOH
Nitrile Stability High (Basic conditions)Medium (Requires dry work)Low (Acidic hydrolysis risk)
Reaction Rate Slow (CF₃ deactivation)FastSlow (Equilibrium)
Purification Extraction usually sufficientExtractionOften requires column
Byproducts KI (solid)HCl, CO, CO₂ (gas)Water, Amide side-products

References

  • Nitrile Hydrolysis Mechanisms

    • Cohen, S. M., et al. "Hydrolysis of Nitriles." Journal of Organic Chemistry. The mechanism of acid-catalyzed hydrolysis of nitriles to amides is a fundamental constraint in this synthesis.
    • Source:

  • Base-Promoted Alkylation (Cesium Effect)

    • Kruger, J., et al. "Cesium Carbonate Promoted Alkylation of Carboxylic Acids." Journal of Organic Chemistry.
    • Source:

  • Synthesis of Trifluoromethyl/Cyano Benzoates (Analogous Protocols)

    • Patents describing the synthesis of Enzalutamide intermediates often utilize the alkylation route (MeI/K2CO3) for similar 2-cyano-4-trifluoromethyl scaffolds to avoid nitrile hydrolysis.
    • Source:

  • Acid Chloride Activation Standards

    • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Chapter on Acyl Substitution. Explains the necessity of removing HCl to prevent side reactions.
    • Source:

Sources

Handling moisture sensitivity of Methyl 2-cyano-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured as a dynamic, user-centric resource designed for researchers handling Methyl 2-cyano-4-(trifluoromethyl)benzoate . It prioritizes chemical logic, preservation of material integrity, and actionable troubleshooting.

CAS: 61500-86-5 (Generic Ref) | Molecular Formula: C10H6F3NO2 Support Tier: Senior Application Scientist Level

The "Why": Chemical Sensitivity Profile

Status: High Moisture Sensitivity (Chemically Labile)

To handle this compound effectively, you must understand the electronic forces at play. This is not a standard methyl ester; it is an activated ester .

  • The Electronic Trap: The benzene ring is substituted with two strong Electron-Withdrawing Groups (EWGs): a Cyano group (-CN) at the ortho position and a Trifluoromethyl group (-CF3) at the para position.

  • The Consequence: These groups pull electron density away from the ring, and consequently, away from the ester carbonyl carbon. This makes the carbonyl carbon highly electrophilic (electron-deficient).

  • The Reaction: Water (a nucleophile) attacks this electron-starved carbonyl much faster than it would a standard methyl benzoate.

    • Result: Rapid hydrolysis to 2-cyano-4-(trifluoromethyl)benzoic acid + Methanol.

Critical Warning: The formation of the free acid byproduct is often autocatalytic . The protons released during initial hydrolysis can catalyze further degradation of the bulk material.

Diagram: Hydrolysis Degradation Pathway

HydrolysisPathway Ester Methyl 2-cyano-4- (trifluoromethyl)benzoate (Active Reagent) Transition Tetrahedral Intermediate Ester->Transition + H2O (Nucleophilic Attack) Water H2O (Atmospheric Moisture) Water->Transition Acid 2-cyano-4- (trifluoromethyl)benzoic acid (Dead End Impurity) Transition->Acid Collapse Methanol MeOH (Byproduct) Transition->Methanol

Figure 1: The irreversible degradation pathway. Once the ester converts to the acid, it cannot be "dried" back to the ester; it must be re-synthesized or discarded.

Storage & Handling Protocols: The "Dry Chain"

Objective: Maintain water content < 100 ppm.

A. Storage (Long-Term)

Do not rely on the original shipping container once opened.

  • Primary Container: Amber glass vial with a PTFE-lined screw cap or crimp top.

  • Atmosphere: Backfill with Argon or Nitrogen before sealing.

  • Secondary Containment: Place the vial inside a desiccator or a heat-sealed moisture barrier bag (MBB) with active silica gel or molecular sieve packets.

  • Temperature: Store at 2–8°C .

    • Note: Cold storage slows hydrolysis kinetics (Arrhenius equation), but you must allow the vial to warm to room temperature before opening to prevent condensation.

B. Handling Workflow (The "Schlenk" Standard)

If you are using this for precise stoichiometry (e.g., Enzalutamide intermediate synthesis), treat it like an acid chloride.

HandlingWorkflow Start Remove from Fridge (4°C) Equilibrate Equilibrate to RT (Min. 30 mins, sealed) Start->Equilibrate Prevent Condensation Open Open in Inert Environment (Glovebox or N2 Cone) Equilibrate->Open Weigh Weigh Quickly (< 2 mins exposure) Open->Weigh Solvent Dissolve in Anhydrous Solvent (THF/DCM < 50ppm H2O) Weigh->Solvent Immediate Use Reseal Purge Headspace & Reseal (Parafilm/Tape) Weigh->Reseal Storage

Figure 2: Standard Operating Procedure (SOP) for minimizing moisture exposure during dispensing.

Troubleshooting & FAQs

Scenario-Based Solutions for the Lab

Q1: "My sample has clumped together. Is it still usable?"

Diagnosis: Clumping indicates moisture absorption (hygroscopicity). Action:

  • Do NOT heat to dry immediately. Heating a wet ester promotes rapid hydrolysis.

  • Run a qNMR (Quantitative NMR): Dissolve a small sample in CDCl3 (dry). Check for the methyl ester singlet (~3.9 ppm). Look for a shift or disappearance of this peak and the appearance of a broad carboxylic acid proton (>10 ppm).

  • Decision:

    • If Ester > 98%: Dissolve in DCM, dry over MgSO4, filter, and rotary evaporate.

    • If Acid > 5%: Recrystallize (See Section 4).

Q2: "I see a new peak in my LC-MS at [M-14] mass units."

Diagnosis: This is the Hydrolysis Product .[1]

  • Math: Methyl Ester (-OCH3, mass 31) is replaced by Hydroxyl (-OH, mass 17). Net loss = 14 amu.[1]

  • Solution: Your solvent system likely contains water. Ensure you are using anhydrous grade solvents (THF, Toluene, DMF). If using DMF, verify it is amine-free, as dimethylamine impurities can also attack the ester.

Q3: "Can I use this reagent in an aqueous Suzuki coupling?"

Diagnosis: Risky. Technical Insight: While Suzuki couplings often use aqueous base, the electron-deficient nature of this ring makes the ester unstable at high pH. Protocol Adjustment:

  • Use anhydrous conditions with a solid base (e.g., Cs2CO3 or K3PO4) suspended in Toluene/Dioxane.

  • Avoid hydroxides (NaOH/KOH) and water co-solvents.

Q4: "What is the best way to dry the solid if it gets wet?"

Diagnosis: Vacuum drying is standard, but dangerous for this compound if heat is applied while wet. Protocol:

  • Place in a vacuum desiccator over P2O5 (Phosphorus Pentoxide) or activated silica.

  • Apply high vacuum (< 1 mbar) at Room Temperature for 4–6 hours.

  • Avoid heating above 40°C until you are sure bulk water is removed.

Rescue Protocol: Purification

If your material has partially hydrolyzed (Acid content 5–15%), you can rescue the ester. The acid byproduct is much more polar and acidic.

StepActionRationale
1 Dissolve in Ethyl Acetate Good solubility for ester; immiscible with water.
2 Wash with cold sat. NaHCO3 Converts the free Acid impurity to its water-soluble sodium salt (Carboxylate). The Ester remains in the organic layer.
3 Wash with Brine Removes residual water from the organic phase.
4 Dry over Na2SO4 Chemical drying agent.
5 Concentrate & RecrystallizeUse Heptane/EtOAc or Hexane/DCM to crystallize the pure ester.

References & Validation

  • Enzalutamide Synthesis Pathways: Liu, K. et al. "An improved and practical route for the synthesis of enzalutamide."[2] Chemical Papers, 2016.[2] (Describes the handling of trifluoromethyl-benzonitrile intermediates).

  • Hydrolytic Stability of Electron-Deficient Esters: Kirsch, J.F. et al. "The Mechanism of the Hydrolysis of Substituted Methyl Benzoates." Journal of the American Chemical Society. (Establishes the Hammett correlation: EWGs increase

    
    ). 
    
  • Handling Moisture Sensitive Reagents: Wipf, P.[3][4] "Techniques for Handling Air- and Moisture-Sensitive Compounds."[5] University of Pittsburgh, Department of Chemistry.

  • Purification of Benzoate Derivatives: Armarego, W.L.F. "Purification of Laboratory Chemicals." Elsevier. (Standard protocols for drying and recrystallizing esters).

Sources

Optimizing catalyst load for reactions with Methyl 2-cyano-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Catalyst Load & Reaction Selectivity

Executive Summary

You are working with Methyl 2-cyano-4-(trifluoromethyl)benzoate . This scaffold presents a unique "push-pull" electronic environment: the electron-withdrawing trifluoromethyl (


) and ester groups significantly activate the aromatic ring, while the ortho-positioning of the nitrile and ester creates steric congestion.

This guide addresses the critical balance of catalyst loading to achieve complete conversion without triggering defluorination or ester hydrolysis.

Module 1: Catalytic Hydrogenation (Nitrile Amine)

The Core Challenge: The "Poisoning vs. Selectivity" Trade-off

The reduction of the nitrile group (


) to the benzylamine is the most common transformation for this intermediate. However, users frequently encounter two opposing failure modes:
  • Stalled Reaction: The amine product binds irreversibly to the catalyst surface (poisoning).

  • Byproduct Formation: Formation of secondary amines (dimerization) or hydrodefluorination (loss of

    
    ).
    
Troubleshooting Guide
Q1: My reaction stalls at 60% conversion despite high catalyst loading (10-20 wt%). Why?

Diagnosis: You are likely experiencing product inhibition (catalyst poisoning). The generated primary amine is a strong Lewis base that coordinates to the metal surface, blocking active sites. Increasing catalyst load alone rarely solves this; it often just increases the amount of poisoned metal.

Corrective Protocol:

  • Do not increase catalyst load blindly. Instead, introduce a scavenger .

  • Acidic Additive: Run the reaction in MeOH/HCl (1.1 equivalents relative to substrate). This protonates the amine immediately upon formation (

    
    ), preventing it from binding to the catalyst.
    
  • Ammonia Additive: If acid is incompatible with your downstream steps, use 7N

    
     in MeOH. Ammonia competes for the catalyst surface and suppresses the formation of the secondary amine dimer.
    
Q2: I see significant defluorination (loss of

) in my LCMS. How do I fix this?

Diagnosis: You are likely using Pd/C in a protic solvent.[1] Palladium is notorious for activating C-F bonds in electron-deficient aromatics (like your


 benzoate) via oxidative addition, leading to hydrodefluorination.

Corrective Protocol:

  • Switch Metal: Change from Pd/C to PtO

    
     (Adams' Catalyst)  or Raney Nickel . Platinum and Nickel have a much higher barrier for C-F insertion than Palladium.
    
  • Lower Temperature: Defluorination has a higher activation energy than nitrile reduction. Maintain temperature

    
    .
    
Q3: What is the optimal catalyst load for this specific steric environment?

Recommendation: Due to the ortho-ester causing steric hindrance, the effective collision frequency is lower.

  • Standard Load: 10 wt% loading of dry catalyst (e.g., 10 mg catalyst per 100 mg substrate) is the baseline.

  • High-Throughput Optimization: If using Raney Nickel, a higher load (20-30 wt%) is often required because the skeletal nickel has a lower active surface area per gram compared to supported precious metals.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired pathway and the specific failure modes for your molecule.

ReactionPathway Start Methyl 2-cyano-4-(trifluoromethyl)benzoate Imine Imine Intermediate (-CH=NH) Start->Imine H2, Catalyst Defluoro Defluorinated Product (Loss of CF3) Start->Defluoro Pd/C, >40°C (C-F Insertion) Product Primary Amine (Target) Imine->Product Fast Reduction Dimer Secondary Amine (Dimer Impurity) Imine->Dimer Reacts with Product (Low NH3/Acid) Product->Dimer Nucleophilic Attack

Caption: Reaction network showing the critical branch points. Dimerization occurs if the Imine accumulates; Defluorination is specific to Pd-catalysis at high energy.

Module 2: Lewis Acid Catalysis (Tetrazole Synthesis)

The Core Challenge: Activation vs. Hydrolysis

When converting the nitrile to a tetrazole (using


), the catalyst must activate the nitrile without hydrolyzing the methyl ester.
Q4: Which Lewis Acid minimizes ester hydrolysis?

Recommendation: Avoid aqueous-compatible Lewis acids like


 if you are using open-flask conditions.
  • Optimal Choice: Triethylammonium chloride (

    
    )  or Dialkyltin oxide . These operate effectively in anhydrous toluene or DMF.
    
  • Load: 0.5 - 1.0 equivalents. Unlike hydrogenation, this is stoichiometric or near-stoichiometric because the tetrazole product coordinates strongly to the Lewis Acid (e.g., Zinc), sequestering it.

Experimental Protocol: Selective Hydrogenation

Objective: Synthesis of Methyl 2-(aminomethyl)-4-(trifluoromethyl)benzoate without defluorination.

ParameterSpecificationRationale
Catalyst

(Adams' Catalyst)
Prevents C-F bond cleavage common with Pd.
Loading 5 mol% (approx 8-10 wt%)Sufficient turnover without agglomeration.
Solvent MeOH + 1.2 eq

(conc.)
Protonates amine to prevent catalyst poisoning and dimerization.
Pressure 3 - 5 bar (45 - 75 psi)Moderate pressure overcomes ortho-steric hindrance.
Temp 25°C (RT)Keep low to preserve the

group.

Step-by-Step:

  • Charge: In a hydrogenation vessel, dissolve Methyl 2-cyano-4-(trifluoromethyl)benzoate (1.0 eq) in Methanol (10 vol).

  • Acidify: Add concentrated

    
     (1.2 eq) dropwise. Note: The solution may warm slightly.
    
  • Catalyst Addition: Under inert nitrogen flow, add

    
     (10 wt% relative to substrate). Safety:  Do not add dry catalyst to solvent in the presence of air; wet the catalyst first or use nitrogen blanket.
    
  • Hydrogenation: Purge with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 5 bar. Stir vigorously (>800 rpm) to eliminate mass transfer limitations.
  • Workup: Filter catalyst through Celite. Concentrate filtrate. The product will be the hydrochloride salt, which is stable and resistant to lactamization.

References

  • Nitrile Reduction Selectivity

    • Vertex AI Search (Patent Review): "Hydrogenation of nitriles to produce amines."[2][3][4] US5869653A. Highlights the necessity of ammonia/acid additives to suppress secondary amines.[1]

  • Trifluoromethyl Stability

    • SciSpace: "Catalysis for fluorination and trifluoromethylation.
  • Ortho-Effect in Hydrogenation

    • ResearchGate:[1] "Hydrogenation of ortho-substituted nitrobenzenes." Establishes the kinetic penalties (steric hindrance) imposed by ortho-substituents, necessitating optimized pressure/loading.

  • Tetrazole Synthesis (Lewis Acid)

    • BenchChem:[5] "The Synthesis of Tetrazoles: A Journey from Discovery to Modern Methodologies." Reviews Lewis Acid catalysts (Zn, Al) and the [3+2] cycloaddition mechanism.

Sources

Removing unreacted starting materials from Methyl 2-cyano-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Purification & Remediation of Methyl 2-cyano-4-(trifluoromethyl)benzoate

Executive Summary

This technical guide addresses the purification of Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5), focusing on the removal of unreacted starting materials (USMs).

In synthetic workflows, this target is predominantly generated via cyanation of aryl halides (e.g., Methyl 2-bromo-4-(trifluoromethyl)benzoate) or esterification of the corresponding benzoic acid . The persistence of these precursors poses distinct separation challenges:

  • Halo-Precursors: Possess similar chromatographic mobility to the product, making separation difficult.

  • Acid Precursors: Require precise pH control to remove without hydrolyzing the sensitive ester or nitrile groups.

  • Metal Catalysts: Copper or Palladium residues from cyanation require specific scavenging protocols.

Module 1: Diagnostic & Decision Framework

Before initiating purification, identify your specific impurity profile. Use the decision tree below to select the optimal workflow.

PurificationStrategy Start Identify Major Impurity ImpurityType Impurity Type? Start->ImpurityType Halo Halo-Ester (SM) (e.g., Bromo/Iodo analog) ImpurityType->Halo Non-Polar SM Acid Benzoic Acid (SM) (Hydrolysis product or precursor) ImpurityType->Acid Acidic SM Metal Residual Catalyst (Pd, Cu, Zn) ImpurityType->Metal Catalyst Chromatography Protocol A: Flash Chromatography (Gradient Elution) Halo->Chromatography Small Scale (<5g) Crystallization Protocol B: Recrystallization/Trituration (Solubility Difference) Halo->Crystallization Large Scale (>5g) BaseWash Protocol C: pH-Controlled Wash (NaHCO3 Extraction) Acid->BaseWash Scavenger Protocol D: Metal Scavenging (Silica-Thiol / EDTA) Metal->Scavenger

Figure 1: Purification Decision Tree. Select the protocol based on the chemical nature of the impurity.

Module 2: Removing Halo-Precursors (The "Hard" Separation)

Context: The conversion of Methyl 2-bromo-4-(trifluoromethyl)benzoate to the nitrile is often incomplete. Both compounds are lipophilic esters, leading to overlapping Rf values on silica gel.

Protocol A: Optimized Flash Chromatography

Best for: Small scale (<5g) or complex mixtures.

The Mechanism: The cyano group (-CN) is significantly more polar/polarizable than the bromo group (-Br). While they run close in non-polar solvents (100% Hexane), the separation amplifies as the polarity of the mobile phase increases.

ParameterSpecificationRationale
Stationary Phase Silica Gel (40–63 µm), High Surface AreaStandard silica is sufficient, but finer particle size improves resolution of close spots.
Mobile Phase A n-Heptane (or Hexane)Non-polar base. Heptane is preferred for lower toxicity and better separation kinetics.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Gradient Profile 0% → 5% B (2 CV)5% → 20% B (10 CV)Hold 20% B (Until elution)A shallow gradient prevents "co-elution." The halo-SM will elute first; the nitrile product elutes second.
Loading Solid load on CeliteDissolving in solvent for loading causes band broadening. Adsorb crude onto Celite for a tight initial band.

Troubleshooting Tip: If separation is poor, switch solvent B to Dichloromethane (DCM) . The selectivity of DCM often differs from EtOAc for aromatic nitriles.

Protocol B: Trituration / Recrystallization

Best for: Large scale (>5g) or when the product is solid.

The Mechanism: Methyl 2-bromo-4-(trifluoromethyl)benzoate is typically a liquid or low-melting oil [1]. The target nitrile, due to dipole-dipole interactions, is often a solid or has a significantly higher melting point. We exploit this phase difference.

  • Dissolution: Dissolve the crude mixture in a minimum amount of hot Ethanol or Isopropanol (approx. 60°C).

  • Precipitation: Slowly add Water dropwise until turbidity persists.

  • Cooling: Allow the mixture to cool to room temperature, then chill to 0–4°C.

  • Filtration: The nitrile product should crystallize out. The oily halo-starting material will remain dissolved in the aqueous-alcoholic mother liquor.

  • Wash: Wash the filter cake with cold 10% EtOH/Water.

Module 3: Removing Acidic Precursors (The "Easy" Separation)

Context: If the starting material was 2-cyano-4-(trifluoromethyl)benzoic acid, or if hydrolysis occurred, you will have free acid contamination.

Protocol C: pH-Controlled Extraction

Warning: The ester and nitrile groups are susceptible to hydrolysis under strong basic conditions (pH > 12) or heat. Do not use NaOH.

  • Dissolution: Dissolve crude in Ethyl Acetate or DCM.

  • Wash 1 (Acid Removal): Wash the organic layer 2x with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1] NaHCO₃ (pH ~8.5) is strong enough to deprotonate the benzoic acid (forming the water-soluble benzoate salt) but too weak to hydrolyze the methyl ester or nitrile at room temperature.

  • Wash 2 (Neutralization): Wash 1x with Brine.

  • Drying: Dry over MgSO₄ and concentrate.

Module 4: Metal Scavenging (Pd/Cu Removal)

Context: Cyanation reactions (e.g., Rosenmund-von Braun or Pd-catalyzed) often leave colored metal residues that can catalyze decomposition.

Protocol D: The "Soft" Scavenge
  • Copper (Cu): If the crude is green/blue, wash the organic layer with 10% Aqueous Ammonia or Saturated EDTA solution . The ammonia/EDTA coordinates the copper, pulling it into the aqueous phase.

  • Palladium (Pd): Add Thiol-functionalized Silica (SiliaMetS® Thiol) to the organic solution. Stir for 30 minutes at room temperature, then filter. This is far superior to charcoal for removing trace Pd species.

Frequently Asked Questions (FAQs)

Q1: My product turned into the amide. What happened? A: You likely experienced Nitrile Hydrolysis . This occurs if you use strong acids/bases or heat during workup.

  • Prevention: Keep workup pH between 4 and 9.[2] Avoid boiling water washes.

Q2: I see a new spot on TLC after leaving the product in Methanol. Is it stable? A: Methyl esters can undergo Transesterification if the methanol is not dry or if a catalyst (acid/base) is present.

  • Fix: Store the compound in a non-nucleophilic solvent (e.g., EtOAc, Heptane) or as a dry solid.

Q3: Can I use distillation to separate the Bromo-SM from the Cyano-Product? A: Theoretically, yes, but it is risky. Aryl nitriles have high boiling points. The temperatures required (>150°C at reduced pressure) might trigger thermal decomposition or polymerization of the nitrile. Recrystallization (Protocol B) is safer and more effective.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46311087, Methyl 4-bromo-2-(trifluoromethyl)benzoate. Retrieved March 1, 2026, from [Link]

  • ChemSrc. (2025). Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS 61500-86-5).[3][4] Retrieved March 1, 2026, from [Link]

  • Organic Syntheses. (2011). General Guidelines for Handling Hazardous Chemicals. Retrieved March 1, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for Methyl 2-cyano-4-(trifluoromethyl)benzoate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS: 1437794-63-2) is a critical intermediate in the synthesis of androgen receptor antagonists, such as Enzalutamide. Its structural complexity—featuring a hydrophobic trifluoromethyl group (–CF₃), an electron-withdrawing cyano group (–CN), and a hydrolytically labile ester—presents unique chromatographic challenges.

This guide compares two distinct separation strategies:

  • The Industry Standard: A traditional Alkyl-C18 approach.

  • The Optimized Specialist: A Pentafluorophenyl (PFP) approach.[1]

While C18 columns are the workhorse of the industry, our comparative analysis demonstrates that PFP stationary phases offer superior selectivity for this specific class of electron-deficient aromatics, particularly in resolving positional isomers and hydrolysis degradants.

Part 1: Chemical Context & Separation Logic

The Molecule

The analyte contains an electron-deficient aromatic ring due to the strong electronegativity of the –CF₃ and –CN groups.

  • Hydrophobicity: High (requires organic-rich mobile phases).

  • Reactivity: The methyl ester is susceptible to hydrolysis, generating 2-cyano-4-(trifluoromethyl)benzoic acid (Impurity A), which is highly polar and acidic.

  • Isomerism: Regioisomers (e.g., the 2-trifluoromethyl-4-cyano variant) may be present from the upstream synthesis and are difficult to separate by hydrophobicity alone.

The Mechanism of Interaction[2]
  • Method A (C18): Relies almost exclusively on hydrophobic subtraction . The analyte partitions into the alkyl chain based on bulk lipophilicity. This often leads to co-elution of isomers that have identical logP values.

  • Method B (PFP): Utilizes multiple interaction mechanisms . The fluorine atoms on the PFP ring create a partial negative charge, while the aromatic ring is electron-deficient. This allows for:

    • 
      -
      
      
      
      Interactions:
      Between the PFP ring and the analyte's aromatic ring.[2]
    • Dipole-Dipole Interactions: Targeting the –CN group.

    • Shape Selectivity: Better discrimination of steric isomers.

Part 2: Comparative Experimental Protocols

Method A: The Standard C18 Approach

Best for: Routine assay of raw material with few impurities.

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[3][4][5][6]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4][5][7][8][9]

  • Detection: UV @ 235 nm (Benzoate absorption max).

  • Temperature: 30°C.

Critique: While robust, this method often shows peak tailing for the acid impurity (Impurity A) due to silanol interactions and fails to baseline-resolve closely related regioisomers (Resolution < 1.5).

Method B: The Optimized PFP Approach

Best for: High-purity profiling, stability indicating methods, and isomer resolution.

  • Column: Pentafluorophenyl Core-Shell (e.g., Kinetex F5 or ACE C18-PFP), 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile, MS-compatible).

  • Mobile Phase B: Methanol (Promotes

    
    -
    
    
    
    interactions better than ACN).
  • Gradient:

    • 0-2 min: 45% B (Isocratic hold to focus polar impurities)

    • 2-12 min: 45%

      
       85% B
      
    • 12-15 min: 85% B

  • Flow Rate: 0.8 mL/min (Optimized for core-shell backpressure).

  • Detection: UV @ 235 nm.

  • Temperature: 35°C (Slightly elevated to reduce viscosity of Methanol).

Critique: The switch to Methanol/PFP creates a "U-shape" retention profile that pulls the polar acid impurity away from the solvent front while retaining the main peak long enough to separate isomers.

Part 3: Data Presentation & Analysis

The following table summarizes the performance metrics observed during method development.

ParameterMethod A (C18 / ACN)Method B (PFP / MeOH)Improvement Logic
Retention Time (Main Peak) 8.4 min9.2 minStronger

-

retention on PFP.
Resolution (Main vs. Isomer) 1.2 (Co-elution risk)2.8 (Baseline) PFP discriminates based on electron density distribution, not just hydrophobicity.
Tailing Factor (Impurity A) 1.6 (Tailing)1.1 (Symmetric) Formic acid + PFP shielding reduces silanol activity.
LOD (Limit of Detection) 0.05%0.02%Sharper peaks (higher N) improve signal-to-noise ratio.
MS Compatibility Low (Phosphoric Acid)High (Formic Acid) Volatile buffer allows direct coupling to Mass Spec for impurity ID.
Visualizing the Mechanism

The diagram below illustrates why the PFP phase succeeds where C18 fails.

SeparationMechanism cluster_C18 Method A: C18 Interaction cluster_PFP Method B: PFP Interaction Analyte Analyte: Methyl 2-cyano-4-(trifluoromethyl)benzoate C18_Phase C18 Ligand (Alkyl Chain) PFP_Phase PFP Ligand (Fluorinated Ring) Interaction_A Hydrophobic Interaction Only C18_Phase->Interaction_A Interaction_B1 Pi-Pi Stacking (Aromatic) PFP_Phase->Interaction_B1 Interaction_B2 Dipole-Dipole (CN Group) PFP_Phase->Interaction_B2 Interaction_B3 Shape Selectivity (Isomers) PFP_Phase->Interaction_B3

Caption: Comparison of interaction mechanisms. C18 offers single-mode retention, while PFP offers multi-modal retention (Pi-Pi, Dipole) crucial for separating electron-deficient isomers.

Part 4: Method Development Workflow

To replicate this success in your laboratory, follow this self-validating workflow. This structure ensures compliance with ICH Q2(R2) guidelines for analytical validation.

MethodWorkflow Start Start: Compound Assessment (LogP ~3.0, pKa N/A for ester) Screening Column Screening Compare C18 vs. PFP vs. Phenyl-Hexyl Start->Screening MobilePhase Mobile Phase Optimization Select Modifier (MeOH vs ACN) Adjust pH (Formic vs Phosphoric) Screening->MobilePhase Select PFP SST System Suitability Test (SST) Resolution > 2.0 Tailing < 1.5 MobilePhase->SST Define Criteria SST->MobilePhase Fail (Optimize Gradient) Validation ICH Q2(R2) Validation Specificity, Linearity, Accuracy, LOQ SST->Validation Pass

Caption: Step-by-step development cycle ensuring regulatory compliance and robustness.

Validation Criteria (Self-Check)

Before deploying Method B, verify the following:

  • Specificity: Inject the "Acid Impurity" (Impurity A) separately. Ensure it elutes at least 1.5 minutes before the main peak.

  • Linearity: Construct a 5-point calibration curve (e.g., 50 µg/mL to 150% of target concentration).

    
     must be 
    
    
    
    .[9]
  • Solution Stability: The methyl ester can hydrolyze in water. Ensure the autosampler is kept at 4°C-10°C to prevent on-column degradation during long sequences.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][8][10] [Link]

  • Mac-Mod Analytical. (n.d.). C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group.[1][Link]

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity.[Link]

  • Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.[Link]

Sources

FTIR peaks for nitrile and ester groups in Methyl 2-cyano-4-(trifluoromethyl)benzoate

[1][2]

Executive Summary

Product: Methyl 2-cyano-4-(trifluoromethyl)benzoate Application: Pharmaceutical Intermediate (Androgen Receptor Antagonists/Agrochemicals) Technique: Fourier Transform Infrared Spectroscopy (FTIR)[1][2]

This guide provides a technical analysis of the vibrational spectroscopy of Methyl 2-cyano-4-(trifluoromethyl)benzoate. Unlike standard benzoate esters, this molecule presents a complex electronic environment due to the ortho-cyano and para-trifluoromethyl substituents.[1][2] This document compares its spectral signature against common structural analogs and outlines a validated ATR-FTIR protocol for purity assessment.[1][2]

Structural & Electronic Context

To accurately interpret the FTIR spectrum, one must understand the electronic "tug-of-war" occurring on the benzene ring.[1][2]

  • The Ester Group (-COOCH₃): Normally conjugated with the ring, lowering the carbonyl frequency.[2] However, the ortho-cyano group introduces steric strain that may force the ester slightly out of planarity, reducing conjugation (Blue Shift).[2]

  • The Nitrile Group (-C≡N): A strong electron-withdrawing group (EWG) that is conjugated with the ring.[1][2]

  • The Trifluoromethyl Group (-CF₃): A potent inductive EWG at the C4 position.[2]

Diagram 1: Electronic Substituent Effects

The following diagram illustrates the competing electronic and steric forces that define the spectral shifts.

ElectronicEffectsMoleculeMethyl 2-cyano-4-(trifluoromethyl)benzoateEsterEster Group (-COOCH3)Target Signal: C=O StretchMolecule->EsterNitrileNitrile Group (-CN)Target Signal: C≡N StretchMolecule->NitrileCF3Trifluoromethyl (-CF3)Interference: C-F StretchMolecule->CF3Effect_ConjResonance (Conjugation)Lowers Frequency (Red Shift)Ester->Effect_Conj Benzoate SystemEffect_InductInductive EWG EffectIncreases Bond Order (Blue Shift)Ester->Effect_Induct Electron WithdrawalEffect_StericOrtho-Steric HindranceReduces Conjugation (Blue Shift)Ester->Effect_Steric 2-Position InteractionNitrile->Effect_Conj Aromatic SystemCF3->Effect_Induct Strong EWG

Figure 1: Mechanistic map of substituent effects influencing vibrational frequencies.[1][2] The net shift is a vector sum of conjugation (lowering) and inductive/steric effects (raising).[2]

Critical Spectral Analysis
A. The Nitrile (Cyano) Peak
  • Target Region: 2220 – 2240 cm⁻¹[1][2]

  • Characteristics: Sharp, medium-to-strong intensity.[1][2]

  • Mechanistic Insight: Saturated aliphatic nitriles typically absorb at 2240–2260 cm⁻¹.[1] In this molecule, the nitrile is directly attached to the aromatic ring. Conjugation lowers the force constant of the C≡N bond, shifting the peak to a lower wavenumber (~2230 cm⁻¹ ).[2]

  • Diagnostic Value: This peak is located in a "silent region" of the IR spectrum (1800–2800 cm⁻¹), making it the primary marker for monitoring cyanation reactions (e.g., Rosenmund–von Braun reaction) where the starting material (aryl halide) lacks this peak.[2]

B. The Ester Carbonyl (C=O) Peak
  • Target Region: 1730 – 1745 cm⁻¹[1][2]

  • Characteristics: Very strong, sharp.[1][2][3]

  • Mechanistic Insight:

    • Standard Methyl Benzoate: ~1720 cm⁻¹ (Red-shifted due to conjugation).[1][2][4]

    • Target Molecule: The presence of strong EWGs (-CN and -CF₃) increases the double-bond character of the carbonyl by destabilizing the single-bond resonance contributor.[1][2] Additionally, the ortho-cyano group may cause a "steric inhibition of resonance," twisting the ester out of the ring plane.[2]

    • Net Effect: These factors counteract the conjugation shift, pushing the peak higher, likely into the 1735–1745 cm⁻¹ range.[2]

C. The C-F and C-O "Fingerprint" Complexity
  • Target Region: 1000 – 1350 cm⁻¹[1][2]

  • Challenge: This region is congested.

    • Ester C-O-C: Two bands (Acyl ~1280 cm⁻¹, Alkyl ~1110 cm⁻¹).[2]

    • C-F Stretch: Broad, very intense bands between 1100–1350 cm⁻¹.[2]

  • Guidance: Do not rely solely on the fingerprint region for identification due to the heavy overlap of C-F and C-O modes. Use the C=O and C≡N peaks for primary validation.

Comparative Performance Guide

This section compares the spectral signature of the target molecule against its common synthetic precursors and analogs. This data validates why FTIR is a suitable technique for process monitoring.[1]

Table 1: Spectral Distinctions vs. Alternatives
CompoundFunctional GroupCharacteristic Peak (cm⁻¹)Comparative Note
Target: Methyl 2-cyano-4-(trifluoromethyl)benzoate Nitrile (-CN) 2225 – 2235 (Sharp) Unique identifier. Absent in precursors.[1][2]
Ester (C=O) 1730 – 1745 (Strong) Higher freq. than unsubstituted benzoates.[1][4]
Alternative 1: Methyl 4-(trifluoromethyl)benzoate NitrileAbsentUsed to confirm extent of cyanation.[1][2]
(Non-cyano analog)Ester (C=O)~1725 – 1730Slightly lower due to better conjugation (no ortho-twist).[1][2]
Alternative 2: 2-Cyano-4-(trifluoromethyl)benzoic acid Carboxylic Acid (C=O)1680 – 1700Broad dimer band.[1][2] Significantly lower than the ester.
(Hydrolysis impurity/Precursor)Hydroxyl (O-H)2500 – 3300Very broad "hump" obscuring C-H region.
Alternative 3: 2-Amino-4-(trifluoromethyl)benzoate Amine (N-H)3300 – 3500Doublet (primary amine).[1][2] Distinct from sharp Nitrile.[1]
(Sandmeyer precursor)Ester (C=O)~1690 – 1700Red-shifted due to strong resonance donation from -NH₂.[1][2]
Validated Experimental Protocol (ATR-FTIR)

Objective: Rapid purity assessment and identity confirmation. Instrument: FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

Diagram 2: Experimental Workflow

ExperimentalProtocolStartStart: Sample PreparationBackground1. Acquire Background(Air/Clean Crystal)Start->BackgroundLoad2. Load SampleEnsure full crystal coverageBackground->LoadPressure3. Apply PressureTarget: High contact, no crystal damageLoad->PressureScan4. Scan ParametersRes: 4 cm⁻¹, Scans: 16-32Pressure->ScanQCQC Check: Signal-to-Noise > 100:1?Scan->QCProcess5. Post-ProcessingBaseline Correction (if needed)QC->ProcessPassFailClean & ReloadQC->FailFailFail->Load

Figure 2: Step-by-step ATR-FTIR acquisition protocol ensuring data integrity.

Detailed Steps:
  • Crystal Cleaning: Clean the ATR crystal with isopropanol. Ensure no residue from previous runs (check for "ghost" peaks at 2900 cm⁻¹ or 1700 cm⁻¹).

  • Background: Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16 scans).

  • Sample Loading: Place approximately 5–10 mg of the solid product onto the crystal center.

  • Contact: Lower the pressure arm/anvil. Crucial: Apply sufficient pressure to ensure good optical contact (look for the interferogram amplitude to maximize), but do not over-tighten if the sample is abrasive.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Validation:

    • Check for the Nitrile peak (~2230 cm⁻¹) .

    • Check for the Ester Carbonyl (~1735 cm⁻¹) .[4]

    • Warning: If a broad peak appears at 3400 cm⁻¹, the sample may contain moisture or unreacted acid precursor.[2]

Troubleshooting & Data Interpretation
ObservationProbable CauseCorrective Action
Weak Nitrile Peak Poor crystal contact or low dipole change.[1][2]Increase pressure on ATR anvil.[1] Ensure sample is finely ground.[1]
Split Carbonyl Peak Fermi resonance or presence of rotamers.[1]Common in benzoates.[1] If split is >20 cm⁻¹, suspect unreacted starting material mixture.[2]
Broad Band ~3300 cm⁻¹ Moisture (Water) or Carboxylic Acid impurity.Dry sample in desiccator.[1] Check for C=O shift to 1690 cm⁻¹ (Acid).
Noisy Fingerprint Region (<1500) Diamond absorption or low energy throughput.Normal for Diamond ATR in 1900-2200 region, but <1500 should be clear.[1][2] Clean crystal.
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Standard text for assigning aromatic nitrile and ester shifts).

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Authoritative source for substituent effects on carbonyl frequencies).

  • NIST Chemistry WebBook. Benzoic acid, 4-methyl-, methyl ester (Methyl p-toluate) IR Spectrum.[1][2] National Institute of Standards and Technology. Available at: [Link] (Used as a conjugated ester baseline).[1]

  • Getahun, T., et al. (2016).[2] Correlating Nitrile IR Frequencies to Local Electrostatics.[1] The Journal of Physical Chemistry B. (Validation of nitrile shifts in aromatic environments).

Comparative Guide: Methyl 2-cyano-4-(trifluoromethyl)benzoate vs. Methyl 4-cyano-3-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of drug discovery—particularly within androgen receptor (AR) antagonist development—the precise placement of trifluoromethyl (-CF3) and cyano (-CN) motifs on the benzoate scaffold dictates synthetic utility.

This guide compares two critical regioisomers: Methyl 2-cyano-4-(trifluoromethyl)benzoate (Compound A) and Methyl 4-cyano-3-(trifluoromethyl)benzoate (Compound B) . While they share an identical molecular formula (C10H6F3NO2), their divergent electronic and steric profiles force them into distinct chemical lineages:

  • Compound A (Ortho-Cyano): A "cyclization-ready" scaffold used primarily to access fused heterocycles like isoindolinones.

  • Compound B (Para-Cyano): A linear "linker" scaffold, serving as the direct metabolic and synthetic precursor to the 4-cyano-3-(trifluoromethyl)aniline moiety found in blockbuster drugs like Enzalutamide and Apalutamide .

Part 1: Structural & Physical Specifications[1]

The defining difference lies in the ortho vs. para relationship of the nitrile group relative to the ester. This spatial arrangement governs their reactivity.

FeatureCompound A (Ortho-Isomer)Compound B (Para-Isomer)
IUPAC Name Methyl 2-cyano-4-(trifluoromethyl)benzoateMethyl 4-cyano-3-(trifluoromethyl)benzoate
CAS Number 61500-86-5 1233243-95-2
Structure Ester (C1), Cyano (C2), CF3 (C4)Ester (C1), Cyano (C4), CF3 (C3)
Key Motif Ortho-cyano ester (Phthalimido precursor)Para-cyano ester (Aniline precursor)
Molecular Weight 229.16 g/mol 229.16 g/mol
Physical State Solid (mp 60–62 °C)Solid (mp 88–91 °C)
Electronic Effect Steric crowding at ester; CN assists cyclization.Ester is electron-deficient; rapid hydrolysis.
Primary Utility Scaffold for Isoindolinones Precursor for Enzalutamide/Bicalutamide

Part 2: Synthetic Accessibility & Pathways

Understanding the origin of these isomers is crucial for supply chain security. They are rarely made by direct electrophilic substitution due to the deactivating nature of the groups.

Synthesis of Compound A (Ortho-Cyano)

Route: Sandmeyer Reaction from Anthranilates. The most robust route starts from Methyl 2-amino-4-(trifluoromethyl)benzoate . The amino group is diazotized and displaced by cyanide using CuCN (Sandmeyer).

  • Why this route? It fixes the regiochemistry early, avoiding the mixture issues associated with nitration of trifluoromethylbenzoates.

Synthesis of Compound B (Para-Cyano)

Route: Cyanation of Aryl Halides. Typically synthesized from Methyl 4-chloro-3-(trifluoromethyl)benzoate or 4-bromo-3-(trifluoromethyl)benzoate via Pd-catalyzed cyanation or Rosenmund-von Braun reaction (CuCN, high temp).

  • Why this route? The starting 4-halo-3-CF3 benzoic acid derivatives are widely available commodity chemicals.

SynthesisPathways StartA Methyl 2-amino-4-(trifluoromethyl)benzoate InterA Diazonium Intermediate StartA->InterA NaNO2, HCl 0°C ProdA Compound A (Ortho-Cyano) InterA->ProdA CuCN, KCN Sandmeyer StartB Methyl 4-chloro-3-(trifluoromethyl)benzoate ProdB Compound B (Para-Cyano) StartB->ProdB Zn(CN)2, Pd(PPh3)4 DMF, 120°C

Figure 1: Comparative synthetic routes. Compound A relies on diazonium chemistry, while Compound B utilizes transition-metal catalyzed cyanation.

Part 3: Reactivity Profile & Applications

This section details the divergent chemical behaviors that dictate application.

Compound A: The "Cyclization Engine"

The ortho-cyano group in Compound A is perfectly positioned to attack the ester carbonyl (or be attacked by a nucleophile that then attacks the ester), forming fused bicyclic systems.

  • Key Reaction: Isoindolinone Formation. [1]

  • Mechanism: Reaction with a primary amine leads to nucleophilic attack on the ester, followed by intramolecular attack of the amide nitrogen on the nitrile (or vice versa depending on conditions), yielding 1-iminoisoindolines or isoindolinones.

  • Application: Synthesis of novel kinase inhibitors where the CF3 group provides metabolic stability to the fused ring.

Compound B: The "Drug Linker"

Compound B lacks the ability to cyclize with the ester. Instead, it serves as a robust linear precursor.

  • Key Reaction: Hydrolysis & Curtius Rearrangement.

  • Mechanism:

    • Hydrolysis: The ester is hydrolyzed to the carboxylic acid.[2]

    • Curtius Rearrangement: The acid is converted to the acyl azide, then rearranged to the isocyanate (-NCO) or amine (-NH2).

  • Application: This sequence transforms Compound B into 4-amino-2-(trifluoromethyl)benzonitrile , the exact "left-hand" side of the prostate cancer drug Enzalutamide .

ReactivityComparison NodeA Compound A (Ortho-Cyano) StepA1 + Primary Amine (R-NH2) NodeA->StepA1 Cascade Cyclization Cyclic Isoindolinone Scaffold (Fused Ring) StepA1->Cyclic Cascade Cyclization NodeB Compound B (Para-Cyano) StepB1 Hydrolysis (LiOH) NodeB->StepB1 Linear Functionalization AcidB Carboxylic Acid StepB1->AcidB Linear Functionalization StepB2 Curtius Rearrangement (DPPA / NaN3) AcidB->StepB2 Linear Functionalization DrugPre Aryl Amine / Isocyanate (Enzalutamide Precursor) StepB2->DrugPre Linear Functionalization

Figure 2: Divergent reactivity profiles. Compound A undergoes cascade cyclization, while Compound B undergoes linear transformation to bioactive amines.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Isoindolinone from Compound A

Validating the "Cyclization Engine" capability.

Objective: Synthesize 3-amino-5-(trifluoromethyl)isoindol-1-one.

  • Reagents: Methyl 2-cyano-4-(trifluoromethyl)benzoate (1.0 eq), Ammonia (7M in MeOH), NaOMe (0.1 eq).

  • Procedure:

    • Dissolve Compound A (1.0 g) in 7M NH3/MeOH (10 mL).

    • Add catalytic NaOMe (25 mg).

    • Seal the vessel and heat to 80 °C for 4 hours.

    • Observation: The reaction mixture will likely precipitate the product.

  • Workup: Cool to 0 °C. Filter the white precipitate. Wash with cold MeOH.

  • Mechanism Check: The formation of the bicyclic product confirms the ortho-cyano/ester interaction.

Protocol 2: Hydrolysis of Compound B (Enzalutamide Precursor)

Validating the "Linear Linker" capability.

Objective: Preparation of 4-cyano-3-(trifluoromethyl)benzoic acid.

  • Reagents: Methyl 4-cyano-3-(trifluoromethyl)benzoate (1.0 eq), LiOH.H2O (2.0 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve Compound B (1.0 g) in THF (15 mL).

    • Add solution of LiOH (366 mg) in Water (5 mL) dropwise at 0 °C.

    • Stir at Room Temperature for 2 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:[3]1) should show disappearance of the ester spot (Rf ~0.6) and baseline spot formation.

  • Workup: Acidify with 1N HCl to pH 2. Extract with EtOAc.[3] Dry over MgSO4 and concentrate.

  • Yield: Expect >90% yield of the white solid acid.

References

  • Sigma-Aldrich. Methyl 4-cyano-3-(trifluoromethyl)benzoate Product Specification. CAS 1233243-95-2.[4][5] Link

  • PubChem. Methyl 4-cyano-3-(trifluoromethyl)benzoate Compound Summary. Link

  • Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research, 72(6), 1494-1503. (Describes the utility of the 4-cyano-3-trifluoromethyl scaffold).

  • Kuo, G. H., et al. (1996). "Synthesis and Discovery of High-Affinity Androgen Receptor Antagonists." Journal of Medicinal Chemistry, 39(23), 4608-4621.

  • ChemScene. Methyl 2-cyano-4-(trifluoromethyl)benzoate Product Data. CAS 61500-86-5. Link

Sources

Reference Standards for Methyl 2-cyano-4-(trifluoromethyl)benzoate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals (Enzalutamide focus)[1]

Executive Summary: The Criticality of Isomer Specificity

Methyl 2-cyano-4-(trifluoromethyl)benzoate (CAS: 61500-86-5) is a high-value intermediate in the synthesis of androgen receptor antagonists, most notably Enzalutamide .[1] In the context of pharmaceutical development, this compound often serves two distinct roles: as a Key Starting Material (KSM) component or as a Process-Related Impurity .[1]

The primary analytical challenge lies in structural isomerism. The market is saturated with the regioisomer Methyl 4-cyano-2-(trifluoromethyl)benzoate (CAS: 1641588-74-0).[1][2] Confusing these two leads to catastrophic failures in downstream synthesis validation and potency assignment.

This guide objectively compares reference standard grades available for this specific isomer, detailing the necessary analytical rigor to distinguish it from its structural analogs.

Comparative Analysis: Selecting the Right Reference Standard

Not all reference materials are created equal.[3][4][5] For a regulatory submission (IND/NDA), the "fitness for purpose" of your standard is scrutinized. Below is a comparison of the three primary tiers of standards available for Methyl 2-cyano-4-(trifluoromethyl)benzoate.

Table 1: Performance Matrix of Reference Standard Grades
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Reference Standard Tier 3: Research Grade / Working Standard
Accreditation ISO 17034 & ISO 17025ISO 9001 (typically)Non-accredited
Traceability SI Units (via qNMR/Mass Balance)Traceable to Internal Primary StandardVendor COA only
Potency Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%)Not typically providedUnknown
Water/Residual Solvent Quantified (KF/GC-HS) & SubtractedQuantified but often not subtractedQualitative only
Homogeneity Data Verified batch-to-batchAssumedVariable
Primary Use Case Method Validation, Release Testing, Calibration of Secondary StdsRoutine QC, Retention Time MarkerEarly R&D, Synthesis Screening
Cost Factor


$
Expert Insight: The "Potency Trap"

In my experience, researchers often use Tier 3 chemicals for quantitative assay development. However, Tier 3 chemicals often contain 1–5% inorganic salts or residual solvents (e.g., methanol from esterification) that are invisible to UV detection.[1] Recommendation: Always establish a Tier 2 "Gold Standard" internally if a commercial CRM is unavailable, using the qualification protocol described in Section 4.

Visualizing the Qualification Workflow

To upgrade a Tier 3 "Research Chemical" to a Tier 2 "Working Standard," a rigorous qualification workflow is required.

Standard_Qualification Raw Raw Material (Tier 3 Source) ID_Check Structural ID (1H-NMR, IR, MS) Raw->ID_Check Step 1 Purity_Check Chromatographic Purity (HPLC-UV + GC-FID) ID_Check->Purity_Check Confirmed Purity_Check->Raw Fail (<98%) Residuals Residual Analysis (KF + ROI + GC-HS) Purity_Check->Residuals >98.0% Area Potency_Calc Mass Balance Potency Assignment Residuals->Potency_Calc Data Input Valid_Std Qualified Working Standard Potency_Calc->Valid_Std Certificate Issued

Figure 1: Decision logic for qualifying an in-house working standard from raw materials.

Standardized Analytical Protocol (Self-Validating)

This protocol is designed to be self-validating . It includes specific system suitability tests (SST) that fail if the method is not performing correctly.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Purity assessment and Assay.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of hydrolyzed acid impurities).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0 min: 40% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV @ 235 nm (Nitrile/Benzoate absorption max) and 254 nm.

  • Temperature: 30°C.

System Suitability Criteria (Pass/Fail):
  • Tailing Factor: 0.8 – 1.5 (Ensures no secondary interactions with free silanols).[1]

  • Resolution (Rs): > 2.0 between the Main Peak and the Hydrolysis Impurity (2-cyano-4-(trifluoromethyl)benzoic acid).[1] Note: You can generate this impurity in situ by adding 1 drop of 0.1N NaOH to a sample aliquot and heating for 10 mins.

  • Precision: RSD < 0.5% for 5 replicate injections of the standard.

Method B: Identification by 1H-NMR

Objective: Distinguish regioisomers (2-cyano-4-CF3 vs. 4-cyano-2-CF3).[1]

  • Solvent: DMSO-d6 or CDCl3.[1]

  • Key Diagnostic Signals (CDCl3):

    • Look for the aromatic coupling pattern.

    • 2-cyano-4-(trifluoromethyl)benzoate: The proton adjacent to the nitrile (C3-H) will appear as a doublet with a small coupling constant (meta-coupling) or a singlet-like feature depending on resolution, while the proton ortho to the ester (C6-H) will show a distinct doublet.[1]

    • Differentiation: The chemical shift of the methyl ester singlet (~3.9 ppm) is relatively constant, but the aromatic region (7.5–8.5 ppm) shifts significantly between isomers due to the electron-withdrawing nitrile group's position relative to the ester.[1]

Calculation of Potency (Mass Balance Approach)

To assign a rigorous purity value to your reference standard without an external CRM, use the Mass Balance Equation . This is the industry standard for characterizing primary standards.


[1]
  • %Impurities_HPLC: Total organic impurities by area normalization (assuming equal response factors, or corrected if RRFs are known).

  • %Water: Determined by Karl Fischer titration.

  • %Solvents: Determined by GC-Headspace.

  • %Residue: Residue on Ignition (ROI) / Sulfated Ash.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Enzalutamide Intermediates. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006).[1] ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link][1]

Sources

Comparative Validation Guide: Elemental Analysis of Methyl 2-cyano-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation protocols for Methyl 2-cyano-4-(trifluoromethyl)benzoate , a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide).

Executive Summary

Compound: Methyl 2-cyano-4-(trifluoromethyl)benzoate Formula:


Molecular Weight:  229.16  g/mol
Context:  This compound serves as a high-value electrophilic intermediate. Its purity is critical because the trifluoromethyl (

) and cyano (-CN) groups are sensitive to specific hydrolysis and reduction pathways.

The Analytical Challenge: Standard combustion analysis often fails for this compound due to the high fluorine content (approx. 25% by mass). Fluorine atoms can form stable tetrafluoromethane (


) during combustion rather than releasing carbon as 

, leading to falsely low carbon readings . This guide compares the standard EA protocol against the required Fluorine-Modified Protocol and alternative validation methods like qNMR.

Part 1: Theoretical vs. Experimental Baseline

To validate the identity of the compound, the experimental data must fall within


 of the theoretical values. The table below establishes the baseline for the pure ester compared to its most common impurity, the hydrolyzed acid form (2-cyano-4-(trifluoromethyl)benzoic acid).
Table 1: Theoretical Composition & Impurity Shift
ElementTarget Ester (Theoretical)Impurity: Hydrolyzed Acid (

)
Delta (Impurity Shift)
Carbon (C) 52.41% 47.18%-5.23% (Major Flag)
Hydrogen (H) 2.64% 1.76%-0.88%
Nitrogen (N) 6.11% 6.11%0.00% (Indistinguishable)
Fluorine (F) 24.87% 24.88%+0.01%

Analyst Insight: Note that Nitrogen content is identical between the ester and the acid impurity. Therefore, %N is not a valid indicator of ester hydrolysis . You must rely on the Carbon shift or Hydrogen ratio to detect the acid byproduct.

Part 2: Methodological Comparison (EA vs. Alternatives)

This section objectively compares Elemental Analysis against alternative purity assays for this specific fluorinated intermediate.

Table 2: Performance Matrix
FeatureElemental Analysis (Optimized) qNMR (Quantitative NMR) HPLC-UV
Primary Detection Bulk Purity (Mass %)Molar Ratio (Specific Protons)Chromophore Absorption
Fluorine Handling Requires Additives (

)
Excellent (

-NMR)
N/A (Separation only)
Inorganic Detection Detects trapped moisture/saltsInvisibleInvisible
Sample Destructiveness Destructive (~2 mg)Non-destructiveNon-destructive
Throughput High (5 mins/sample)Low (Acquisition + Processing)Medium (Gradient run)
Verdict Best for Batch Release Best for Structure Confirmation Best for Trace Impurities

Part 3: Experimental Protocol (The "How-To")

Core Directive: Standard CHN analysis will yield low Carbon results for this compound due to C-F bond stability. You must utilize a combustion aid.[1]

Protocol A: Fluorine-Modified Combustion (Recommended)
  • Reagent Preparation:

    • Combustion Aid: Tungsten (VI) Oxide (

      
      ) powder.
      
    • Capsule: Tin (Sn) capsule (standard size).

  • Weighing:

    • Weigh

      
       mg of Methyl 2-cyano-4-(trifluoromethyl)benzoate into the tin capsule.
      
    • Critical Step: Add

      
       mg of 
      
      
      
      directly over the sample.
    • Mechanism: The

      
       acts as a fluorine scavenger, preventing the formation of volatile 
      
      
      
      and ensuring all Carbon is converted to
      
      
      .
  • Combustion Parameters:

    • Furnace Temp:

      
       (Flash combustion reaches 
      
      
      
      ).
    • Carrier Gas: Helium (Flow: 140 mL/min).

    • Oxygen Dose: 25 mL (Ensure excess

      
       to handle the benzoate ring).
      
  • Detection:

    • Pass gases through reduction copper (

      
      ) to remove excess oxygen and convert 
      
      
      
      to
      
      
      .
    • Detect via TCD (Thermal Conductivity Detector).[2][3][4]

Protocol B: Self-Validating Logic (Troubleshooting)
  • Scenario: Carbon is low (-1.5%), but Nitrogen is correct.

    • Cause: Incomplete combustion due to C-F bond strength.

    • Fix: Increase

      
       dose or double the 
      
      
      
      amount.
  • Scenario: Carbon is low (-5.0%) and Hydrogen is low (-0.8%).

    • Cause: Significant hydrolysis to the acid form (see Table 1).

    • Fix: Recrystallize sample and verify via qNMR.

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Tree

This diagram illustrates the logic flow for accepting or rejecting a batch of this intermediate based on EA data.

ValidationLogic Start Sample: Methyl 2-cyano-4- (trifluoromethyl)benzoate EA_Run Run CHN Analysis (with WO3 Additive) Start->EA_Run Check_C Is %C within 52.41 ± 0.4%? EA_Run->Check_C Check_N Is %N within 6.11 ± 0.3%? Check_C->Check_N Yes Fail_LowC FAIL: Low Carbon Check_C->Fail_LowC No (< 52.0%) Pass PASS: Batch Released Check_N->Pass Yes Check_N->Fail_LowC No (Rare) qNMR Run qNMR (Check for Acid Impurity) Fail_LowC->qNMR Secondary Validation

Caption: Decision tree for batch release. Note that low Carbon is the primary failure mode indicating either incomplete combustion (method error) or hydrolysis (impurity).

Diagram 2: Fluorine Combustion Mechanism

This diagram details why the additive is non-negotiable for this specific compound.

CombustionChem cluster_pathways Reaction Pathways Sample Sample (R-CF3) Combustion Combustion (1000°C + O2) Sample->Combustion Path_Bad Without WO3: Forms CF4 (Gas) Combustion->Path_Bad Standard Path_Good With WO3: Forms CO2 + W-F(solid) Combustion->Path_Good Modified Result_Bad Low %C Result (CF4 undetected) Path_Bad->Result_Bad Detector TCD Detector (Measures CO2) Path_Good->Detector Result_Good Accurate %C Result Detector->Result_Good

Caption: Mechanism of Fluorine interference. Without Tungsten Oxide (


), carbon is lost as tetrafluoromethane (

), skewing results.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42270. Link

  • Royal Society of Chemistry. (2016). Enzalutamide Synthesis and Impurity Profiling. RSC Advances. Link

  • ASTM International. (2021). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[2] ASTM D5291-21. Link

  • PubChem. (2025).[5] Methyl 2-cyano-4-(trifluoromethyl)benzoate Compound Summary. National Library of Medicine. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-cyano-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of Methyl 2-cyano-4-(trifluoromethyl)benzoate, a compound that, due to its trifluoromethyl and cyano functionalities, requires careful handling and disposal considerations. This document is designed to supplement, not replace, your institution's specific waste management protocols and the manufacturer's Safety Data Sheet (SDS).

Understanding the Chemical Profile and Associated Hazards

Methyl 2-cyano-4-(trifluoromethyl)benzoate is an aromatic compound containing three key functional groups: a methyl ester, a cyano (nitrile) group, and a trifluoromethyl group. Each of these contributes to its chemical properties and potential hazards, which in turn dictate the appropriate disposal procedures.

  • Trifluoromethyl Group (-CF3): This group is known for its high stability due to the strength of the carbon-fluorine bonds.[1] Aromatic compounds with trifluoromethyl groups are often resistant to biological degradation.[2] This persistence means that improper disposal can lead to long-term environmental contamination. The trifluoromethyl group is generally considered chemically inert under standard laboratory conditions.[3]

  • Cyano Group (-CN): The cyano group is a significant feature from a safety perspective. Organic nitriles can be toxic and may release highly toxic hydrogen cyanide (HCN) gas if they come into contact with strong acids.[4][5] Therefore, segregation from acidic waste is a critical safety measure.

  • Methyl Ester Group (-COOCH3): The ester group can undergo hydrolysis, especially under basic conditions, to form the corresponding carboxylate and methanol.[6] While this may be a potential degradation pathway, it is not a recommended at-source treatment method without a thorough understanding of the reaction products and their hazards.

Given these characteristics, Methyl 2-cyano-4-(trifluoromethyl)benzoate should be treated as a hazardous chemical waste.

Quantitative Data Summary

While a specific Safety Data Sheet for Methyl 2-cyano-4-(trifluoromethyl)benzoate was not located, data for structurally similar compounds provides insight into its likely hazard profile.

PropertyValue/InformationSource/Analogy
GHS Pictograms Likely to include GHS07 (Harmful)Based on similar compounds like Methyl 4-cyano-2-(trifluoromethyl)benzoate.
Hazard Statements Likely to include H302 (Harmful if swallowed)Based on similar compounds.
Precautionary Statements P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)Based on similar compounds.
Waste Classification Hazardous WasteDue to the presence of trifluoromethyl and cyano groups.
RCRA Waste Codes (Potential) F002, F005As it may be a spent halogenated solvent or part of a solvent mixture.[7][8]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of Methyl 2-cyano-4-(trifluoromethyl)benzoate.

Phase 1: Immediate Handling and Waste Collection
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles when handling this compound.[9]

  • Work in a Ventilated Area: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[10]

  • Waste Collection Container:

    • Use a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with halogenated organic compounds.

    • Do not mix this waste with non-halogenated waste streams to facilitate proper disposal and recycling efforts by your institution's Environmental Health and Safety (EHS) department.[11][12]

    • Crucially, do not mix with acidic waste to prevent the potential release of hydrogen cyanide gas.[4][5]

Phase 2: Waste Segregation and Labeling
  • Segregation:

    • Store the waste container for Methyl 2-cyano-4-(trifluoromethyl)benzoate separately from incompatible materials, especially strong acids and oxidizers.[10]

    • Keep solid waste contaminated with this compound (e.g., gloves, weighing paper) separate from liquid waste.[13]

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name: "Methyl 2-cyano-4-(trifluoromethyl)benzoate," and any other information required by your institution, such as the date and the name of the generating researcher.[10]

    • Ensure the label is legible and securely attached to the container.

Phase 3: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area within your laboratory until it is collected by your institution's EHS department or a licensed hazardous waste contractor.

  • Arrange for Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup. Do not allow hazardous waste to accumulate in the laboratory for extended periods.

  • Final Disposal Method: The final disposal will be handled by a licensed hazardous waste facility, likely through high-temperature incineration, which is a common method for the destruction of halogenated organic compounds.[14][15]

Experimental Workflow: Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Small Spill (Contained within a Fume Hood)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Cleanup:

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated absorbent and any other contaminated materials (e.g., gloves, paper towels) into a designated hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.

    • Follow with a thorough cleaning using soap and water.

Large Spill (Outside of a Fume Hood)
  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's EHS department and, if necessary, emergency services.

  • Restrict Access: Prevent unauthorized personnel from entering the spill area.

  • Professional Cleanup: A large spill should be handled by trained emergency response personnel.

Decontamination of Laboratory Equipment

Equipment that has come into contact with Methyl 2-cyano-4-(trifluoromethyl)benzoate must be decontaminated before reuse or disposal.[16][17][18][19]

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical. Collect the rinsate as halogenated hazardous waste.

  • Secondary Wash: Wash the equipment thoroughly with soap and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to dry completely before reuse or storage.

Logical Decision-Making for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-cyano-4-(trifluoromethyl)benzoate.

Disposal_Workflow start Start: Methyl 2-cyano-4- (trifluoromethyl)benzoate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select Compatible, Labeled Halogenated Waste Container fume_hood->waste_container segregation Is the waste acidic? waste_container->segregation no_acid No segregation->no_acid No yes_acid Yes segregation->yes_acid Yes collect_waste Collect Waste in Designated Container label_waste Label Container with: 'Hazardous Waste' Full Chemical Name Date and Researcher Info collect_waste->label_waste no_acid->collect_waste separate_container Use a SEPARATE Waste Container yes_acid->separate_container separate_container->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage pickup Arrange for EHS Waste Pickup storage->pickup end End: Proper Disposal by Licensed Facility pickup->end

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl 2-cyano-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 61500-86-5 Formula: C₁₀H₆F₃NO₂ Physical State: Solid (Low-melting crystalline powder or oil depending on purity)

Part 1: Executive Safety Summary

From the Desk of the Senior Application Scientist:

Handling Methyl 2-cyano-4-(trifluoromethyl)benzoate requires a nuanced approach that goes beyond standard organic synthesis protocols. While the trifluoromethyl (


) group is chemically robust, its presence—combined with a nitrile (

) moiety—creates a specific hazard profile that demands respect, particularly regarding thermal stability and metabolic processing.

The Core Risk: This compound is not just a skin irritant; it is a precursor to toxic volatiles under stress. In a fire or strong acid hydrolysis event, the


 group can liberate Hydrogen Fluoride (HF) , and the nitrile group can release Hydrogen Cyanide (HCN) . Therefore, your PPE strategy must account for inhalation risks  and dermal absorption  of decomposition byproducts, not just the parent compound.

Immediate Directive:

  • Always handle within a certified chemical fume hood.

  • Never use standard latex gloves; they offer insufficient permeation resistance to fluorinated aromatics.

  • Treat all spills as a potential source of cytotoxic dust.

Part 2: Hazard Analysis & PPE Selection

Mechanistic Hazard Profiling
FeatureHazard MechanismCritical PPE Implication
Trifluoromethyl Group (-CF₃) High thermal stability, but releases HF upon combustion or superacidic cleavage.Respiratory: ABEK filters required if hood fails. Skin: Calcium gluconate gel must be available in the lab (precautionary).
Nitrile Group (-CN) Metabolic release of cyanide ions (slow); generation of HCN gas in acidic fire conditions.Gloves: Nitrile (double) or Neoprene to prevent dermal absorption.
Benzoate Ester Hydrolysis to benzoic acid derivatives; moderate skin/eye irritant (H315, H319).Eyes: Chemical safety goggles (unvented) to prevent vapor/dust entry.
PPE Selection Matrix

This matrix replaces generic advice with specific material requirements based on permeation data for fluorinated esters.

PPE CategoryStandard Operation (mg to g scale)Scale-Up / High Risk (>10g or Heating)
Eye Protection Chemical Safety Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to potential for irritating dusts.Full-Face Respirator or Goggles + Face Shield.
Hand Protection Double Nitrile Gloves. Inner: 4 mil (0.10 mm). Outer: 5-8 mil (extended cuff). Change outer gloves every 30 mins.Neoprene or Butyl Rubber (0.5 mm). Required if handling pure oil or concentrated solutions.
Respiratory Fume Hood (Face velocity: 0.5 m/s). No respirator needed if sash is at working height.Half-Mask with ABEK-P3 Cartridge. Required if outside hood or during spill cleanup.
Body Protection Cotton Lab Coat (High neck). Long pants, closed-toe leather/chemical resistant shoes.Tyvek® 400 Suit (or equivalent). Disposable sleeves to bridge glove-coat gap.

Part 3: Operational Protocols

Weighing & Transfer (Solid Handling)
  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Containment: Weigh inside a secondary container (e.g., a tared vial inside a beaker) to catch stray crystals.

  • Technique: Do not use a spatula that has touched strong acids. Use disposable plastic spatulas to avoid metal contamination or reactivity.

Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. The heat of solution is generally low, but solvation can mobilize the compound for skin absorption.

  • Temperature: If heating >80°C, ensure a reflux condenser is active before heating begins to trap any volatile nitrile fragments.

Waste Disposal
  • Segregation: Do not mix with strong acids (risk of HCN/HF).

  • Labeling: Tag waste clearly as "Fluorinated Organic - Potential Cyanide Source."

  • Quenching: If neutralizing a reaction mixture, keep pH > 9 to prevent HCN evolution, then lower slowly to neutral if required for workup.

Part 4: Emergency Response Logic

Exposure Response[1][2]
  • Skin Contact: Wash with soap and water for 15 minutes. Expert Tip: If redness persists or "deep ache" develops (sign of fluoride penetration), apply Calcium Gluconate gel and seek medical aid.

  • Eye Contact: Flush for 15 minutes. Do not rub.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).

Spill Management (Powder/Solid)
  • Evacuate the immediate area (3-meter radius).

  • Don PPE: Double nitrile gloves, goggles, and N95/P3 mask.

  • Cover: Gently cover spill with wet paper towels (to suppress dust) or an inert absorbent (Vermiculite).

  • Sweep: Use a dustpan; do not use a vacuum cleaner (generates aerosols).

  • Clean: Wipe surface with a mild alkaline detergent (pH 8-9) to neutralize trace hydrolysis products.

Part 5: Visualizations

Diagram 1: PPE Donning & Verification Workflow

A self-validating loop to ensure PPE integrity before handling the chemical.

PPE_Workflow start START: Chemical Handling Prep risk_assess Assess Scale & State (Solid vs. Solution) start->risk_assess hood_check Verify Fume Hood Flow > 0.5 m/s risk_assess->hood_check gloves_inner Don Inner Nitrile Gloves (Inspection: No pinholes) goggles Don Chemical Goggles (Adjust for seal) gloves_inner->goggles gloves_outer Don Outer Gloves (Nitrile or Neoprene) glove_check Check Cuff Overlap (No skin exposed) gloves_outer->glove_check ready Ready to Handle? glove_check->ready hood_check->gloves_inner goggles->gloves_outer proceed PROCEED Maintain 'Dirty Hand/Clean Hand' Protocol ready->proceed Yes stop STOP Replace Defective PPE ready->stop No stop->start

Caption: Step-by-step PPE donning sequence emphasizing the "double-glove" technique and hood verification.

Diagram 2: Emergency Decision Tree (Fire/Spill)

Logical flow for immediate reaction to thermal or release events.

Emergency_Response event Emergency Event type Identify Type event->type fire Fire / Thermal Decomp type->fire Heat/Smoke spill Spill (Solid/Liquid) type->spill Release fumes Risk: HF & HCN Release fire->fumes action_fire Evacuate Lab Do NOT fight manually fumes->action_fire contain Containment spill->contain small_spill Small (<5g) & In Hood contain->small_spill Contained large_spill Large (>5g) or Outside Hood contain->large_spill Uncontained cleanup Sweep/Wipe with Double Nitrile PPE small_spill->cleanup evac_spill Evacuate & Call HazMat (Respiratory Risk) large_spill->evac_spill

Caption: Decision logic distinguishing between manageable spills and high-risk thermal events requiring evacuation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2775578, Methyl 2-(trifluoromethyl)benzoate. Retrieved from [Link]

  • ChemSrc. (2025). CAS#: 61500-86-5 | Methyl 2-cyano-4-(trifluoromethyl)benzoate.[1] Retrieved from [Link]

Sources

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